molecular formula C4H7ClO2 B1361392 Methyl 3-chloropropionate CAS No. 6001-87-2

Methyl 3-chloropropionate

Cat. No.: B1361392
CAS No.: 6001-87-2
M. Wt: 122.55 g/mol
InChI Key: GZGJIACHBCQSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloropropionate is a useful research compound. Its molecular formula is C4H7ClO2 and its molecular weight is 122.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70171. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c1-7-4(6)2-3-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGJIACHBCQSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10208717
Record name Methyl 3-chloropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6001-87-2
Record name Propanoic acid, 3-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6001-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-chloropropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006001872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-chloropropionate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-chloropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-chloropropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.313
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 3-CHLOROPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26QX2IUU36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Methyl 3-chloropropionate chemical structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Methyl 3-Chloropropionate

Introduction

This compound, with the IUPAC name methyl 3-chloropropanoate, is an organic compound classified as a halogenated ester.[1][2] It is a colorless to pale yellow liquid with a characteristic pungent odor.[1][3] This chemical serves as a crucial intermediate in various organic syntheses, particularly in the production of pharmaceuticals and agrochemicals.[3][4] Its utility also extends to being an ingredient in perfumes, cosmetics, and flavors.[5] Due to its reactivity, it is a valuable building block for creating more complex molecules.[3]

Chemical Structure and Formula

The chemical structure and formula of this compound provide the foundation for understanding its physical and chemical properties. The molecule consists of a propionate group where a chlorine atom is substituted at the third carbon, and a methyl ester group.

  • Molecular Formula: C₄H₇ClO₂[1][2][5][6]

  • Canonical SMILES: COC(=O)CCCl[1]

  • InChI Key: GZGJIACHBCQSPC-UHFFFAOYSA-N[1]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, application in reactions, and purification processes.

PropertyValueSource(s)
Molecular Weight 122.55 g/mol [1][2][4][6]
Density 1.1861 g/cm³ at standard conditions[1][5]
Boiling Point 153-156 °C[5][6]
Flash Point 40 °C / 331.2 °C (Note: significant discrepancy in reported values)[1][5][6]
Refractive Index ~1.4263 (estimate)[1][5]
Solubility Limited solubility in water; soluble in organic solvents like ethanol and ether.[1]
Vapor Pressure 1.7 x 10⁻¹⁵ mmHg at 25°C[1][5]

Experimental Protocols: Synthesis

Several methods are employed for the synthesis of this compound, ranging from classic esterification to more advanced protocols.

Fischer Esterification of 3-Chloropropionic Acid

This is a direct and fundamental method for synthesizing this compound.[4]

  • Principle: The reaction involves the esterification of 3-chloropropionic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.[4][7] The reaction is driven to completion by heating the mixture.[4]

  • Detailed Protocol:

    • In a round-bottom flask equipped with a reflux condenser, combine 3-chloropropionic acid and methanol.

    • Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the product.

    • After cooling, the mixture is typically neutralized and extracted with an organic solvent.

    • The crude ester is then purified, commonly via vacuum distillation, to remove unreacted starting materials and byproducts.[4]

Fischer_Esterification cluster_reactants Reactants cluster_products Products R1 3-Chloropropionic Acid (Cl-CH₂CH₂-COOH) catalyst Acid Catalyst (e.g., H₂SO₄) R1->catalyst R1->catalyst R2 Methanol (CH₃OH) R2->catalyst R2->catalyst P1 This compound (Cl-CH₂CH₂-COOCH₃) P2 Water (H₂O) P1->P2 catalyst->P1 + catalyst->P1 heat Heat

Fischer Esterification for this compound Synthesis
Synthesis via Acyl Chloride

This method involves converting the carboxylic acid to a more reactive intermediate, the acyl chloride.[4]

  • Principle: 3-Chloropropionic acid is first reacted with a chlorinating agent like thionyl chloride (SOCl₂) to form 3-chloropropionyl chloride. This highly reactive acyl chloride then readily reacts with methanol to yield the final ester product.[4]

  • Advantages: This route often results in high reaction efficiency, and the gaseous byproducts (SO₂ and HCl) are easily removed.[4]

  • Detailed Protocol:

    • Carefully add thionyl chloride to 3-chloropropionic acid, often in an inert solvent. The reaction is typically exothermic and produces gas.

    • Once the formation of 3-chloropropionyl chloride is complete, methanol is added to the reaction mixture.

    • The reaction is usually rapid and exothermic.

    • The resulting this compound is then purified from the reaction mixture, typically by distillation.

Key Chemical Reactions

This compound's structure, featuring both an ester group and an alkyl halide, allows it to participate in several important reactions.

Nucleophilic Substitution

The chlorine atom on the primary carbon makes the molecule a good substrate for Sₙ2 reactions.[4]

  • Mechanism: A nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, displacing the chloride ion, which serves as a good leaving group.[4] This allows for the introduction of a wide variety of functional groups.

Hydrolysis

Like other esters, this compound can be hydrolyzed back to its parent carboxylic acid and alcohol.

  • Base-Mediated Hydrolysis: This reaction is typically performed with a strong base like sodium hydroxide. The process is effectively irreversible because the final proton transfer step, where the strong base methoxide deprotonates the newly formed 3-chloropropionic acid, drives the reaction to completion.[4] The kinetics are generally second-order.[4]

References

Methyl 3-chloropropionate (CAS 6001-87-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloropropionate, with the CAS number 6001-87-2, is a halogenated ester of significant interest in organic synthesis. It serves as a versatile C3 synthon, a key intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] Its reactivity, stemming from the presence of both an ester functional group and a primary alkyl chloride, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the physicochemical properties, synthesis methodologies, key chemical reactions, and applications of this compound, tailored for professionals in research and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent, fruity odor.[4][5] It is soluble in common organic solvents like ethanol and ether, while exhibiting limited solubility in water.[1] Key quantitative physicochemical data are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 6001-87-2[4]
Molecular Formula C₄H₇ClO₂[1]
Molecular Weight 122.55 g/mol [1]
Density 1.1861 g/cm³[1][4]
Boiling Point 153.15 °C (at 760 mmHg)[1][4]
70 °C (at 80 Torr)[1]
Melting Point N/A[3]
Flash Point 40.5 °C[3]
Refractive Index 1.4263 (estimate)[1][4]
Vapor Pressure 1.7 x 10⁻¹⁵ mmHg at 25°C[1][4]

Synthesis Methodologies

Several synthetic routes to this compound have been established, offering flexibility based on available starting materials, desired purity, and scale of production.

Fischer Esterification of 3-Chloropropionic Acid

A traditional and direct method involves the acid-catalyzed esterification of 3-chloropropionic acid with methanol.[6] This is a classic Fischer esterification, a reversible reaction driven to completion by using an excess of the alcohol or by removing the water formed.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloropropionic acid (1.0 eq) and an excess of anhydrous methanol (e.g., 5-10 eq).

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.05 eq) or p-toluenesulfonic acid, to the stirred mixture.[8]

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC analysis.[8]

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

  • Neutralization: Wash the organic phase sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.[6]

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_process Process Reactants 3-Chloropropionic Acid + Methanol (excess) Reflux Heat to Reflux (2-4 hours) Reactants->Reflux Add Catalyst Catalyst H₂SO₄ (cat.) Workup Work-up (Solvent Evaporation, Extraction) Reflux->Workup Neutralization Neutralization Wash (aq. NaHCO₃) Workup->Neutralization Purification Drying & Vacuum Distillation Neutralization->Purification Product Pure Methyl 3-chloropropionate Purification->Product

Fischer Esterification Workflow

Hydrochlorination of Methyl Acrylate

An industrially significant method involves the addition of hydrogen chloride (HCl) to methyl acrylate. This can be achieved by bubbling HCl gas through the acrylate or by generating HCl in situ. A patented method describes the in situ generation of HCl from the reaction of acetyl chloride with methanol, which then adds to the methyl acrylate.[5][9]

  • Reaction Setup: In a 500 mL reaction flask equipped with a stirrer and under a water bath to maintain temperature, charge methyl acrylate (2.0 mol), anhydrous methanol (2.4 mol), methyl acetate (50 mL), and a polymerization inhibitor such as hydroquinone (2.0 g).[9]

  • Reagent Addition: Stir the mixture to ensure homogeneity. Slowly add acetyl chloride (2.2 mol) dropwise to the flask, maintaining the temperature at approximately 25°C.[9]

  • Reaction: Continue stirring the mixture at 25°C for 12 hours. The reaction of acetyl chloride with methanol generates HCl, which subsequently adds across the double bond of methyl acrylate.[9]

  • Purification: Upon completion, the resulting mixed solution is subjected to distillation under normal or reduced pressure to isolate the this compound product. This method has been reported to achieve high yields (93.8%) and purity (99.5%).[9]

InSitu_Hydrochlorination cluster_reactants Initial Reactants MA Methyl Acrylate Addition Michael Addition of HCl to Methyl Acrylate MA->Addition MeOH Methanol HCl_gen In Situ HCl Generation MeOH->HCl_gen AcCl Acetyl Chloride AcCl->HCl_gen HCl_gen->Addition Product This compound Addition->Product

Synthesis via In-Situ Hydrochlorination

Key Chemical Reactions

The dual functionality of this compound makes it a valuable substrate for various transformations.

Nucleophilic Substitution

The primary carbon bearing the chlorine atom is susceptible to attack by a wide range of nucleophiles, displacing the chloride ion.[1] This reaction is fundamental to its use as a building block.

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 eq) in a polar aprotic solvent such as N-methylpyrrolidone (NMP) or DMF.[10]

  • Nucleophile Addition: Add sodium azide (NaN₃, e.g., 1.5 eq) to the solution.[10]

  • Reaction: Stir the mixture at room temperature for 3-5 hours. The progress of the reaction can be monitored by TLC or GC, observing the disappearance of the starting material.[10]

  • Work-up: Pour the reaction mixture into ice water to precipitate the product and quench any unreacted azide.[10]

  • Purification: Filter the precipitate, wash thoroughly with water, and dry. The crude product, Methyl 3-azidopropionate, can be further purified by crystallization or chromatography if necessary.[10]

Hydrolysis

Under acidic or basic conditions, the ester moiety can be hydrolyzed to yield 3-chloropropionic acid and methanol.[1]

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of a water-miscible solvent (e.g., dioxane or THF) and water.[11]

  • Base Addition: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 2.0 eq).[11]

  • Reaction: Stir the mixture at room temperature overnight or until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up: Reduce the organic solvent volume under reduced pressure. Acidify the remaining aqueous solution with a dilute strong acid (e.g., 1M HCl) to a pH of ~2, which will precipitate the carboxylic acid product.[11]

  • Purification: Collect the 3-chloropropionic acid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.[11]

Transesterification

In the presence of an acid or base catalyst, this compound can react with other alcohols to form different esters, releasing methanol.[1]

Key_Reactions cluster_reactions Reaction Types cluster_products Products Start This compound Sub Nucleophilic Substitution (e.g., + N₃⁻) Start->Sub Hyd Hydrolysis (e.g., + OH⁻, H₂O) Start->Hyd Trans Transesterification (e.g., + R'OH) Start->Trans Prod_Sub Methyl 3-azidopropionate Sub->Prod_Sub Prod_Hyd 3-Chloropropionic Acid Hyd->Prod_Hyd Prod_Trans R'OOCCH₂CH₂Cl Trans->Prod_Trans

Key Reactions of this compound

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of a variety of target molecules.

  • Pharmaceutical Synthesis: It is a building block for various active pharmaceutical ingredients (APIs). For example, intermediates structurally related to this compound are employed in the synthesis of the antihypertensive drug ramipril.[6]

  • Agrochemical Industry: It serves as an intermediate in the manufacturing of pesticides and herbicides.[3]

  • Organic Synthesis: Its utility as a C3 synthon allows for its incorporation into more complex molecular architectures, particularly in the formation of heterocyclic compounds.[6]

  • Research Solvent: It has been investigated as a "greener" alternative to solvents like hexane for liquid-phase ion-pair extraction due to its lower volatility and reduced neurotoxicity.[1] It has also found use in enzymatic assays, including lipase and agarose gel assays.[2]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[12] It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[12]

  • Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, open flames, and strong oxidizing agents.[2][13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter sewer systems.[13]

This guide provides a comprehensive technical overview of this compound, highlighting its properties, synthesis, and applications. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 3-chloropropionate

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its physicochemical properties, synthesis protocols, and significant applications in research and development, particularly within the pharmaceutical industry.

Core Physicochemical Properties

This compound is a halogenated ester recognized for its role as a versatile building block in organic synthesis.[1] Its chemical structure and properties make it a valuable precursor for more complex molecules. The compound is a colorless to pale yellow liquid with a characteristic ester odor.[1]

Data Summary

A compilation of essential quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueSource
Molecular Weight 122.55 g/mol [1][2][3][4]
Molecular Formula C₄H₇ClO₂[1][2][3][4]
IUPAC Name methyl 3-chloropropanoate[1][3]
CAS Number 6001-87-2[1][2][3][4]
Density 1.1861 - 1.2 g/cm³[1][4]
Boiling Point 153 - 156 °C[4]
Flash Point 40 °C[4]
InChI Key GZGJIACHBCQSPC-UHFFFAOYSA-N[1][2]
Canonical SMILES COC(=O)CCCl[1][4]

Synthesis Protocol: Fischer Esterification

The primary method for synthesizing this compound is through Fischer esterification. This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.

Experimental Protocol:

  • Reactants: The key reactants are 3-chloropropionic acid and methanol.

  • Catalyst: A strong acid, such as sulfuric acid (H₂SO₄), is typically used as a catalyst.

  • Procedure:

    • 3-chloropropionic acid and an excess of methanol are combined in a round-bottom flask.

    • A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

    • The reaction mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the ester.

    • After cooling, the excess methanol is removed, often by rotary evaporation.

    • The remaining mixture is typically neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., diethyl ether).

    • The organic layer is washed, dried, and the solvent is evaporated to yield crude this compound.

  • Purification: The crude product can be further purified by distillation under reduced pressure to obtain the final, high-purity compound.

Fischer_Esterification Reactants 3-Chloropropionic Acid + Methanol Protonation Protonated Carboxylic Acid Reactants->Protonation Protonation of Carbonyl Oxygen Catalyst H+ Catalyst (e.g., H₂SO₄) Catalyst->Protonation Nucleophilic_Attack Tetrahedral Intermediate Protonation->Nucleophilic_Attack Nucleophilic Attack by Methanol Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination Elimination of H₂O Proton_Transfer->Water_Elimination Water_Elimination->Catalyst Regenerates Catalyst Product This compound Water_Elimination->Product Deprotonation

Fischer esterification pathway for this compound synthesis.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients (APIs). Its bifunctional nature, containing both an ester and an alkyl chloride, allows for a wide range of chemical transformations. It is used in the synthesis of pharmaceuticals such as benzalkonium chloride and phenylesteramine.

The logical workflow for utilizing this compound in a drug development pipeline typically involves several key stages, from initial synthesis to final product formulation.

Drug_Development_Workflow cluster_synthesis Synthesis Stage cluster_modification Modification & Derivatization cluster_api API Development A Starting Materials (3-Chloropropionic Acid, Methanol) B Synthesis of This compound A->B Esterification C Purification and QC B->C D Reaction with Nucleophile (e.g., Amine, Thiol) C->D High-Purity Intermediate E Formation of Advanced Intermediate D->E F Synthesis of Final API E->F G Pre-clinical Testing F->G H Formulation & Scale-up G->H

Workflow for using this compound in drug development.

Safety and Handling

According to its GHS hazard classification, this compound is considered flammable, corrosive, and an irritant.[2] The GHS signal word is "Danger".[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For storage, it is recommended to keep the container tightly closed in a cool, dry place between 10°C and 25°C.[4]

References

Technical Guide: Physicochemical Properties of Methyl 3-Chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the key physicochemical properties of methyl 3-chloropropionate, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the experimentally determined values for these properties and provides detailed, generalized protocols for their measurement.

Core Physicochemical Data

This compound (C₄H₇ClO₂) is a halogenated ester recognized for its utility as a reagent and solvent in various chemical syntheses.[1] An accurate understanding of its physical properties is crucial for its effective use and for the design of experimental processes such as purification by distillation.

The boiling point and density are fundamental physical constants that are indicative of the substance's purity and are essential for process modeling and safety assessments. A summary of these properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueConditions
Boiling Point153.15–156 °CAt atmospheric pressure (760 mmHg)[1][2][3][4]
70 °CAt reduced pressure (80 Torr)[2]
Density1.1861–1.2 g/cm³At standard conditions[1][2][3]

Experimental Protocols

The following sections describe generalized, standard laboratory procedures for the experimental determination of the boiling point and density of a liquid compound such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] This can be determined through several methods, including distillation and the capillary method.

2.1.1. Simple Distillation Method

This method is suitable for determining the boiling point of a pure liquid or for separating a volatile liquid from non-volatile solutes.[6]

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

  • Procedure:

    • Assemble the simple distillation apparatus, ensuring all joints are securely clamped.

    • Place a volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

    • Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • Begin heating the flask gently.

    • Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point.[6]

2.1.2. Micro-Boiling Point (Capillary) Method

This technique is useful when only a small amount of the substance is available.[7]

  • Apparatus: A small test tube, a capillary tube (sealed at one end), a thermometer, a heating bath (e.g., paraffin or silicone oil), and a means to secure the test tube and thermometer.[8][9]

  • Procedure:

    • Attach the small test tube containing a small sample of this compound to the thermometer.

    • Place the sealed capillary tube, open end down, into the liquid in the test tube.

    • Immerse the assembly into the heating bath.

    • Heat the bath slowly and observe the capillary tube.[8]

    • A stream of bubbles will emerge from the open end of the capillary as the air inside expands and is replaced by the vapor of the liquid.

    • When a continuous stream of bubbles is observed, stop heating.

    • The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube as the apparatus cools.[7]

Density is the mass of a substance per unit volume (ρ = m/V).[10] For liquids, it is typically measured using a pycnometer, a graduated cylinder, or a pipette for accurate volume measurement.[11]

  • Apparatus: A digital balance, a volumetric container with a known volume (e.g., a 10 mL graduated cylinder or pycnometer), and a thermometer.[10][12]

  • Procedure:

    • Measure and record the mass of the clean, dry volumetric container (e.g., measuring cylinder).[10]

    • Carefully add a specific volume of this compound to the container. Record the volume accurately, reading from the bottom of the meniscus.[10]

    • Measure and record the combined mass of the container and the liquid.[10]

    • Subtract the mass of the empty container to determine the mass of the liquid.

    • Calculate the density by dividing the mass of the liquid by its volume.[13]

    • Record the temperature of the liquid, as density is temperature-dependent.[11]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of the physical properties of a liquid sample like this compound.

G cluster_0 Physicochemical Characterization Workflow cluster_1 Boiling Point Determination cluster_2 Density Determination cluster_3 Data Analysis & Reporting start Liquid Sample (this compound) bp_method Select Method (e.g., Distillation or Capillary) start->bp_method d_method Select Volumetric Glassware (e.g., Pycnometer) start->d_method bp_exp Perform Experiment: Heat Sample & Record Temperature bp_method->bp_exp bp_data Obtain Boiling Point Data bp_exp->bp_data analysis Compare with Literature Values bp_data->analysis d_mass Measure Mass of Known Volume d_method->d_mass d_calc Calculate Density (ρ = m/V) d_mass->d_calc d_data Obtain Density Data d_calc->d_data d_data->analysis report Technical Report Generation analysis->report

Caption: Workflow for determining the boiling point and density of a liquid.

References

A Comprehensive Technical Guide on the Solubility of Methyl 3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility characteristics of methyl 3-chloropropionate (CAS No. 6001-87-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its solubility in various media is critical for optimizing reaction conditions, purification processes, and formulation development.

Core Properties of this compound

This compound is a colorless to pale yellow liquid with the chemical formula C₄H₇ClO₂ and a molecular weight of 122.55 g/mol .[2][3] Its structure, featuring both a polar ester group and a chloroalkyl chain, gives it an intermediate polarity.[2] This dual nature dictates its solubility behavior across a range of solvents.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₄H₇ClO₂
Molecular Weight 122.55 g/mol [4]
Appearance Colorless to pale yellow liquid[2]
Density ~1.186 - 1.2 g/cm³[4][5]
Boiling Point ~153 - 156 °C[4][5]
Flash Point ~40 °C[4]
LogP 0.996[6]

Solubility Profile

The solubility of a compound is a fundamental property that influences its behavior in chemical and biological systems. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[7]

Water Solubility

This compound exhibits limited or moderate solubility in water.[2][8] The polar ester functional group allows for some interaction with water molecules, but the hydrophobic chloroalkyl chain restricts extensive miscibility.[2] This moderate aqueous solubility can be advantageous in applications that require partial compatibility with water.[2]

Organic Solvent Solubility

This compound is generally soluble in a broad range of organic solvents.[2] Its miscibility with polar organic solvents is particularly notable.

Table 2: Qualitative Solubility of this compound

Solvent ClassSolvent ExampleSolubilityReference
Water WaterLimited / Moderate[2][8]
Alcohols EthanolSoluble[2][8]
Ketones AcetoneSoluble[8]
Halogenated DichloromethaneSoluble[8]
Ethers Diethyl EtherSoluble[2]

This broad solubility profile makes it a versatile reagent and intermediate in synthetic chemistry and extraction processes.[2]

Experimental Protocol for Solubility Determination

A reliable and standardized method is crucial for determining the solubility of a substance. The shake-flask method is a widely accepted technique for measuring equilibrium solubility.[9]

Table 3: Detailed Protocol for Shake-Flask Solubility Determination

StepProcedureDetailed Methodology
1. Preparation Prepare a supersaturated mixture.Add an excess amount of this compound (solute) to a known volume of the desired solvent (e.g., water, ethanol) in a sealed, inert container (e.g., glass flask). The presence of undissolved solute is necessary to ensure saturation is reached.[9]
2. Equilibration Agitate the mixture at a constant temperature.Place the flask in a constant temperature bath (e.g., 25 °C) and agitate using a shaker or magnetic stirrer. The agitation should be vigorous enough to ensure thorough mixing but not so intense as to cause emulsification. A typical equilibration period is 24-48 hours to ensure thermodynamic equilibrium is achieved.[9]
3. Phase Separation Isolate the saturated solution from the excess solute.Cease agitation and allow the mixture to stand undisturbed in the temperature bath for a sufficient period (e.g., 24 hours) to allow the excess solute to settle.[9] Carefully withdraw an aliquot of the clear, supernatant liquid (the saturated solution) using a pipette. To avoid transferring any undissolved solute, filtration through a chemically inert filter (e.g., PTFE syringe filter) is highly recommended.[9]
4. Analysis Determine the concentration of the solute in the saturated solution.Quantify the concentration of this compound in the filtered aliquot using a validated analytical method. Suitable techniques include gas chromatography (GC), high-performance liquid chromatography (HPLC), or spectroscopy.[10]
5. Calculation Express the solubility.Calculate the solubility based on the measured concentration and express it in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Workflow and Logic Diagrams

Visualizing the experimental process can aid in understanding the logical flow and critical steps involved in solubility determination.

Solubility_Workflow cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Calculation A 1. Add Excess Solute to Solvent B 2. Seal and Agitate at Constant Temperature A->B Shake/Stir C 3. Cease Agitation and Allow to Settle B->C D 4. Filter Supernatant to Remove Excess Solute C->D Isolate E 5. Quantify Solute Concentration (e.g., via GC/HPLC) D->E F 6. Calculate and Report Solubility Value E->F Determine

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

This comprehensive guide provides foundational knowledge on the solubility of this compound, essential for its effective application in research and development. The provided data and protocols serve as a valuable resource for scientists and professionals in the chemical and pharmaceutical industries.

References

In-Depth Technical Guide to the Safety of Methyl 3-Chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for methyl 3-chloropropionate, a crucial intermediate in various chemical syntheses. The following sections detail its physical and chemical properties, toxicological profile, and recommended safety procedures, supported by experimental methodologies and visual workflows to ensure safe handling and use in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[1] It is an ester derived from 3-chloropropanoic acid and methanol.[1] The following table summarizes its key physical and chemical properties.

PropertyValueSource(s)
Molecular Formula C₄H₇ClO₂[2]
Molecular Weight 122.55 g/mol [2]
CAS Number 6001-87-2[2]
Boiling Point 156 °C[2]
Density 1.2 g/cm³[2]
Flash Point 40 °C (closed cup)[2]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[3]

Toxicological Information

The toxicological profile of this compound indicates that it is a hazardous substance requiring careful handling. It is classified as a flammable liquid and causes skin, eye, and respiratory irritation.[4][5] While specific quantitative toxicity data is limited in publicly available literature, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear hazard profile.

Hazard ClassificationGHS CategoryHazard Statement
Flammable liquids Category 3H226: Flammable liquid and vapor
Skin corrosion/irritation Category 2H315: Causes skin irritation
Serious eye damage/eye irritation Category 1H318: Causes serious eye damage
Specific target organ toxicity – single exposure (respiratory tract irritation) Category 3H335: May cause respiratory irritation

Source:[4][5]

Experimental Protocols for Safety Assessment

The following sections outline the methodologies for key toxicological assessments relevant to this compound. These protocols are based on internationally recognized guidelines.

Acute Dermal Irritation/Corrosion: OECD Test Guideline 404

This test determines the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Animal Model: A single healthy young adult albino rabbit is used for the initial test.

  • Test Site Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

  • Application of Test Substance: A dose of 0.5 mL of liquid this compound is applied to a small area (approximately 6 cm²) of the clipped skin. The treated area is covered with a gauze patch and a semi-occlusive dressing.

  • Exposure Duration: The exposure period is 4 hours.

  • Observation: After the exposure period, the dressing and any residual test substance are removed. The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.

  • Scoring: The severity of skin reactions is scored according to a standardized grading system.

  • Confirmatory Testing: If a corrosive effect is not observed, the response is confirmed in up to two additional animals.

Acute Eye Irritation/Corrosion: OECD Test Guideline 405

This test evaluates the potential of a substance to cause eye irritation or damage.

Methodology:

  • Animal Model: A single healthy young adult albino rabbit is used.

  • Procedure: A single dose of 0.1 mL of this compound is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.

  • Scoring: The severity of eye reactions is graded using a standardized scoring system.

  • Reversibility: The reversibility of any observed effects is assessed over a period of up to 21 days.

In Vitro Respiratory Irritation Assessment

As there is no specific OECD guideline for in vitro respiratory irritation testing of this chemical, a representative protocol is described based on current scientific approaches using reconstructed human airway epithelial models.

Methodology:

  • Test System: A three-dimensional reconstructed human bronchial/tracheal epithelial model (e.g., EpiAirway™) is used. This model consists of differentiated, mucociliary epithelial cells cultured at the air-liquid interface (ALI).

  • Exposure: The test substance is applied to the apical surface of the tissue model. For volatile liquids like this compound, a vapor exposure system is typically used to mimic inhalation.

  • Dose Range: A range of concentrations of the test substance is applied to different tissue cultures to determine a dose-response relationship.

  • Incubation: The tissues are exposed for a defined period (e.g., 1 to 6 hours).

  • Endpoint Measurement: Following exposure, cell viability is assessed using a quantitative assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A decrease in cell viability indicates cytotoxicity and potential for irritation.

  • Data Analysis: The concentration that reduces cell viability by 50% (IC50) is calculated to determine the irritancy potential of the substance.

Safety and Handling

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate PPE.

PPE_Recommendations cluster_ppe Personal Protective Equipment (PPE) lab Laboratory Environment eye Eye Protection (Safety Goggles/Face Shield) lab->eye Potential for splashes skin Skin Protection (Chemical-resistant Gloves, Lab Coat) lab->skin Potential for skin contact respiratory Respiratory Protection (Use in a well-ventilated area or with a respirator) lab->respiratory Potential for inhalation of vapors Safety_Workflow cluster_workflow Safe Handling Workflow for this compound start Start: Obtain this compound sds Review Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE sds->ppe handling Handle in a Fume Hood ppe->handling experiment Perform Experiment handling->experiment spill Spill Occurs experiment->spill No decon Decontaminate Work Area experiment->decon Yes spill_response Follow Spill Response Protocol spill->spill_response Yes spill_response->decon waste Dispose of Waste Properly decon->waste end End waste->end

References

GHS hazard statements for Methyl 3-chloropropionate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the GHS Hazard Statements for Methyl 3-chloropropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard statements associated with this compound (CAS No. 6001-87-2). The information is compiled for professionals in research, scientific, and drug development fields who require a thorough understanding of the potential hazards for safe handling and risk assessment.

GHS Hazard Classification Summary

This compound is classified as a hazardous substance under GHS. The primary hazards are associated with its flammability, and its potential to cause irritation and serious damage to the skin and eyes, as well as respiratory irritation.[1][2][3][4][5] The official GHS classification and corresponding elements are summarized below.

Signal Word: Danger [1][6]

GHS Pictograms:

PictogramDescription
🔥Flame: Represents a fire hazard.
corrosiveCorrosion: Represents the potential for skin corrosion/burns, eye damage, or corrosion to metals.
!Exclamation Mark: Represents hazards such as irritant (skin and eye), skin sensitizer, acute toxicity (harmful), narcotic effects, or respiratory tract irritation.

Source: GHS Classification Summaries[1][2][5]

Hazard Statements and Classification

The following table details the specific GHS hazard statements (H-statements) for this compound, along with their corresponding hazard class and category.

Hazard Statement CodeHazard StatementHazard ClassHazard Category
H226Flammable liquid and vaporFlammable liquidsCategory 3
H315Causes skin irritationSkin corrosion/irritationCategory 2
H318Causes serious eye damageSerious eye damage/eye irritationCategory 1
H335May cause respiratory irritationSpecific target organ toxicity — Single exposure; Respiratory tract irritationCategory 3

Source: PubChem, Biosynth, ChemicalBook Safety Data Sheets[1][2][3][4][5][6][7]

Quantitative Data and Experimental Basis for Classification

The GHS classification of a chemical is based on specific criteria met through experimental testing or validated data. This section outlines the quantitative data available for this compound and the general experimental protocols that form the basis for its hazard classifications.

Physical Hazards

The classification of this compound as a Category 3 flammable liquid is determined by its flash point and boiling point.

Physical PropertyValueGHS Classification Criteria (Category 3)
Flash Point 40 °C (104 °F)Flash point ≥ 23 °C and ≤ 60 °C
Boiling Point 156 °C (313 °F)Not a primary criterion for Category 3 when flash point is known.

Source: Biosynth[7]

The flash point of a liquid is the lowest temperature at which its vapors will ignite in the presence of an ignition source. Standardized methods, such as the Pensky-Martens closed-cup test (ASTM D93) or Cleveland open-cup method (ASTM D92), are typically employed. In a closed-cup apparatus, the liquid is heated in a sealed container, and an ignition source is periodically introduced into the vapor space. The temperature at which a flash is observed is recorded as the flash point. This data is then compared against GHS criteria to assign the appropriate flammability category.[3][8][9][10]

Health Hazards

While specific toxicological studies for this compound are not detailed in publicly available safety data sheets, the GHS classifications are based on standardized animal testing or substantial evidence from related compounds. The following describes the general experimental methodologies.

  • Basis for Classification: This classification is for substances that produce reversible skin irritation.[11][12]

  • General Experimental Protocol (OECD Test Guideline 404): A small amount of the test substance is applied to the shaved skin of experimental animals (typically albino rabbits) under a gauze patch for a specified period (e.g., 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at graded intervals (e.g., 24, 48, and 72 hours) after patch removal.[12] A mean score of ≥ 2.3 and < 4.0 for erythema or edema across the test animals typically results in a Category 2 classification.[11][12][13]

  • Basis for Classification: This classification applies to substances that cause tissue damage in the eye or severe physical decay of vision that is not fully reversible within 21 days.[2][14][15][16] One safety data sheet also notes that this compound is a lachrymator, a substance that causes tearing.

  • General Experimental Protocol (OECD Test Guideline 405): A measured amount of the substance is applied to the front surface of one eye in experimental animals (usually albino rabbits). The eyes are then examined for effects on the cornea, iris, and conjunctiva at specific intervals.[2] A substance is classified as Category 1 if it produces effects on the cornea, iris, or conjunctiva that are not expected to reverse or have not fully reversed within a 21-day observation period, or if it produces specific high scores for corneal opacity or iritis in at least 2 of 3 tested animals.[1][16]

  • Basis for Classification: This is assigned to substances that may cause respiratory tract irritation, a localized, reversible effect with symptoms like coughing, pain, and breathing difficulties.[1] The evaluation is primarily based on human data from occupational exposure or can be supported by animal studies from single or repeated dose inhalation toxicity tests.[1]

  • General Experimental Protocol (OECD Test Guideline 403): While no single validated animal test is specific for respiratory irritation, data is often derived from acute inhalation toxicity studies.[1] In these tests, animals are exposed to the substance via inhalation for a set period (e.g., 4 hours), and are observed for signs of respiratory distress and other toxic effects. Post-exposure examination of respiratory tract tissues can also provide evidence of irritation.

Precautionary Statements (P-Statements)

A comprehensive list of precautionary statements is provided to ensure safe handling and emergency response.

CodePreventionResponseStorageDisposal
P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[5]P302+P352: IF ON SKIN: Wash with plenty of water.[6]P403+P233: Store in a well-ventilated place. Keep container tightly closed.[6]P501: Dispose of contents/container to an approved waste disposal plant.[5]
P233Keep container tightly closed.[5][6]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]P403+P235: Store in a well-ventilated place. Keep cool.[6]
P240Ground and bond container and receiving equipment.[5][6]P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]P405: Store locked up.[6]
P241Use explosion-proof electrical/ventilating/lighting equipment.[5][6]P317: Get medical help.[6]
P242Use non-sparking tools.[6]P319: Get medical help if you feel unwell.[6]
P243Take action to prevent static discharges.[6]P332+P317: If skin irritation occurs: Get medical help.[6]
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[6]P362+P364: Take off contaminated clothing and wash it before reuse.[6]
P264Wash hands thoroughly after handling.[6]P370+P378: In case of fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[5]
P271Use only outdoors or in a well-ventilated area.[6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][5][6]

GHS Classification Workflow

The following diagram illustrates the logical workflow for classifying a chemical substance like this compound according to GHS principles.

GHS_Classification_Workflow cluster_Data Data Collection & Evaluation cluster_Classification Hazard Classification cluster_Communication Hazard Communication Data Gather Data: - Physical-Chemical Properties (Flash Point, etc.) - Toxicological Studies (In Vivo/In Vitro) - Human Experience (Case Reports) Evaluation Weight of Evidence Evaluation Data->Evaluation Analyze all available information Criteria Compare Data against GHS Criteria Evaluation->Criteria Physical Physical Hazards (e.g., Flammable Liquid, Cat. 3) Criteria->Physical Health Health Hazards (e.g., Skin Irritation, Cat. 2; Eye Damage, Cat. 1) Criteria->Health Environmental Environmental Hazards (Not Classified for this substance) Criteria->Environmental AssignElements Assign Hazard Communication Elements Physical->AssignElements Health->AssignElements Environmental->AssignElements Pictograms Pictograms (Flame, Corrosion, Exclamation Mark) AssignElements->Pictograms SignalWord Signal Word ('Danger') AssignElements->SignalWord HStatements Hazard Statements (H226, H315, H318, H335) AssignElements->HStatements PStatements Precautionary Statements AssignElements->PStatements SDS Compile Safety Data Sheet (SDS) & Label Pictograms->SDS SignalWord->SDS HStatements->SDS PStatements->SDS

Caption: GHS classification workflow for a chemical substance.

References

Spectroscopic Analysis of Methyl 3-chloropropionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key spectroscopic data for Methyl 3-chloropropionate (CAS No. 6001-87-2), a significant compound in organic synthesis.[1] The document is intended for researchers and professionals in the fields of chemistry and drug development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for acquiring such data.

Molecular Structure and Properties:

  • Molecular Formula: C₄H₇ClO₂[2][3]

  • Molecular Weight: 122.55 g/mol [2][3]

  • IUPAC Name: methyl 3-chloropropanoate[4][5]

  • Structure:

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for this compound, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data Solvent: CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.75Triplet (t)2HCl-CH₂ -
~2.85Triplet (t)2H-CH₂ -C=O
~3.70Singlet (s)3HO-CH₃

Note: Predicted values based on typical chemical shifts and splitting patterns for the structure. Actual values may vary slightly. In the ¹H NMR spectrum, distinct signals correspond to the methyl ester protons and the two methylene groups.[6]

Table 2: ¹³C NMR Spectroscopic Data Solvent: CDCl₃

Chemical Shift (δ) ppmAssignment
170.5C =O (Ester Carbonyl)
52.0O-C H₃ (Methoxy Carbon)
39.0-C H₂-C=O
38.5Cl-C H₂-

Source: Data adapted from SpectraBase.[7]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Frequency (cm⁻¹)IntensityFunctional Group Assignment
~2950MediumC-H Stretch (Alkyl)
~1740StrongC=O Stretch (Ester)
~1200StrongC-O Stretch (Ester)
~750MediumC-Cl Stretch (Alkyl Halide)

Note: These are characteristic frequency ranges. The exact peak positions can vary.

Mass Spectrometry (MS)

Table 4: Major Fragments in Electron Ionization (EI) Mass Spectrum

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Assignment (Proposed Fragment)
122/1245 / 1.6[M]⁺ (Molecular ion, showing ³⁵Cl/³⁷Cl isotope pattern)
87100[M - Cl]⁺
63/6535 / 11[CH₂CH₂Cl]⁺
5955[COOCH₃]⁺
4930[CH₂Cl]⁺

Source: Data compiled from the NIST WebBook.[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol (Liquid Sample)

This protocol describes the standard procedure for preparing and analyzing a liquid sample using a high-resolution NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh the sample. For ¹H NMR, 1-10 mg is generally sufficient.[8][9] For the less sensitive ¹³C NMR, a higher quantity of 5-50 mg is recommended.[8][10]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[8][10] The solvent should not have signals that overlap with the analyte peaks.[10]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.[10]

  • Sample Filtration and Transfer:

    • To remove any particulate matter that could degrade spectral resolution, filter the solution.[8] This is typically done by passing the solution through a Pasteur pipette plugged with a small amount of glass wool directly into a 5 mm NMR tube.[8]

    • The final volume in the NMR tube should result in a column height of about 4-5 cm.[8][11]

  • Instrumental Analysis:

    • Wipe the outside of the NMR tube to remove any contaminants before inserting it into the spectrometer's spinner turbine.[10]

    • Insert the sample into the NMR magnet.

    • Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[10]

    • Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp, symmetrical peaks.[10]

    • Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[10]

    • Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the spectrum.[10]

    • Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.

IR Spectroscopy Protocol (Neat Liquid)

For pure liquid samples like this compound, the "neat" film method is straightforward and common.[12]

  • Sample Preparation (Salt Plate Method):

    • Obtain two clean, dry, and transparent salt plates (e.g., NaCl or KBr) from a desiccator.[13]

    • Using a Pasteur pipette, place one or two drops of the liquid sample onto the center of one plate.[12][13]

    • Carefully place the second plate on top, spreading the liquid into a thin, even film between the plates.[13] Avoid introducing air bubbles.

  • Sample Preparation (ATR Method):

    • Attenuated Total Reflectance (ATR) is a common alternative that requires minimal sample preparation.[14]

    • Simply place a single drop of the liquid sample directly onto the surface of the ATR crystal.[14]

  • Instrumental Analysis:

    • Place the prepared sample holder (salt plate sandwich or ATR unit) into the sample compartment of the FTIR spectrometer.

    • Acquire a background spectrum of the empty instrument (or clean ATR crystal) to subtract atmospheric and instrumental interferences.[15]

    • Acquire the spectrum of the sample.

    • After analysis, thoroughly clean the salt plates with a dry solvent (like acetone) or the ATR crystal and return them to storage.[12][13]

Mass Spectrometry Protocol (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing liquid samples.[16]

  • Sample Preparation:

    • Solubilization: Dissolve a small amount of the sample in a solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water).[17]

    • Dilution: Dilute the sample to an appropriate concentration to avoid detector saturation.

    • Filtration: Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any particulates that could clog the LC system.

  • Instrumental Analysis:

    • Chromatography: Inject the prepared sample into the LC system. The sample is passed through a chromatographic column (e.g., C18 reverse-phase) which separates the analyte from any impurities. A typical mobile phase might consist of a gradient of water and acetonitrile with a small amount of formic acid to aid ionization.[18]

    • Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is commonly used for polar organic molecules.[16]

    • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge (m/z) ratio.[16]

    • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the structural elucidation of a chemical compound using multiple spectroscopic techniques.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample Sample (this compound) Prep_NMR Dissolve in CDCl₃ Filter into NMR tube Sample->Prep_NMR Prep_IR Prepare Neat Sample (Salt Plates or ATR) Sample->Prep_IR Prep_MS Dissolve & Dilute (LC-MS Mobile Phase) Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec LC-MS System Prep_MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Splitting) NMR_Spec->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Spec->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Spec->MS_Data Conclusion Structure Confirmation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow from sample preparation to structural confirmation.

References

Commercial Availability and Technical Guide to Methyl 3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 3-chloropropionate, a versatile chemical intermediate. The document details its commercial availability from various suppliers, presents key technical data in a comparative format, and outlines experimental protocols for its synthesis and analysis.

Introduction

This compound (CAS No. 6001-87-2) is a chlorinated ester of propanoic acid with the molecular formula C₄H₇ClO₂.[1][2] It is a colorless to pale yellow liquid with a characteristic odor.[2] This compound serves as a valuable building block in organic synthesis, finding applications in the pharmaceutical, agrochemical, and fragrance industries.[3] Notably, it has been explored as a greener alternative to traditional solvents like hexane for liquid phase ion-pair extraction due to its lower volatility and reduced environmental impact.[2]

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The purity levels and pricing can vary between suppliers.

Table 1: Prominent Suppliers of this compound

SupplierPurityAvailable QuantitiesIndicative Pricing
Biosynth>98%100 g$250.00[4]
Key Organics>98%1 g, 5 g£310.00 (1 g), £647.00 (5 g)[5]
CymitQuimicaMin. 95%Inquire for detailsInquire for details[6]
BenchchemTypically 95%Inquire for detailsInquire for details[1]
Simson Pharma LimitedHigh Quality (with CoA)Inquire for detailsInquire for details
SmoleculeResearch GradeInquire for detailsInquire for details[2]

Note: Pricing and availability are subject to change. Please consult the respective suppliers for current information.

A broader search on chemical procurement platforms like PINPOOLS reveals a larger list of over 27 potential suppliers globally, including companies in Germany, the United States, China, and India.[4]

Technical Specifications

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in research and development.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₇ClO₂[1][2][7]
Molecular Weight 122.55 g/mol [1][2][7]
CAS Number 6001-87-2[1][2][7]
IUPAC Name methyl 3-chloropropanoate[1][2][7]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 153.15 °C to 156 °C[2][4]
Density 1.1861 g/cm³ to 1.2 g/cm³[2][4]
Flash Point 40 °C to 40.5 °C[4]
Refractive Index ~1.4263[2]
Solubility Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water.[2]

Experimental Protocols

Synthesis of this compound via Acrylate Method

A common and efficient method for the synthesis of this compound involves the reaction of methyl acrylate with a source of hydrogen chloride. A patented method describes a process that generates HCl in situ, which then reacts with methyl acrylate.[8]

Experimental Protocol:

  • Reaction Setup: In a 500 ml reaction flask equipped with a stirrer and under a water bath for temperature control, add methyl acrylate (172.0g, 2 mol), anhydrous methanol (72.0g, 2.4 mol), 50 ml of methyl acetate (as a solvent), and 2.0g of hydroquinone (as a polymerization inhibitor).[8]

  • Addition of Acetyl Chloride: Stir the mixture to ensure uniformity. Slowly add acetyl chloride (172.7g, 2.2 mol) dropwise to the reaction mixture. The acetyl chloride reacts with methanol to generate hydrogen chloride in situ.[8]

  • Reaction: Continue to stir the mixture at 25°C for 12 hours.[8]

  • Purification: After the reaction is complete, the resulting mixed solution containing this compound is purified by distillation under normal or reduced pressure to yield the final product.[8] This method has been reported to achieve a yield of 93.8% with a purity of 99.5%.[8]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products MA Methyl Acrylate Mixing Mixing in Reaction Flask MA->Mixing MeOH Anhydrous Methanol MeOH->Mixing Solvent Methyl Acetate Solvent->Mixing Inhibitor Hydroquinone Inhibitor->Mixing AcCl Acetyl Chloride Addition Slow Dropwise Addition AcCl->Addition Mixing->Addition Reaction Stirring at 25°C for 12h Addition->Reaction Distillation Distillation Reaction->Distillation MCP This compound Distillation->MCP

Synthesis of this compound Workflow.
Analysis by High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using reverse-phase HPLC. The following is a general protocol based on available information for similar compounds.[9]

Experimental Protocol:

  • Column: A Newcrom R1 reverse-phase HPLC column is suitable for this analysis.[9]

  • Mobile Phase: The mobile phase consists of a mixture of acetonitrile (MeCN), water, and an acid modifier. For standard HPLC, phosphoric acid can be used. For Mass Spectrometry (MS) compatible applications, formic acid should be substituted for phosphoric acid.[9]

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to prepare a stock solution. Create a series of dilutions to generate a calibration curve.

  • Injection: Inject a defined volume of the sample onto the HPLC system.

  • Detection: Monitor the elution of the compound using a suitable detector, such as a UV detector.

  • Quantification: The concentration of this compound in a sample can be determined by comparing its peak area to the calibration curve generated from the standards.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Inject Sample Sample_Prep->Injection Calibration_Stds Prepare Calibration Standards Calibration_Stds->Injection HPLC_System HPLC System (Newcrom R1 Column) Separation Isocratic/Gradient Elution (MeCN/Water/Acid) HPLC_System->Separation Injection->HPLC_System Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis

General HPLC Analysis Workflow.
Application as an Extraction Solvent

This compound has been identified as a promising "green" alternative to traditional extraction solvents like hexane.[2] It can be employed in liquid-liquid extraction to isolate organic compounds from aqueous matrices.

General Protocol for Liquid-Liquid Extraction:

  • Sample Preparation: Prepare the aqueous sample containing the analyte of interest.

  • Solvent Addition: In a separatory funnel, add a specific volume of this compound to the aqueous sample.

  • Extraction: Shake the separatory funnel vigorously for a set period to facilitate the partitioning of the analyte from the aqueous phase to the organic phase (this compound).

  • Phase Separation: Allow the two phases to separate. The denser this compound layer will be the bottom layer.

  • Collection: Carefully drain the organic layer containing the extracted analyte.

  • Further Analysis: The collected organic phase can then be concentrated and analyzed using techniques such as GC-MS or HPLC.

Extraction_Workflow Aqueous_Sample Aqueous Sample in Separatory Funnel Add_MCP Add this compound Aqueous_Sample->Add_MCP Shake Vigorous Shaking Add_MCP->Shake Separate Allow Phases to Separate Shake->Separate Collect Collect Organic Layer Separate->Collect Analyze Analyze Extract (e.g., HPLC, GC-MS) Collect->Analyze

References

A Technical Guide to the Isomers of C4H7ClO2: Properties, Synthesis, and Biological Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of the molecular formula C4H7ClO2. Halogenated organic molecules are of significant interest in medicinal chemistry and drug development, often serving as key intermediates or pharmacologically active compounds. Understanding the diverse structures, properties, and reactivities of these isomers is crucial for their application in synthesis and for predicting their biological effects. This document details the IUPAC nomenclature, physicochemical properties, representative synthesis protocols, and a key mechanistic pathway relevant to the toxicology and potential pharmacological action of this class of compounds.

Isomers and Physicochemical Properties

The molecular formula C4H7ClO2 accommodates a variety of functional groups, leading to numerous structural and stereoisomers. The primary classes include chlorinated carboxylic acids, esters, and cyclic ethers. The position of the chlorine atom and the arrangement of the carbon skeleton significantly influence the chemical and physical properties of each isomer.

A summary of the major structural isomers and their key physical properties is presented below.

IUPAC NameStructureTypeBoiling Point (°C)Melting Point (°C)Density (g/mL)
Carboxylic Acids
2-Chlorobutanoic acid[1]CH₃CH₂CHClCOOHCarboxylic Acid193-194-121.198
3-Chlorobutanoic acidCH₃CHClCH₂COOHCarboxylic Acid200 (dec.)39-421.186
4-Chlorobutanoic acid[2][3]ClCH₂(CH₂)₂COOHCarboxylic Acid196 (at 22 mmHg)12-161.24
2-Chloro-2-methylpropanoic acid[4][5][6][7](CH₃)₂CClCOOHCarboxylic Acid19327-311.217
3-Chloro-2-methylpropanoic acid[8][9]ClCH₂CH(CH₃)COOHCarboxylic Acid114-116 (at 13 mmHg)N/A1.21
Esters
Methyl 2-chloropropanoate[10]CH₃CHClCOOCH₃Ester132-133N/A1.146
Methyl 3-chloropropanoate[9][11][12][13]ClCH₂CH₂COOCH₃Ester153-156N/A1.186
Ethyl 2-chloroacetate[1][14][15]ClCH₂COOCH₂CH₃Ester143-146-261.145
1-Chloroethyl acetate[16][17][18]CH₃COOCHClCH₃Ester120-124N/A1.08
2-Chloroethyl acetate[19][20][21]CH₃COOCH₂CH₂ClEster145N/A1.16
Chloromethyl propanoate[12][22][23][24]CH₃CH₂COOCH₂ClEster105.7N/A1.119
Cyclic Ethers
2-(Chloromethyl)-1,3-dioxolane[20]C₄H₇ClO₂Cyclic Ether79-80 (at 25 mmHg)N/A1.27

Note: Data is compiled from various sources and may represent values for racemic mixtures unless otherwise specified. "N/A" indicates that reliable data was not available.

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to scientific research. Below are representative protocols for the synthesis of key isomers.

Protocol 1: Synthesis of 2-Chlorobutanoic Acid via Hell-Volhard-Zelinsky Reaction

The alpha-halogenation of carboxylic acids is a classic transformation, providing direct access to α-halo acids.

Materials:

  • Butyric acid (1 mole)

  • Red phosphorus (0.038 mole)

  • Phosphorus pentachloride (0.006 mole)

  • Iodine (0.005 mole, catalyst)

  • Chlorine gas (1 mole)

  • Distilled water

Procedure: [19]

  • A mixture of butyric acid, iodine, red phosphorus, and phosphorus pentachloride is added to a reaction vessel equipped with a stirrer, gas inlet, and condenser.

  • The mixture is heated to 100°C with constant stirring and illumination from a 200-W lamp.

  • Chlorine gas is bubbled through the reaction mixture at a steady rate.

  • Upon completion of the reaction (monitored by appropriate analytical methods, e.g., GC), the reaction is cooled.

  • A small amount of water is carefully added to hydrolyze any remaining acid chloride.

  • The crude product is purified by fractional distillation under reduced pressure (b.p. 104.2°C at 20 mmHg) to yield pure 2-chlorobutanoic acid.[19]

Protocol 2: Synthesis of 4-Chlorobutanoic Acid from γ-Butyrolactone

This protocol demonstrates the ring-opening of a lactone to form a functionalized carboxylic acid.

Materials:

  • γ-Butyrolactone (86 g)

  • Silicotungstic acid (5 g, catalyst)

  • 20% Hydrochloric acid (200 g)

Procedure:

  • To a flask containing γ-butyrolactone at room temperature, add silicotungstic acid with continuous stirring.

  • Slowly add the 20% hydrochloric acid solution to the mixture while maintaining stirring.

  • Continue the reaction at room temperature for 2 hours. The reaction progress can be monitored by GC to confirm the consumption of γ-butyrolactone.

  • Upon completion, the reaction mixture is allowed to stand and separate into layers.

  • The lower organic layer, containing the 4-chlorobutanoic acid product, is collected. The upper aqueous layer can be extracted to recover any dissolved product.

  • The collected product is washed and can be further purified by distillation.

Protocol 3: Synthesis of Ethyl 2-Chloroacetate via Fischer Esterification

Fischer esterification is a fundamental method for preparing esters from carboxylic acids and alcohols.

Materials: [9]

  • Chloroacetic acid (1 mole)

  • Ethanol (1.05 - 1.1 moles)

  • Concentrated sulfuric acid (catalyst)

  • Benzene (for azeotropic removal of water, optional)

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

Procedure: [3]

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using azeotropic removal), combine chloroacetic acid and ethanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid while stirring.

  • Heat the mixture to reflux for 3-6 hours. The reaction is driven to completion by removing the water formed, either by using an excess of ethanol or by azeotropic distillation with benzene.

  • After cooling, the reaction mixture is transferred to a separatory funnel and washed sequentially with cold water and saturated sodium bicarbonate solution (to neutralize the acid catalyst) until the aqueous layer is neutral or slightly basic.

  • The organic layer is separated, dried over anhydrous calcium chloride, and filtered.

  • The final product is purified by distillation, collecting the fraction boiling at 144-146°C to yield pure ethyl 2-chloroacetate.

Core Biological Mechanism: Inhibition of Cellular Metabolism

For drug development professionals, understanding the mechanism of action and potential toxicity of a chemical class is paramount. While specific signaling pathways for each C4H7ClO2 isomer are not extensively documented, a well-established mechanism of toxicity for α-chloro short-chain carboxylic acids involves the disruption of core energy metabolism. This action is primarily due to the irreversible inhibition of key enzymes.

The monochloroacetate anion, a metabolite or analogue of these compounds, is known to inhibit enzymes crucial for both glycolysis and the tricarboxylic acid (TCA) cycle.[11] This leads to a severe deficit in ATP production and an accumulation of metabolic intermediates like lactate, causing metabolic acidosis.[4][11] Key enzymatic targets include Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), Pyruvate Dehydrogenase Kinase (PDK), and α-Ketoglutarate Dehydrogenase.

Metabolic_Inhibition cluster_glycolysis Glycolysis (Cytosol) cluster_tca TCA Cycle (Mitochondria) Glucose Glucose G6P G6P Glucose->G6P ATP F6P F6P G6P->F6P F16BP F16BP F6P->F16BP ATP G3P G3P F16BP->G3P BPG BPG G3P->BPG PEP PEP BPG->PEP ATP_Prod Major ATP Production Blocked Pyruvate Pyruvate PEP->Pyruvate ATP Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport Lactate Lactate (Accumulates) Pyruvate->Lactate Lactate Dehydrogenase AcetylCoA AcetylCoA Pyruvate_mito->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG aKG Isocitrate->aKG NADH SuccinylCoA SuccinylCoA aKG->SuccinylCoA NADH Succinate Succinate SuccinylCoA->Succinate ATP Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA OAA Malate->OAA Inhibitor C4H7ClO2 (e.g., Chloroacetate) Inhibitor->G3P Inhibits GAPDH Inhibitor->Pyruvate_mito Inhibits PDH Complex (via PDK inhibition) Inhibitor->aKG Inhibits α-KGDH

Caption: Generalized pathway of metabolic inhibition by chloroacetates.

The diagram above illustrates how chloroacetate, a representative compound of this class, inhibits key enzymes in glycolysis and the TCA cycle. This disruption blocks the efficient production of ATP and shunts pyruvate towards lactate, leading to cellular energy crisis and acidosis, a common mechanism of toxicity for α-haloacids.

Experimental Workflow: Synthesis and Purification

The logical flow for producing and isolating a target compound is critical. The following diagram outlines a typical workflow for the Fischer esterification of a chloro-carboxylic acid, a common procedure for accessing ester isomers of C4H7ClO2.

Synthesis_Workflow start Start: Chloro-Carboxylic Acid + Alcohol reaction Reaction: Add Acid Catalyst (e.g., H₂SO₄) Heat to Reflux (3-6h) start->reaction workup Workup: Cool & Dilute with H₂O reaction->workup extraction Liquid-Liquid Extraction: Separate Organic Layer workup->extraction wash Wash Organic Layer: 1. H₂O 2. Sat. NaHCO₃ 3. Brine extraction->wash dry Dry: Add Anhydrous Agent (e.g., MgSO₄, CaCl₂) wash->dry filter Filter to Remove Drying Agent dry->filter distill Purification: Fractional Distillation filter->distill product Final Product: Pure Chloro-Ester distill->product analysis Analysis: GC-MS, NMR, IR product->analysis

Caption: General workflow for synthesis and purification via Fischer Esterification.

References

Key chemical reactions of Methyl 3-chloropropionate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Key Chemical Reactions of Methyl 3-chloropropionate

Introduction

This compound (CAS No: 6001-87-2) is a bifunctional organic compound featuring both an ester and an alkyl chloride group.[1] This structure makes it a versatile and valuable intermediate in organic synthesis.[2] It serves as a key building block for introducing a three-carbon chain in the development of various pharmaceutical agents, agrochemicals, and other fine chemicals.[3][4] This technical guide provides a comprehensive overview of the core chemical reactions of this compound, focusing on reaction mechanisms, experimental protocols, and quantitative data to support researchers, scientists, and professionals in drug development.

Nucleophilic Substitution Reactions

The primary reaction pathway for the alkyl chloride portion of this compound is nucleophilic substitution. Due to the presence of the chlorine atom on a primary carbon, the reaction proceeds almost exclusively via a bimolecular (SN2) mechanism.[3] In this concerted, single-step reaction, a nucleophile attacks the electrophilic carbon atom bearing the chlorine, simultaneously displacing the chloride ion, which serves as the leaving group.[3][5]

The general SN2 mechanism is depicted below:

Fig. 1: General SN2 reaction mechanism of this compound.

A wide array of nucleophiles can be employed, with reactivity generally correlating with nucleophilic strength.[3]

  • Nitrogen Nucleophiles: Amines readily react to form β-alanine derivatives, which are important precursors in pharmaceutical synthesis.[3][6]

  • Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles and react efficiently to yield thioethers.[3]

  • Oxygen Nucleophiles: Hydroxides and alkoxides can act as nucleophiles, although under basic conditions, competing hydrolysis of the ester group can occur.[3]

  • Carbon Nucleophiles: Carbanions, such as those derived from malonic esters, and the cyanide ion (CN⁻) are effective for forming new carbon-carbon bonds.[3]

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction to form methyl acrylate.[3] This reaction typically proceeds through a bimolecular (E2) mechanism, which involves the concerted removal of a proton from the β-carbon (the carbon adjacent to the carbonyl group) and the departure of the chloride leaving group.[3]

E2_Reaction reactant B:⁻ + H-CH(COOCH₃)-CH₂-Cl ts [B···H···CH(COOCH₃)···CH₂···Cl]⁻ reactant->ts Concerted Step p1 product B-H + CH₂(COOCH₃)=CH₂ + Cl⁻ ts->product p2 p3

Fig. 2: Bimolecular (E2) elimination of this compound.

Reactions of the Ester Group

The ester functional group in this compound undergoes characteristic reactions such as hydrolysis and transesterification.

Ester Hydrolysis

Hydrolysis of the methyl ester yields 3-chloropropionic acid and methanol.[7] This reaction can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction proceeding via the AAC2 mechanism. The process begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon for a nucleophilic attack by water, forming a tetrahedral intermediate.[3]

  • Base-Mediated Hydrolysis: Under basic conditions (e.g., with hydroxide ions), the hydrolysis is effectively irreversible. The kinetics are typically second-order, being first-order in both the ester and the hydroxide ion.[3]

Hydrolysis_Workflow start This compound acid Acidic Conditions (e.g., H₃O⁺) start->acid A AC 2 Mechanism base Basic Conditions (e.g., OH⁻) start->base Saponification product 3-Chloropropionic Acid + Methanol acid->product base->product

Fig. 3: Hydrolysis pathways for this compound.
Transesterification

This compound can react with other alcohols in the presence of an acid or base catalyst to form a different ester, displacing methanol.[3][7] This is a valuable method for synthesizing various 3-chloropropionate esters.[3]

Reactant AlcoholCatalystPotential ProductReference
EthanolH₂SO₄ (acid)Ethyl 3-chloropropionate[3]
Benzyl alcoholSodium Methoxide (base)Benzyl 3-chloropropionate[3]
IsopropanolTitanium(IV) isopropoxideIsopropyl 3-chloropropionate[3]

Synthesis of this compound

Several effective methods are employed for the synthesis of this compound. The choice of method often depends on the scale, available starting materials, and safety considerations.

  • Fischer Esterification: The most direct route involves the reaction of 3-chloropropionic acid with methanol, typically heated in the presence of a strong acid catalyst like sulfuric acid.[2][3]

  • From 3-chloropropionyl chloride: For higher reactivity, 3-chloropropionic acid can first be converted to its acid chloride derivative, 3-chloropropionyl chloride, using a reagent such as thionyl chloride (SOCl₂). This intermediate readily reacts with methanol to produce the final ester with high efficiency.[3][8]

  • Addition to Methyl Acrylate: A widely used industrial method is the addition of hydrogen chloride (HCl) across the double bond of methyl acrylate.[3][9] This can be achieved by bubbling HCl gas through the acrylate or by generating HCl in situ, which avoids handling the corrosive gas directly.[9]

Synthesis_Workflow start1 3-Chloropropionic Acid reagent1 + Methanol (Acid Catalyst) start1->reagent1 reagent2 + SOCl₂ start1->reagent2 start2 Methyl Acrylate reagent4 + HCl (in situ or gas) start2->reagent4 product This compound reagent1->product Fischer Esterification intermediate 3-Chloropropionyl Chloride reagent2->intermediate reagent3 + Methanol intermediate->reagent3 reagent3->product Acid Chloride Route reagent4->product Addition Reaction

Fig. 4: Major synthetic routes to this compound.

Experimental Protocols and Data

The following protocol details the synthesis of this compound via the in situ generation of HCl from acetyl chloride and its subsequent addition to methyl acrylate.[9]

Objective: To synthesize this compound with high yield and purity by reacting methyl acrylate with acetyl chloride and methanol.

Materials:

  • Methyl acrylate (172.0 g, 2.0 mol)

  • Anhydrous methanol (72.0 g, 2.4 mol)

  • Acetyl chloride (172.7 g, 2.2 mol)

  • Hydroquinone (polymerization inhibitor, 2.0 g)

  • Methyl acetate (solvent, 50 mL)

Procedure:

  • In a 500 mL reaction flask equipped with a stirrer and dropping funnel, combine methyl acrylate, anhydrous methanol, methyl acetate, and hydroquinone under water bath conditions.

  • Stir the mixture to ensure homogeneity.

  • Slowly add acetyl chloride dropwise to the mixture. The principle of this reaction is the generation of HCl from the reaction between acetyl chloride and methanol, which then adds to the methyl acrylate.[9]

  • After the addition is complete, continue to stir the reaction mixture at 25°C for 12 hours.

  • The crude product, this compound, is then purified by distillation under normal or reduced pressure.

Quantitative Data Analysis: The rate of addition of acetyl chloride significantly impacts the reaction yield. A comparative analysis highlights the importance of controlled addition for optimizing the process.[9]

Experimental ConditionYield (%)Purity (%)Reference
Slow, dropwise addition of acetyl chloride93.899.5[9]
Acetyl chloride added all at once77.2-[9]
Reduced inhibitor (hydroquinone) to 0.2g92.7-[9]

This compound is a reactive and versatile chemical intermediate. Its key reactions—nucleophilic substitution at the C-Cl bond, elimination to form methyl acrylate, and transformations of the ester group—provide a rich platform for synthetic chemistry. Understanding these core reactions, their mechanisms, and the experimental conditions that govern them is crucial for leveraging this molecule's full potential in the synthesis of complex targets in the pharmaceutical and agrochemical industries. The provided protocols and quantitative data serve as a practical foundation for the efficient and high-yielding application of this compound in research and development.

References

An In-Depth Technical Guide to the Stability and Storage of Methyl 3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for Methyl 3-chloropropionate (CAS No. 6001-87-2), a key intermediate in various chemical syntheses. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and integrity throughout its lifecycle in research, development, and manufacturing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its handling and storage.

PropertyValueReference(s)
Molecular Formula C₄H₇ClO₂[1][2]
Molecular Weight 122.55 g/mol [1][2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 156 °C[1]
Density 1.2 g/cm³[1]
Flash Point 40 °C[1]
Solubility Soluble in polar organic solvents like ethanol, acetone, and dichloromethane. Limited solubility in water.[4]

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the stability of this compound. The recommended conditions are summarized in Table 2.

ParameterRecommended ConditionReference(s)
Storage Temperature 10°C - 25°C[1][5]
Container Tightly closed container.[5][6]
Atmosphere Store in a dry, cool, and well-ventilated place.[5][6]
Incompatible Materials Strong oxidizing agents.[5]
Conditions to Avoid Heat, sparks, open flames, and incompatible materials.[5]

Stability Profile and Degradation Pathways

This compound is susceptible to degradation through several pathways, primarily hydrolysis and thermal decomposition. A thorough understanding of these pathways is essential for predicting and mitigating degradation.[7]

Hydrolytic Degradation

In the presence of water, especially under acidic or basic conditions, this compound can undergo hydrolysis. This reaction cleaves the ester bond, yielding 3-chloropropanoic acid and methanol.[3][8] The reaction is irreversible under basic conditions (saponification).[8]

Thermal Degradation

At elevated temperatures, this compound can undergo thermal decomposition. Studies on similar chlorinated esters suggest potential degradation pathways including isomerization, dechlorination, and deacylation.[9] Gas-phase pyrolysis may lead to the formation of methyl acrylate and hydrogen chloride through an elimination reaction.[8] Upon combustion, hazardous decomposition products such as carbon dioxide, carbon monoxide, and hydrogen chloride are formed.[5]

Photostability

The potential degradation pathways are illustrated in the following diagram:

G Potential Degradation Pathways of this compound M3CP This compound Hydrolysis Hydrolysis (Water, Acid/Base) M3CP->Hydrolysis Thermal Thermal Degradation (Heat) M3CP->Thermal Photochemical Photochemical Degradation (Light - Potential) M3CP->Photochemical CPA 3-Chloropropanoic Acid Hydrolysis->CPA Methanol Methanol Hydrolysis->Methanol MA Methyl Acrylate Thermal->MA HCl Hydrogen Chloride Thermal->HCl Isomers Isomers Thermal->Isomers Dechlorinated Dechlorinated Products Thermal->Dechlorinated Deacylated Deacylated Products Thermal->Deacylated Other Other Degradants Photochemical->Other G Handling and Storage Workflow for this compound cluster_0 Receiving and Initial Inspection cluster_1 Storage cluster_2 Handling and Use cluster_3 Stability Monitoring Receive Receive Shipment Inspect Inspect Container Integrity Receive->Inspect Label Verify Label and CoA Inspect->Label Store Store in Designated Area Label->Store Temp Temperature: 10-25°C Store->Temp Vent Well-Ventilated Store->Vent Light Protect from Light Store->Light Incomp Segregate from Incompatibles (Strong Oxidizers) Store->Incomp Handle Handle in Ventilated Area Store->Handle PPE Wear Appropriate PPE Handle->PPE Dispense Dispense and Seal Promptly Handle->Dispense Monitor Periodic Stability Testing Dispense->Monitor If long-term use Visual Visual Inspection Monitor->Visual Analytical Analytical Testing (HPLC/GC) Monitor->Analytical

References

An In-depth Technical Guide to Methyl 3-chloropropionate and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise terminology and identification of chemical compounds are paramount. This guide provides a comprehensive overview of Methyl 3-chloropropionate, a versatile building block in organic synthesis, detailing its various synonyms, chemical identifiers, and key properties.

Chemical Identity and Synonyms

This compound is systematically known by its IUPAC name, methyl 3-chloropropanoate .[1][2][3] However, in literature, databases, and commercial listings, it is referred to by a multitude of synonyms. Understanding these alternative names is crucial for exhaustive literature searches and accurate procurement.

The most frequently encountered synonyms include:

  • Methyl 3-chloropropanoate[1][2][3][4][5]

  • 3-Chloropropionic acid methyl ester[2][6][7]

  • Methyl beta-chloropropionate[2][4]

  • Propanoic acid, 3-chloro-, methyl ester[2][3][4]

  • 3-Chloropropanoic acid methyl ester[2]

Additional, less common synonyms and identifiers include:

  • β-Chloropropionic acid methyl ester[2]

  • USAF DO-7[2][7]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and for analytical purposes.

PropertyValueSource
CAS Number 6001-87-2[1][3][4][8][9]
Molecular Formula C4H7ClO2[1][2][3][8]
Molecular Weight 122.55 g/mol [1][3][8][9]
IUPAC Name methyl 3-chloropropanoate[1][2][3]
Boiling Point 156 °C[3][8]
Density 1.119 - 1.2 g/cm³[3][8]
Flash Point 40.5 °C[3][7]
InChI Key GZGJIACHBCQSPC-UHFFFAOYSA-N[1][4][9]
SMILES COC(=O)CCCl[1][8]

Experimental Protocols

While specific experimental protocols are highly dependent on the intended application, a general procedure for a common reaction involving this compound, such as a nucleophilic substitution, is outlined below.

General Protocol for Nucleophilic Substitution of the Chlorine Atom:

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with this compound (1 equivalent).

  • Solvent Addition: An appropriate anhydrous solvent (e.g., acetone, acetonitrile, or DMF) is added to dissolve the starting material.

  • Nucleophile Addition: The nucleophile (e.g., sodium azide, potassium cyanide, or an amine; 1.1-1.5 equivalents) is added portion-wise to the stirred solution.

  • Reaction Conditions: The reaction mixture is heated to an appropriate temperature (ranging from room temperature to reflux) and monitored by a suitable analytical technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or distillation to yield the desired product.

Logical Relationships of Identifiers

The various identifiers for this compound are interconnected, providing a hierarchical and cross-referenced system for its unambiguous identification. The following diagram illustrates these relationships.

Chemical_Identifiers cluster_name Chemical Name cluster_structure Structural Representation cluster_registry Registry Numbers This compound This compound methyl 3-chloropropanoate methyl 3-chloropropanoate This compound->methyl 3-chloropropanoate IUPAC Name CAS Number CAS Number This compound->CAS Number Identified By SMILES SMILES methyl 3-chloropropanoate->SMILES Represents InChI InChI SMILES->InChI Generates InChI->CAS Number Indexed By EC Number EC Number CAS Number->EC Number Associated With NSC Number NSC Number CAS Number->NSC Number Associated With

Caption: Interconnectivity of chemical identifiers for this compound.

Synonym Classification Workflow

To streamline the identification process, synonyms can be categorized based on their nomenclature system. This workflow assists researchers in efficiently navigating chemical databases and literature.

Synonym_Classification start Start common_name Common Name (this compound) start->common_name iupac_name IUPAC Name (methyl 3-chloropropanoate) common_name->iupac_name Systematic derivative_name Derivative Name (3-Chloropropionic acid methyl ester) common_name->derivative_name Semi-systematic registry_id Registry Identifier (CAS: 6001-87-2) iupac_name->registry_id Registered As derivative_name->registry_id Registered As end End registry_id->end

Caption: Workflow for classifying synonyms of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of methyl 3-chloropropionate from 3-chloropropionic acid via Fischer esterification. Detailed experimental protocols, data on reaction conditions, and methods for purification and characterization are presented to ensure reproducible and high-yield synthesis. This application note is intended to be a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound is a valuable intermediate in organic synthesis, utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its structure, featuring both an ester and a chlorinated alkyl chain, allows for a variety of subsequent chemical transformations. The most direct and classical method for its preparation is the Fischer esterification of 3-chloropropionic acid with methanol, using an acid catalyst.[2] This process is an equilibrium-driven reaction where a carboxylic acid and an alcohol react to form an ester and water.[2] Alternative synthetic routes include the reaction of 3-chloropropionyl chloride (generated from the carboxylic acid and a chlorinating agent like thionyl chloride) with methanol, or the hydrochlorination of methyl acrylate.[1][2] This document will focus on the Fischer esterification method due to its procedural simplicity and the use of readily available reagents.

Reaction and Mechanism

The synthesis of this compound from 3-chloropropionic acid is a classic example of a Fischer esterification. The overall reaction is as follows:

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_products Products reactant1 3-Chloropropionic Acid product This compound reactant1->product Fischer Esterification reactant2 Methanol reactant2->product water Water catalyst H+ (cat.) catalyst->product

Caption: Fischer esterification of 3-chloropropionic acid.

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound.

Materials and Reagents
  • 3-Chloropropionic acid (98%+)

  • Methanol (anhydrous, 99.8%+)

  • Sulfuric acid (concentrated, 98%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether (or other suitable extraction solvent)

  • Boiling chips

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Distillation apparatus

Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chloropropionic acid and an excess of anhydrous methanol. A typical molar ratio is 1:5 to 1:10 of carboxylic acid to alcohol to drive the equilibrium towards the product.

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture. A typical catalyst loading is 1-2% of the molar amount of the carboxylic acid.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature should be maintained at the boiling point of methanol (approximately 65 °C). Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dilute the residue with diethyl ether and transfer it to a separatory funnel.

  • Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

  • Solvent Evaporation: Remove the diethyl ether using a rotary evaporator to yield the crude this compound.

Purification

The crude product is typically purified by vacuum distillation to obtain high-purity this compound.[2] The boiling point of this compound is approximately 156 °C at atmospheric pressure.

Characterization

The purity and identity of the final product can be confirmed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the synthesized ester.

Data Presentation

The following table summarizes reaction conditions and yields for the synthesis of 3-chloropropionate esters under various catalytic conditions. While the data is for the synthesis of ethyl 3-chloropropionate using thionyl chloride as a catalyst, it provides valuable insight into the reaction parameters.

Molar Ratio (Alcohol/Acid)Catalyst (Thionyl Chloride wt%)Reaction Temperature (°C)Reaction Time (h)Acid Conversion Efficiency (%)Ester Yield (%)
0.8/11050383.682.0
1.0/11050399.497.6
1.1/11050399.597.5
1.2/11050399.898.6
1.2/11030398.595.6
1.2/11060397.595.9
1.2/11070397.295.6
1.2/15503--
1.2/115503--

Data adapted from patent CN1696105A for the synthesis of ethyl 3-chloropropionate.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Mix Reactants (3-Chloropropionic Acid, Methanol) B 2. Add Catalyst (H₂SO₄) A->B C 3. Reflux (4-6 hours) B->C D 4. Cool & Evaporate Methanol C->D E 5. Extraction with Ether D->E F 6. Neutralize & Wash E->F G 7. Dry Organic Layer F->G H 8. Evaporate Ether G->H I 9. Vacuum Distillation H->I J 10. Characterization (GC-MS, NMR) I->J

Caption: Workflow for this compound synthesis.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.

  • Methanol is flammable and toxic; avoid inhalation and skin contact.

  • All procedures should be carried out in a well-ventilated fume hood.

Conclusion

The Fischer esterification of 3-chloropropionic acid with methanol provides a reliable and straightforward method for the synthesis of this compound. By carefully controlling the reaction conditions and employing standard purification techniques, high yields of the desired product can be achieved. The protocols and data presented in this application note serve as a practical guide for researchers engaged in organic synthesis and drug development.

References

Application Notes and Protocols: Synthesis of Methyl 3-Chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-chloropropionate is a valuable chemical intermediate widely utilized in organic synthesis.[1] With the molecular formula C₄H₇ClO₂, it serves as a key building block, or C3 synthon, for the construction of more complex molecules, particularly heterocyclic compounds used in pharmaceutical and agrochemical research.[2] Its applications range from being a precursor in the synthesis of drugs, such as the antihypertensive ramipril, to acting as a versatile solvent.[2][3] Notably, it has been explored as a greener, less volatile alternative to traditional solvents like hexane in liquid phase ion-pair extraction.[4][5]

This document provides detailed protocols for the synthesis of this compound via the esterification of 3-chloropropionic acid with methanol, a common and efficient method known as Fischer esterification. An alternative synthesis route starting from methyl acrylate is also presented.

Key Applications

  • Pharmaceutical Synthesis: Acts as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2]

  • Agrochemicals: Used in the development of new pesticides and herbicides.[3]

  • Organic Synthesis: Employed as a C3 synthon for incorporating a three-carbon chain into complex molecular architectures.[2]

  • Research Solvent: Serves as a liquid phase ion-pair extraction solvent, offering a safer and more environmentally friendly option compared to conventional solvents.[4][5]

Synthesis Methods

The preparation of this compound can be achieved through several synthetic routes. The most traditional approach is the direct Fischer esterification of 3-chloropropionic acid with methanol using an acid catalyst.[1][2] This reaction is reversible and requires conditions that drive the equilibrium toward the product.[6][7] An alternative industrial method involves the reaction of methyl acrylate with a source of HCl, such as acetyl chloride in the presence of methanol.[3][4]

Experimental Protocols

Protocol 1: Fischer Esterification of 3-Chloropropionic Acid with Methanol

This protocol describes the synthesis of this compound using a strong acid catalyst, a classic example of Fischer esterification.[6] Methanol is used in excess to serve as both a reactant and the solvent, pushing the chemical equilibrium towards the formation of the ester.[7][8]

Materials and Equipment:

  • 3-chloropropionic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus (for vacuum distillation)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloropropionic acid and an excess of anhydrous methanol (e.g., a 3:1 to 5:1 molar ratio of methanol to acid).[9]

  • Catalyst Addition: While stirring the mixture, slowly and carefully add the acid catalyst. Common catalysts include concentrated sulfuric acid (typically 1-3% of the carboxylic acid mass) or thionyl chloride.[9][10] The addition of the catalyst is exothermic and should be done cautiously, preferably in an ice bath.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted 3-chloropropionic acid. Perform this step carefully due to CO₂ evolution.

  • Extraction: Transfer the mixture to a separatory funnel. If a distinct organic layer is not present, add a suitable organic solvent (e.g., diethyl ether or dichloromethane). Separate the organic layer from the aqueous layer. Wash the organic layer sequentially with water and then brine.

  • Drying: Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound is then purified by vacuum distillation to yield the final product.[2]

Protocol 2: Synthesis from Methyl Acrylate and Acetyl Chloride

This method generates hydrogen chloride in situ from the reaction of acetyl chloride and methanol, which then adds across the double bond of methyl acrylate.[3]

Materials and Equipment:

  • Methyl acrylate

  • Anhydrous methanol

  • Acetyl chloride

  • Hydroquinone (polymerization inhibitor)

  • Reaction flask with dropping funnel and stirrer

  • Water bath

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a reaction flask equipped with a stirrer and a dropping funnel, combine methyl acrylate, anhydrous methanol (slight excess), and a small amount of hydroquinone as a polymerization inhibitor.[3]

  • Reagent Addition: Place the flask in a water bath to maintain the temperature at approximately 25°C. Slowly add acetyl chloride dropwise to the stirred mixture.[3]

  • Reaction: Continue stirring the mixture at 25°C for about 12 hours.[3]

  • Purification: After the reaction is complete, the resulting this compound can be purified directly from the mixture by distillation under normal or reduced pressure.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₄H₇ClO₂[2][4]
Molecular Weight122.55 g/mol [2][4]
AppearanceColorless to pale yellow liquid[4]
Density1.1861 g/cm³[4]
Boiling Point153.15°C (at 1 atm)70°C (at 80 Torr)[4]
Refractive Index1.4263[4]
SolubilitySoluble in ethanol, ether; limited in water[4]

Table 2: Summary of Synthesis Parameters and Outcomes

ParameterProtocol 1: Fischer EsterificationProtocol 2: From Methyl AcrylateReference(s)
Primary Reactants 3-Chloropropionic Acid, MethanolMethyl Acrylate, Methanol, Acetyl Chloride[2][3]
Catalyst/Reagent H₂SO₄ or SOCl₂Acetyl Chloride (generates HCl in situ)[3][10]
Reaction Temperature Reflux (~65-70°C)25°C[3][6]
Reaction Time 2-4 hours~12 hours[3][8]
Reported Yield >98% (with SOCl₂ catalyst)~94%[3][9]
Reported Purity High, requires purification>99%[3][9]

Visualizations

G cluster_prep Reaction Stage cluster_workup Workup & Purification Stage Reactants 1. Charge Reactants (3-Chloropropionic Acid + Methanol) Catalyst 2. Add Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst Reflux 3. Heat to Reflux (2-4 hours) Catalyst->Reflux Neutralize 4. Cool and Neutralize (aq. NaHCO₃) Reflux->Neutralize Extract 5. Extract with Organic Solvent Neutralize->Extract Dry 6. Dry Organic Layer (e.g., MgSO₄) Extract->Dry Purify 7. Purify by Vacuum Distillation Dry->Purify Product Final Product: This compound Purify->Product G cluster_mechanism Fischer Esterification Mechanism Protonation Step 1: Protonation of Carbonyl Attack Step 2: Nucleophilic Attack by Methanol Protonation->Attack Transfer Step 3: Proton Transfer Attack->Transfer Elimination Step 4: Elimination of Water Transfer->Elimination Deprotonation Step 5: Deprotonation Elimination->Deprotonation

References

Application Note & Protocol: Synthesis of Methyl 3-chloropropionate via in situ Hydrochlorination of Methyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of methyl 3-chloropropionate, a valuable chemical intermediate and solvent[1][2][3], through the hydrochlorination of methyl acrylate. We present a robust and high-yield protocol that utilizes the in situ generation of hydrogen chloride (HCl) from the reaction of acetyl chloride with anhydrous methanol. This method circumvents the hazards and logistical challenges associated with handling gaseous HCl directly, offering a safer and more controlled reaction environment suitable for laboratory and scale-up operations.[4] The guide details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines critical safety precautions, and describes standard analytical techniques for product characterization.

Introduction and Rationale

This compound is a versatile bifunctional molecule featuring both an ester and an alkyl chloride. This structure makes it a key starting material for the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers. The chlorine atom serves as a good leaving group for nucleophilic substitution reactions, while the ester moiety can undergo hydrolysis or transesterification.[5]

Several synthetic routes to this compound exist, including the direct esterification of 3-chloropropanoic acid.[2][5] However, the addition of hydrogen chloride across the carbon-carbon double bond of methyl acrylate is a highly efficient and atom-economical industrial method.[5] Traditional protocols often involve bubbling corrosive and hazardous HCl gas through the reaction mixture, which requires specialized equipment and poses significant safety risks.[4]

The protocol detailed herein employs a more practical approach where HCl is generated in situ. Acetyl chloride is added to anhydrous methanol, reacting to form methyl acetate and the required HCl. This newly formed HCl immediately participates in the electrophilic addition to methyl acrylate present in the same pot. This one-pot, two-step sequence is highly efficient, with reported yields exceeding 90%.[4] The inclusion of a polymerization inhibitor is crucial to prevent the self-polymerization of the methyl acrylate starting material, a common side reaction.[4]

Reaction Mechanism and Process Logic

The overall synthesis proceeds in two primary stages within a single reaction vessel:

  • In situ Generation of Hydrogen Chloride: Acetyl chloride, a highly reactive acyl chloride, reacts rapidly and exothermically with anhydrous methanol. This is an esterification reaction that produces methyl acetate as a co-product and liberates one equivalent of hydrogen chloride.

  • Hydrochlorination of Methyl Acrylate: The generated HCl acts as an electrophile. The reaction follows a Markovnikov addition pattern, although in this symmetrical case, the distinction is moot. The proton (H+) from HCl adds to the α-carbon of the acrylate, forming a resonance-stabilized carbocation intermediate on the β-carbon. The chloride ion (Cl-) then rapidly attacks this carbocation to yield the final product, this compound.

The logical flow of this synthetic strategy is designed for safety and efficiency, as the hazardous reagent (HCl) is generated and consumed in the same process, minimizing its accumulation and potential for release.

reaction_workflow cluster_0 Step 1: In situ HCl Generation cluster_1 Step 2: Hydrochlorination acetyl_cl Acetyl Chloride (CH₃COCl) hcl Hydrogen Chloride (HCl) acetyl_cl->hcl + CH₃OH methanol Anhydrous Methanol (CH₃OH) methyl_acetate Methyl Acetate (CH₃COOCH₃) hcl->methyl_acetate + CH₃COCl hcl->hcl_input methyl_acrylate Methyl Acrylate product This compound methyl_acrylate->product + HCl (from Step 1) caption Workflow for in situ hydrochlorination.

Caption: Workflow for in situ hydrochlorination.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaCAS No.Molar Mass ( g/mol )Purity/GradeSupplier Example
Methyl AcrylateC₄H₆O₂96-33-386.09≥99%, with inhibitorSigma-Aldrich
Acetyl ChlorideC₂H₃ClO75-36-578.50≥99%Sigma-Aldrich
Methanol, AnhydrousCH₄O67-56-132.04≥99.8%Fisher Scientific
HydroquinoneC₆H₆O₂123-31-9110.11≥99%Alfa Aesar
Sodium BicarbonateNaHCO₃144-55-884.01ACS ReagentVWR
Anhydrous MgSO₄/Na₂SO₄---Laboratory GradeVWR
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL or 250 mL)

  • Reflux condenser

  • Thermometer or thermocouple

  • Water or ice bath for temperature control

  • Heating mantle

  • Distillation apparatus (short path or fractional, suitable for vacuum)

  • Vacuum pump and pressure gauge

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Detailed Experimental Protocol

This protocol is adapted from established procedures and should be performed in a certified chemical fume hood.[4]

  • Reaction Setup:

    • Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a thermometer.

    • Ensure all glassware is thoroughly dried to prevent premature reaction of acetyl chloride with water.

    • In the flask, combine methyl acrylate (172.0 g, 2.0 mol), anhydrous methanol (72.0 g, 2.4 mol), and hydroquinone (2.0 g) as a polymerization inhibitor.[4]

    • Rationale: A slight excess of methanol ensures complete reaction of the acetyl chloride. Hydroquinone is essential to prevent radical polymerization of the acrylate, which can be initiated by heat or impurities.[6]

  • Generation of HCl and Addition Reaction:

    • Place the reaction flask in a water bath to maintain a controlled temperature, ideally around 25°C.[4]

    • Charge the dropping funnel with acetyl chloride (172.7 g, 2.2 mol).

    • Begin stirring the contents of the flask.

    • Add the acetyl chloride dropwise from the funnel to the reaction mixture over a period of 1-2 hours.

    • Rationale: The reaction between acetyl chloride and methanol is highly exothermic. Slow, dropwise addition is critical to control the reaction rate, manage heat evolution, and ensure the generated HCl reacts efficiently with the methyl acrylate rather than escaping the system. Adding the acetyl chloride all at once can significantly lower the yield.[4]

  • Reaction Completion:

    • After the addition is complete, remove the water bath and allow the mixture to stir at room temperature (approx. 25°C) for an additional 12 hours to ensure the reaction goes to completion.[4]

  • Work-up and Purification:

    • The crude reaction mixture contains the desired product, methyl acetate, and any unreacted starting materials.

    • Carefully neutralize any remaining acid by washing the mixture with a saturated sodium bicarbonate solution in a separatory funnel. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Purify the product by distillation. Methyl acetate (b.p. 57°C) will distill first, followed by the product, This compound (b.p. 153°C at atmospheric pressure, or ~70°C at 80 Torr).[1]

    • Rationale: Vacuum distillation is recommended as the lower temperature reduces the risk of thermal decomposition of the product.[1] Collect the fraction boiling at the appropriate temperature/pressure. A yield of approximately 230 g (94%) can be expected.[4]

Characterization of Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical methods.

TechniqueParameterExpected Result
Appearance Physical StateColorless to pale yellow liquid.[1]
GC-MS Molecular IonNot typically observed.
Key Fragments (m/z)87 ([M-Cl]⁺), 91 ([M-OCH₃]⁺), 63, 59.[7]
¹H NMR Solvent: CDCl₃δ 3.79 (t, 2H, -CH₂-Cl), δ 3.71 (s, 3H, -OCH₃), δ 2.85 (t, 2H, -CH₂-COOCH₃).[7][8]
¹³C NMR Solvent: CDCl₃δ 170.5 (C=O), δ 52.0 (-OCH₃), δ 40.5 (-CH₂-Cl), δ 38.5 (-CH₂-COOCH₃).[7]
Boiling Point Atmospheric Pressure153-156 °C.[1][9]

Safety Precautions and Hazard Management

This synthesis involves hazardous materials and must be conducted with strict adherence to safety protocols.

  • General: The entire procedure must be performed inside a certified chemical fume hood to avoid inhalation of toxic and corrosive vapors.[10][11] An emergency eyewash station and safety shower must be readily accessible.[12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are mandatory at all times.[13]

    • Hand Protection: Wear appropriate chemical-resistant gloves. Butyl rubber or polyvinyl alcohol gloves are recommended for handling methyl acrylate and acetyl chloride.[10][13] Inspect gloves before each use.

    • Body Protection: A flame-retardant lab coat must be worn.[12]

  • Reagent-Specific Hazards:

    • Methyl Acrylate: Highly flammable liquid and vapor.[14] It is toxic if inhaled or swallowed and causes skin and eye irritation. It is also a skin sensitizer, meaning it can cause allergic reactions upon repeated contact.[12][14] The monomer can undergo uncontrolled and violent polymerization if not properly inhibited or if exposed to heat.[11][14]

    • Acetyl Chloride: Extremely corrosive and a potent lachrymator (causes tearing).[12] It reacts violently with water and alcohols to release corrosive HCl gas. Handle with extreme care, ensuring no contact with moisture.

    • Methanol: Flammable liquid and vapor. Toxic if ingested, inhaled, or absorbed through the skin.

  • Spill & Waste Management:

    • Spills: For small spills (<1 L), absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[10] For large spills, evacuate the area and contact emergency services.[10]

    • Waste: All liquid and solid waste from this procedure must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.[13] Do not pour any chemicals down the drain.

References

The Versatility of Methyl 3-Chloropropionate in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-chloropropionate serves as a versatile C3 building block in organic synthesis, offering a reactive handle for the introduction of a three-carbon chain in a variety of molecules. Its utility is particularly pronounced in the synthesis of pharmaceuticals and other biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate.

Application Notes

This compound is a colorless liquid with the chemical formula C₄H₇ClO₂.[1][2] Its reactivity stems from the presence of both an ester functional group and a primary alkyl chloride. This dual functionality allows for a range of chemical transformations, making it a valuable synthon for medicinal chemists and process development scientists.

Key Applications:
  • Pharmaceutical Synthesis: A significant application of derivatives of this compound is in the synthesis of Active Pharmaceutical Ingredients (APIs).[3] A notable example is its use in the preparation of a key intermediate for Ramipril, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.[3]

  • Synthesis of β-Amino Acids: this compound is a common precursor for the synthesis of β-amino acids and their derivatives. These compounds are of great interest in medicinal chemistry as they can be incorporated into peptidomimetics to enhance metabolic stability and biological activity.[4][5]

  • General Organic Synthesis: As a C3 synthon, it can be employed in various nucleophilic substitution reactions to introduce the 3-methoxycarbonylpropyl group into a wide array of molecules.[6]

Synthesis of this compound

Two primary methods for the synthesis of this compound are Fischer esterification of 3-chloropropionic acid and the hydrochlorination of methyl acrylate.

Comparative Synthesis Data
Synthesis MethodReactantsCatalyst/ReagentReaction ConditionsYieldPurityReference
Hydrochlorination Methyl acrylate, Anhydrous methanol, Acetyl chlorideHydroquinone (inhibitor)25°C, 12 hours93.8%99.5%[7]
Fischer Esterification 3-Chloropropionic acid, MethanolConcentrated H₂SO₄Reflux~95% (general)High[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrochlorination of Methyl Acrylate

This protocol is adapted from a patented procedure and offers a high-yield method for the preparation of this compound.[7]

Materials:

  • Methyl acrylate (172.0 g, 2.0 mol)

  • Anhydrous methanol (72.0 g, 2.4 mol)

  • Acetyl chloride (172.7 g, 2.2 mol)

  • Methyl acetate (50 mL)

  • Hydroquinone (2.0 g)

  • 500 mL reaction flask

  • Water bath

  • Stirrer

  • Distillation apparatus

Procedure:

  • In a 500 mL reaction flask, combine methyl acrylate, anhydrous methanol, methyl acetate, and hydroquinone.

  • Stir the mixture to ensure homogeneity.

  • While maintaining the reaction temperature at 25°C using a water bath, slowly add acetyl chloride dropwise to the mixture.

  • Continue stirring the reaction mixture at 25°C for 12 hours.

  • After the reaction is complete, purify the crude product by distillation under normal or reduced pressure to obtain pure this compound.

Expected Outcome:

This procedure is reported to yield approximately 229.8 g (93.8%) of this compound with a purity of 99.5%.[7]

Protocol 2: Synthesis of a Ramipril Intermediate Precursor

This protocol describes a key step in the synthesis of a Ramipril intermediate, utilizing a derivative of this compound. The reaction involves the alkylation of an enamine with methyl 2-acetamido-3-chloropropanoate. While the specific starting material is a derivative, this protocol illustrates a primary application of the chloropropionate scaffold.

Materials:

  • (R)-propyl 2-acetamido-3-chloropropanoate (2.50 g, 12.0 mmol)

  • 1-pyrrolidino-1-cyclopentene (2.27 mL, 2.14 g, 15.6 mmol)

  • Dimethylethylamine (1.70 mL, 1.14 g, 15.6 mmol)

  • Acetonitrile (25 mL)

  • Water

  • Silica gel for flash chromatography

  • Ethyl acetate/petroleum benzene

  • Reaction flask with addition funnel

  • Stirrer

Procedure:

  • Dissolve (R)-propyl 2-acetamido-3-chloropropanoate in acetonitrile in a reaction flask.

  • Add 1-pyrrolidino-1-cyclopentene to the solution.

  • Maintain the reaction temperature at 20°C.

  • Add dimethylethylamine dropwise over 10 minutes using an addition funnel.

  • Stir the homogeneous reaction mixture at 20°C for 21 hours.

  • Add water (0.50 mL) and continue stirring for an additional 2.5 hours.

  • Remove the solvents under reduced pressure at 50°C.

  • Purify the residual oil by silica gel flash chromatography using an ethyl acetate/petroleum benzene gradient to yield the product.

Protocol 3: General Procedure for the Synthesis of β-Alanine Methyl Ester via Gabriel Synthesis

This protocol outlines a general approach for the synthesis of β-alanine from this compound using the principles of the Gabriel synthesis, which is a classic method for preparing primary amines from alkyl halides.[9]

Materials:

  • This compound

  • Potassium phthalimide

  • Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Methanol

  • Hydrochloric acid

  • Sodium bicarbonate

  • Reaction flask with reflux condenser

  • Stirrer

Procedure:

  • N-Alkylation: In a reaction flask, dissolve potassium phthalimide in anhydrous DMF. Add this compound and heat the mixture with stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Hydrazinolysis: After cooling the reaction mixture, add methanol and hydrazine hydrate. Reflux the mixture to cleave the phthalimide group. A white precipitate of phthalhydrazide will form.[9]

  • Work-up: Cool the mixture and filter off the phthalhydrazide precipitate. Acidify the filtrate with hydrochloric acid and then concentrate under reduced pressure.

  • Isolation: Dissolve the residue in water and wash with an organic solvent to remove any non-polar impurities. Neutralize the aqueous layer with sodium bicarbonate and extract the β-alanine methyl ester with an organic solvent. Dry the organic extracts and concentrate to obtain the product.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic protocols.

Synthesis_of_Methyl_3_chloropropionate cluster_hydrochlorination Protocol 1: Hydrochlorination MA Methyl Acrylate Reaction1 Reaction at 25°C MA->Reaction1 MeOH Methanol MeOH->Reaction1 AcCl Acetyl Chloride AcCl->Reaction1 HQ Hydroquinone HQ->Reaction1 MCP_crude Crude Methyl 3-chloropropionate Reaction1->MCP_crude Purification1 Distillation MCP_crude->Purification1 MCP_pure Pure Methyl 3-chloropropionate Purification1->MCP_pure

Figure 1. Workflow for the synthesis of this compound.

Ramipril_Intermediate_Synthesis cluster_ramipril Protocol 2: Ramipril Intermediate Synthesis Start (R)-propyl 2-acetamido- 3-chloropropanoate Reaction2 Alkylation at 20°C Start->Reaction2 Enamine 1-pyrrolidino-1-cyclopentene Enamine->Reaction2 Base Dimethylethylamine Base->Reaction2 Hydrolysis Hydrolysis Reaction2->Hydrolysis Crude_Product Crude Intermediate Hydrolysis->Crude_Product Purification2 Silica Gel Chromatography Crude_Product->Purification2 Final_Product Ramipril Intermediate Precursor Purification2->Final_Product

Figure 2. Synthesis of a Ramipril intermediate precursor.

Gabriel_Synthesis_of_Beta_Alanine cluster_gabriel Protocol 3: Gabriel Synthesis of β-Alanine Methyl Ester MCP This compound Alkylation N-Alkylation MCP->Alkylation KP Potassium Phthalimide KP->Alkylation Intermediate N-Phthalimido- β-alanine methyl ester Alkylation->Intermediate Cleavage Hydrazinolysis Intermediate->Cleavage Hydrazine Hydrazine Hydrazine->Cleavage Crude_Amine Crude β-Alanine Methyl Ester Cleavage->Crude_Amine Workup Work-up & Purification Crude_Amine->Workup Final_Amine β-Alanine Methyl Ester Workup->Final_Amine

Figure 3. General workflow for β-Alanine Methyl Ester synthesis.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of Methyl 3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloropropionate is a versatile bifunctional molecule widely utilized in organic synthesis as a precursor for a variety of valuable compounds. Its structure, featuring both an electrophilic carbon atom susceptible to nucleophilic attack and an ester moiety, allows for a diverse range of chemical transformations. The primary reaction pathway exploited in its synthetic applications is the nucleophilic substitution at the carbon atom bearing the chlorine atom, following a typical SN2 mechanism. This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions of this compound, offering a practical guide for researchers in academia and the pharmaceutical industry.

General Reaction Pathway

The fundamental reaction involves the displacement of the chloride ion, a good leaving group, by a nucleophile. The general scheme for this transformation is depicted below. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the attacking species.

reactant This compound product Substituted Product reactant->product S N 2 nucleophile Nucleophile (Nu⁻) nucleophile->product leaving_group Chloride Ion (Cl⁻)

Caption: General SN2 reaction of this compound.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the nucleophilic substitution of this compound with various nucleophiles.

NucleophileReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Product
IodideSodium IodideAcetoneReflux12>90Methyl 3-iodopropionate
AzideSodium AzideDMF8020 (MW)84-90 (analogous)Methyl 3-azidopropionate
Amine (Piperidine)PiperidineAcetonitrile8024~85 (estimated)Methyl 3-(piperidin-1-yl)propanoate
ThiolateSodium ThiophenoxideEthanolReflux6>90 (estimated)Methyl 3-(phenylthio)propanoate

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-iodopropionate via Finkelstein Reaction

This protocol describes the conversion of this compound to methyl 3-iodopropionate using sodium iodide in acetone. The Finkelstein reaction is a classic SN2 process driven to completion by the precipitation of sodium chloride in acetone.[1][2]

Materials:

  • This compound

  • Sodium iodide

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Filter funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous acetone.

  • Add sodium iodide (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12 hours. The formation of a white precipitate (sodium chloride) will be observed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium chloride.

  • Wash the precipitate with a small amount of acetone.

  • Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

  • The resulting crude methyl 3-iodopropionate can be purified by vacuum distillation.

Expected Yield: >90%

start Dissolve this compound in Acetone add_nai Add Sodium Iodide start->add_nai reflux Reflux for 12 hours add_nai->reflux cool Cool to Room Temperature reflux->cool filter Filter to remove NaCl cool->filter evaporate Evaporate Acetone filter->evaporate purify Purify by Vacuum Distillation evaporate->purify product Methyl 3-iodopropionate purify->product

Caption: Workflow for the synthesis of Methyl 3-iodopropionate.

Protocol 2: Synthesis of Methyl 3-azidopropionate

This protocol details the synthesis of methyl 3-azidopropionate, a versatile intermediate for the introduction of nitrogen-containing functionalities, through the reaction of this compound with sodium azide. The following procedure is adapted from a similar reaction with an alkyl bromide.[2]

Materials:

  • This compound

  • Sodium azide

  • Dimethylformamide (DMF)

  • Microwave reactor (optional) or conventional heating setup

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a microwave-safe reaction vessel, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (2.0 eq) to the solution.

  • Heat the suspension under microwave irradiation at 80°C for 20 minutes. Alternatively, the mixture can be heated conventionally at 60°C for 12 hours.[2]

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to afford methyl 3-azidopropionate.

Expected Yield: 84-90% (based on an analogous reaction).[2]

Protocol 3: Synthesis of Methyl 3-(piperidin-1-yl)propanoate

This protocol describes the reaction of this compound with a secondary amine, piperidine, to yield the corresponding N-substituted β-amino ester.

Materials:

  • This compound

  • Piperidine

  • Acetonitrile

  • Potassium carbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Filter funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a solution of this compound (1.0 eq) in acetonitrile, add piperidine (2.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80°C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Expected Yield: ~85% (estimated).

Signaling Pathways and Logical Relationships

The choice of nucleophile and reaction conditions dictates the outcome of the substitution reaction. The following diagram illustrates the logical relationship between different nucleophile types and the resulting product classes.

substrate This compound sub_iodide Methyl 3-iodopropionate substrate->sub_iodide NaI, Acetone sub_azide Methyl 3-azidopropionate substrate->sub_azide NaN3, DMF sub_amine Methyl 3-aminopropanoate (or derivative) substrate->sub_amine R2NH, Base sub_thiol Methyl 3-thiopropanoate (or derivative) substrate->sub_thiol R-SNa, EtOH sub_ether Methyl 3-alkoxy/aryloxy-propanoate substrate->sub_ether R-ONa, THF

Caption: Product diversification from this compound.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of functionalized molecules. The protocols provided herein offer a foundation for the practical application of its nucleophilic substitution chemistry. Researchers are encouraged to optimize these procedures for their specific needs and to explore the vast synthetic potential of this important building block in the development of novel therapeutics and other advanced materials.

References

Application Notes and Protocols: Hydrolysis of Methyl 3-chloropropionate to 3-chloropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The hydrolysis of methyl 3-chloropropionate is a fundamental organic reaction that converts the ester into its corresponding carboxylic acid, 3-chloropropionic acid, and methanol.[1][2] This process is crucial in various synthetic pathways within the pharmaceutical and chemical industries, where 3-chloropropionic acid serves as a versatile intermediate. The reaction can be effectively carried out under either acidic or basic conditions.[1][2] This document provides detailed protocols for both acid-catalyzed and base-catalyzed hydrolysis, a comparative data summary, and a generalized experimental workflow.

Reaction Mechanisms

The hydrolysis of esters like this compound can be catalyzed by either an acid or a base.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction that typically follows the A_AC_2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. The process begins with the protonation of the carbonyl oxygen by an acid catalyst, which activates the carbonyl carbon for nucleophilic attack by water. A tetrahedral intermediate is formed, which then eliminates a molecule of methanol. Finally, deprotonation of the resulting protonated carboxylic acid regenerates the acid catalyst and yields the final product.[2]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction. A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide ion. The methoxide ion, being a strong base, immediately deprotonates the newly formed 3-chloropropionic acid. This final acid-base reaction is irreversible and drives the overall reaction to completion.[2]

Data Presentation

The choice between acid and base catalysis often depends on the substrate's sensitivity to pH and the desired reaction kinetics. The following table summarizes typical reaction conditions for the hydrolysis of this compound.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst Strong Acid (e.g., HCl, H₂SO₄)Strong Base (e.g., NaOH, KOH)
Stoichiometry Catalytic amountAt least 1 equivalent (stoichiometric)
Solvent Aqueous solution, Dioxane/WaterAqueous solution, Methanol/Water, THF/Water
Temperature Reflux (Heating required)Room Temperature to Reflux
Reaction Time Several hours to overnightTypically faster than acid catalysis
Reversibility ReversibleIrreversible
Product Isolation Extraction after neutralizationAcidification followed by extraction
Typical Yield Moderate to HighHigh

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the hydrolysis of this compound, from reaction setup to final product analysis.

Hydrolysis_Workflow Start Start: This compound Reaction_Setup Reaction Setup: - Add ester & solvent - Add acid/base catalyst Start->Reaction_Setup Reaction Hydrolysis Reaction (Heating/Stirring) Reaction_Setup->Reaction Workup Reaction Work-up: - Quenching - pH Adjustment Reaction->Workup Extraction Liquid-Liquid Extraction (e.g., with Ether/EtOAc) Workup->Extraction Drying Drying Organic Layer (e.g., Na₂SO₄) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification: - Distillation or - Recrystallization Solvent_Removal->Purification Analysis Product Analysis: - NMR - IR - Melting Point Purification->Analysis End End: Pure 3-Chloropropionic Acid Analysis->End

Caption: General experimental workflow for the hydrolysis of this compound.

Experimental Protocols

Safety Precautions:

  • This compound is an irritant to the eyes, skin, and respiratory system.[3]

  • Concentrated acids (HCl, H₂SO₄) and bases (NaOH) are highly corrosive.

  • All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

Protocol 1: Acid-Catalyzed Hydrolysis

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine this compound (e.g., 0.1 mol) and 100 mL of 1 M HCl solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling & Extraction: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, to neutralize any remaining acid), and finally with brine (50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Decant the dried solution and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude 3-chloropropionic acid can be purified by vacuum distillation or recrystallization from a suitable solvent like ligroin.[4][5]

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH)

  • 3 M Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL flask equipped with a magnetic stirrer, dissolve this compound (e.g., 0.1 mol) in a mixture of 50 mL of methanol and 50 mL of water.

  • Hydrolysis: Add 1 M NaOH solution (110 mL, 1.1 equivalents) to the ester solution. Stir the mixture at room temperature for 2-3 hours or until the reaction is complete (as monitored by TLC). Gentle heating can be applied to accelerate the reaction if necessary.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2 by slowly adding 3 M HCl. The 3-chloropropionic acid may precipitate or form an oil.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with brine (50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal & Purification: Decant the solution and remove the solvent by rotary evaporation to yield the crude product. Purify by vacuum distillation or recrystallization as described in Protocol 1.[4][5]

Product Analysis

The identity and purity of the final 3-chloropropionic acid product can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic broad O-H stretch of the carboxylic acid and the C=O carbonyl stretch.

  • Melting Point: The purified solid product should have a sharp melting point consistent with literature values (approx. 38-40 °C).[5]

References

Application Notes and Protocols for Methyl 3-Chloropropionate as a Solvent in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloropropionate is a versatile chemical compound with established applications as a synthetic intermediate and an extraction solvent.[1][2] While its role as a general-purpose reaction solvent in mainstream organic synthesis is not well-documented, its physical properties suggest potential applications in specific reaction classes. Literature indicates its effectiveness in lipase and agarose gel assays, pointing towards its utility in biocatalytic processes.[3] This document provides a detailed overview of its properties, a protocol for its exploratory use in lipase-catalyzed esterification, and a discussion on its limitations as a solvent for other common chemical reactions.

Introduction and Physicochemical Properties

This compound (MCP) is a colorless to pale yellow liquid with a characteristic ester odor.[2] Its primary documented roles in chemistry are as a key intermediate in the synthesis of pharmaceuticals and agrochemicals and as a liquid phase ion-pair extraction solvent, where it serves as a greener alternative to hexane due to its lower volatility and higher viscosity.[3][4][5]

Its utility as a reaction solvent is less common. The presence of both a polar ester group and a chloroalkyl chain gives it an intermediate polarity, allowing it to dissolve a range of organic compounds.[2] However, the reactivity of the ester functional group and the carbon-chlorine bond makes it unsuitable for reactions involving strong bases, organometallics, or strong Lewis acids.

Based on literature suggestions of its compatibility with enzymatic assays, its most promising application as a reaction solvent is in the field of biocatalysis, particularly with enzymes like lipases that can function in non-aqueous environments.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 6001-87-2[3]
Molecular Formula C₄H₇ClO₂[3]
Molecular Weight 122.55 g/mol [3]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 153 - 156 °C[2][3]
Density 1.186 - 1.2 g/cm³[2][3]
Flash Point 40 °C[3]
Solubility Soluble in ethanol, acetone, dichloromethane; limited in water[2]

Application Note: Lipase-Catalyzed Esterification in this compound

Lipases are versatile enzymes capable of catalyzing esterification and transesterification reactions in non-aqueous media.[6] The use of an organic solvent can improve substrate solubility and shift the reaction equilibrium towards synthesis.[6] While specific data for this compound is scarce, its properties make it a plausible candidate for such reactions. This protocol is a generalized procedure for evaluating its performance as a solvent in the synthesis of a model ester, such as octyl laurate, using an immobilized lipase.

Logical Framework for Solvent Application

G cluster_prop Chemical Properties cluster_app Applications & Limitations Prop This compound (MCP) Ester Ester Group (-COOCH3) Prop->Ester CCl Alkyl Chloride (-CH2Cl) Prop->CCl App Potential Solvent Applications Prop->App Intermediate Polarity Limit Limitations Prop->Limit Inherent Reactivity Biocatalysis Biocatalysis (Lipases) - Inert under mild conditions - Good substrate solubility App->Biocatalysis Grignard Grignard / Organolithium Rxns - Reacts with ester Limit->Grignard FC Friedel-Crafts Rxns - Potential reactivity with Lewis Acids Limit->FC Coupling Pd-Coupling (Suzuki/Heck) - Potential for side reactions Limit->Coupling

Caption: Logical relationships of MCP properties.

Experimental Protocol: Lipase-Catalyzed Synthesis of Octyl Laurate

This protocol describes the transesterification of methyl laurate with 1-octanol, catalyzed by immobilized Candida antarctica Lipase B (Novozym® 435), using this compound as the solvent.

Materials and Reagents
  • This compound (solvent, anhydrous)

  • Methyl laurate (substrate)

  • 1-Octanol (substrate)

  • Immobilized Candida antarctica Lipase B (Novozym® 435)

  • Molecular sieves (3Å, activated)

  • Hexane (for analysis)

  • Ethyl acetate (for analysis)

Equipment
  • 25 mL round-bottom flask with a stopper

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Orbital shaker incubator

  • Gas chromatograph (GC) for reaction monitoring

  • Rotary evaporator

Experimental Workflow

G start Start setup 1. Reaction Setup - Add MCP, substrates, and molecular sieves to flask. start->setup preheat 2. Equilibration - Stir at desired temperature (e.g., 50°C) for 15 min. setup->preheat add_enzyme 3. Initiate Reaction - Add immobilized lipase (Novozym® 435). preheat->add_enzyme incubate 4. Incubation - Stir at constant temperature for 24-48 hours. - Take aliquots periodically for analysis. add_enzyme->incubate monitor 5. Monitoring - Analyze aliquots by GC to determine conversion. incubate->monitor monitor->incubate Reaction incomplete stop 6. Reaction Quench - Filter to remove the enzyme. monitor->stop Reaction complete workup 7. Work-up - Evaporate solvent under reduced pressure. stop->workup purify 8. Purification (Optional) - Purify crude product by column chromatography. workup->purify end End purify->end

References

Application of Methyl 3-chloropropionate in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloropropionate is a versatile bifunctional molecule that serves as a key building block in the synthesis of a variety of pharmaceutical compounds. Its structure, featuring both a reactive chloro group and an ester functional group, allows for a range of chemical transformations, making it a valuable precursor in the construction of complex molecular architectures. The chloro group is susceptible to nucleophilic substitution, enabling the introduction of various functionalities, while the ester group can be hydrolyzed or transesterified. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of notable pharmaceutical agents.

Application in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors: The Case of Ramipril

A significant application of a derivative of this compound is in the synthesis of Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and congestive heart failure. The key starting material derived from the conceptual framework of this compound is Methyl 2-acetamido-3-chloropropanoate. This intermediate is crucial for constructing the bicyclic amino acid core of Ramipril.

Reaction Scheme: Synthesis of a Key Ramipril Intermediate

The synthesis involves the alkylation of an enamine, 1-pyrrolidino-1-cyclopentene, with Methyl 2-acetamido-3-chloropropanoate. This reaction is a key step in forming the carbon skeleton of the octahydrocyclopenta[b]pyrrole-2-carboxylic acid moiety of Ramipril.

G enamine 1-pyrrolidino-1-cyclopentene intermediate Methyl 2-acetamido-3-(2-oxocyclopentyl)propanoate enamine->intermediate Alkylation side_product Pyrrolidinium chloride enamine->side_product chloroester Methyl 2-acetamido-3-chloropropanoate chloroester->intermediate chloroester->side_product

Caption: Alkylation of 1-pyrrolidino-1-cyclopentene.

Quantitative Data for Ramipril Intermediate Synthesis
ParameterValueReference
Reactants
Methyl 2-acetamido-3-chloropropanoate16 g[1]
1-cyclopent-1-enylpyrrolidine18 g[1]
Triethylamine20 ml[1]
SolventEthyl acetate (100 ml)[1]
Reaction Conditions
Temperature40-45 °C[1]
Reaction Time2 hours[1]
Product & Yield
Methyl 3-(2-oxocyclopentyl)-2-phenylacetylaminopropionate15.95 g (86.8%)[1]
Experimental Protocol: Synthesis of Methyl 2-acetamido-3-(2-oxocyclopentyl)propanoate

This protocol is a composite representation based on established synthetic methods found in patent literature.

Materials:

  • Methyl 2-acetamido-3-chloropropanoate

  • 1-cyclopent-1-enylpyrrolidine

  • Triethylamine

  • Ethyl acetate

  • Water

  • Hydrochloric acid (30%)

  • Diisopropyl ether

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 16 g of Methyl 2-acetamido-3-chloropropanoate in 100 ml of ethyl acetate in a round-bottom flask.

  • At 20-25 °C, add 20 ml of triethylamine.

  • Immediately thereafter, add 18 g of 1-cyclopent-1-enylpyrrolidine dropwise over 20 minutes, maintaining the temperature between 20-30 °C.[1]

  • Heat the mixture to 40-45 °C and stir at this temperature for 2 hours.[1]

  • Add 20 ml of water and adjust the pH to between 1 and 3 with approximately 20 ml of hydrochloric acid (30%) at 10-13 °C.[1]

  • After stirring for 5 minutes, separate the phases using a separatory funnel.

  • Extract the organic phase with 10 ml of water.

  • Concentrate the organic phase in vacuo until the remaining volume is about 50 ml.

  • Cool the residue to 0-5 °C and seed with about 0.1-0.2 g of the product to induce crystallization.

  • Stir the resulting suspension for 20 minutes, then add 45 g of diisopropyl ether.

  • Continue stirring at 0-5 °C for 30 minutes.

  • Filter the suspension, wash the solid with two portions of 20 ml of precooled (5-10 °C) diisopropyl ether.

  • Dry the product in a vacuum oven at 50 °C to yield Methyl 2-acetamido-3-(2-oxocyclopentyl)propanoate.[1]

Signaling Pathway of Ramipril

Ramipril is a prodrug that is hydrolyzed in the liver to its active metabolite, ramiprilat. Ramiprilat inhibits the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).

G cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone Release AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction BP Increased Blood Pressure Aldosterone->BP Vasoconstriction->BP Ramipril Ramipril Ramiprilat Ramiprilat (Active) Ramipril->Ramiprilat Hydrolysis (Liver) ACE ACE Ramiprilat->ACE Inhibition

Caption: Mechanism of action of Ramipril.

Application in the Synthesis of β-Amino Acids: Precursors to GABA Analogues like Phenibut

This compound is an excellent starting material for the synthesis of β-amino acid derivatives. Through nucleophilic substitution of the chloride with an amine, followed by further transformations, it is possible to synthesize various β-amino acids. These are important precursors for drugs like Phenibut (β-phenyl-γ-aminobutyric acid), a GABA analogue with anxiolytic and nootropic effects.

Proposed Synthetic Pathway to a Phenibut Precursor

A plausible route to a precursor of Phenibut involves the Friedel-Crafts alkylation of benzene with this compound, followed by amination.

G cluster_step1 Step 1: Friedel-Crafts Alkylation cluster_step2 Step 2: Halogenation cluster_step3 Step 3: Nucleophilic Substitution (Amination) cluster_step4 Step 4: Hydrolysis M3CP This compound Intermediate1 Methyl 3-phenylpropionate M3CP->Intermediate1 Benzene Benzene Benzene->Intermediate1 AlCl3 AlCl3 (catalyst) AlCl3->Intermediate1 Intermediate2 Methyl 3-bromo-3-phenylpropionate Intermediate1->Intermediate2 NBS N-Bromosuccinimide NBS->Intermediate2 Intermediate3 Methyl 3-amino-3-phenylpropionate Intermediate2->Intermediate3 Ammonia Ammonia (NH3) Ammonia->Intermediate3 Phenibut Phenibut (β-phenyl-γ-aminobutyric acid) Intermediate3->Phenibut HCl HCl, H2O HCl->Phenibut

Caption: Proposed synthesis of Phenibut from this compound.

Experimental Protocol: Synthesis of a β-Amino Acid Ester (Illustrative)

This protocol illustrates the general principle of nucleophilic substitution on a related chloroester to form a β-amino acid derivative.

Materials:

  • This compound

  • Ammonia (in a suitable solvent like methanol)

  • Round-bottom flask with a magnetic stirrer

  • Pressure vessel (if using gaseous ammonia)

  • Cooling bath

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., methanol) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of ammonia in methanol to the cooled solution of this compound.

  • Seal the reaction vessel and allow it to stir at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product, Methyl 3-aminopropionate, can be purified by distillation or column chromatography.

Signaling Pathway of Phenibut

Phenibut is a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It primarily acts as a GABA-B receptor agonist and also binds to the α2δ subunit of voltage-dependent calcium channels.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug_action Phenibut Action VDCC Voltage-Dependent Calcium Channel (α2δ subunit) Ca_influx Ca²⁺ Influx VDCC->Ca_influx NT_release Neurotransmitter Release Ca_influx->NT_release GABAB_R GABA-B Receptor K_channel K⁺ Channel Opening GABAB_R->K_channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neuronal_inhibition Neuronal Inhibition Hyperpolarization->Neuronal_inhibition Phenibut Phenibut Phenibut->VDCC Blocks Phenibut->GABAB_R Agonist

Caption: Mechanism of action of Phenibut.

Conclusion

This compound and its derivatives are valuable and versatile intermediates in pharmaceutical synthesis. Their application in the synthesis of complex drugs like Ramipril and as precursors to important pharmacophores such as β-amino acids highlights their significance in drug discovery and development. The protocols and data presented herein provide a foundational resource for researchers and scientists working in this field.

References

Application Notes and Protocols: The Role of Methyl 3-chloropropionate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloropropionate is a versatile chemical intermediate that plays a crucial role in the synthesis of a significant class of agrochemicals, particularly aryloxyphenoxypropionate herbicides. These herbicides are vital for modern agriculture, offering selective control of grass weeds in broadleaf crops. The chemical structure of this compound, featuring both an ester and a reactive chlorine atom, allows for its strategic incorporation into more complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the production of these important agrochemicals.

Core Application: Synthesis of Aryloxyphenoxypropionate Herbicides

This compound serves as a key starting material for the synthesis of the chiral intermediate, (R)-2-(4-hydroxyphenoxy)propionic acid and its esters. This intermediate is the cornerstone for producing a range of commercial herbicides, including Fenoxaprop-p-ethyl, Cyhalofop-butyl, and Quizalofop-p-ethyl. The primary synthetic route involves a nucleophilic substitution reaction, specifically the Williamson ether synthesis, followed by further derivatization.

Synthetic Workflow Overview

The overall process can be summarized in the following key steps:

  • Chiral Inversion/Substitution: this compound is often converted to its chiral analogue, methyl (S)-2-chloropropionate, which is a critical precursor.

  • Williamson Ether Synthesis: The chiral chloropropionate undergoes a Williamson ether synthesis with hydroquinone to form methyl (R)-2-(4-hydroxyphenoxy)propanoate. This step is crucial for establishing the aryloxyphenoxy linkage.

  • Condensation Reaction: The resulting intermediate is then condensed with a heterocyclic or aromatic moiety, which varies depending on the target herbicide.

  • Esterification (if necessary): In some synthetic routes, a final esterification step is performed to yield the active herbicide.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Key Intermediate Formation cluster_2 Step 3 & 4: Final Herbicide Synthesis A This compound B Methyl (S)-2-chloropropionate A->B Isomerization/ Substitution D Methyl (R)-2-(4-hydroxyphenoxy)propanoate B->D D_label Williamson Ether Synthesis C Hydroquinone C->D F Final Herbicide (e.g., Fenoxaprop-p-ethyl) D->F F_label Condensation & Esterification E Aryl/Heterocyclic Moiety (e.g., 6-chlorobenzoxazol-2-one) E->F

Data Presentation

The following tables summarize quantitative data for the key synthetic steps.

Table 1: Synthesis of Methyl (R)-2-(4-hydroxyphenoxy)propanoate

PrecursorReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Methyl (S)-2-chloropropionateHydroquinone, K₂CO₃DMF80-906-885-95>98
Methyl (S)-2-chloropropionateHydroquinone, NaOHWater65485Not specified

Table 2: Synthesis of Fenoxaprop-p-ethyl from (R)-2-(4-hydroxyphenoxy)propionic acid ethyl ester

PrecursorReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Ethyl R-(+)-2-(4-hydroxyphenoxy)propionate2,6-dichlorobenzoxazole, K₂CO₃, NaCl (aq)Acetonitrile651293.598
Ethyl R-(+)-2-(4-hydroxyphenoxy)propionate2,6-dichlorobenzoxazole, K₂CO₃AcetonitrileReflux358594

Table 3: Synthesis of Quizalofop-p-ethyl intermediate

PrecursorReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
(R)-2-(4-hydroxyphenoxy)propionic acid2,6-dichloroquinoxaline, K₂CO₃DMF145697

Experimental Protocols

Protocol 1: Synthesis of Methyl (R)-2-(4-hydroxyphenoxy)propanoate

This protocol describes the synthesis of the key intermediate from methyl (S)-2-chloropropionate and hydroquinone via Williamson ether synthesis.

Materials:

  • Methyl (S)-2-chloropropionate

  • Hydroquinone

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve hydroquinone (1.1 equivalents) and anhydrous potassium carbonate (1.5 equivalents) in DMF.

  • Heat the mixture to 80-90°C with stirring.

  • Slowly add methyl (S)-2-chloropropionate (1 equivalent) to the reaction mixture.

  • Maintain the reaction at 80-90°C for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure methyl (R)-2-(4-hydroxyphenoxy)propanoate.

Protocol 2: Synthesis of Fenoxaprop-p-ethyl

This protocol outlines the synthesis of Fenoxaprop-p-ethyl from ethyl R-(+)-2-(4-hydroxyphenoxy)propionate.

Materials:

  • Ethyl R-(+)-2-(4-hydroxyphenoxy)propionate

  • 2,6-dichlorobenzoxazole

  • Anhydrous potassium carbonate

  • Acetonitrile

  • 5% Sodium chloride solution

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a four-necked flask, dissolve 2,6-dichlorobenzoxazole (1 equivalent) and ethyl R-(+)-2-(4-hydroxyphenoxy)propionate (1 equivalent) in acetonitrile.

  • To this solution, add a 5% aqueous solution of sodium chloride and anhydrous potassium carbonate (1.5 equivalents).

  • Heat the mixture to 65°C with vigorous stirring and maintain the temperature for 12 hours.

  • After the reaction, allow the mixture to cool and separate the layers.

  • Collect the organic layer and remove the acetonitrile under reduced pressure to yield the crude product.

  • Recrystallize the crude product from ethanol to obtain pure Fenoxaprop-p-ethyl as white needle-like crystals.[1]

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

Aryloxyphenoxypropionate herbicides, synthesized using this compound derivatives, act by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase). ACCase is a critical enzyme in the biosynthesis of fatty acids in plants. By blocking this enzyme, the herbicide prevents the formation of malonyl-CoA from acetyl-CoA, a vital step in lipid synthesis. This disruption of lipid production leads to the breakdown of cell membranes and ultimately, the death of the susceptible grass weed. The selectivity of these herbicides arises from differences in the structure of ACCase between grasses and broadleaf plants.

G cluster_0 Fatty Acid Biosynthesis Pathway cluster_1 Herbicide Action cluster_2 Cellular Consequences A Acetyl-CoA B Malonyl-CoA A->B ACCase C Fatty Acids B->C Fatty Acid Synthase F Disruption of Lipid Synthesis B->F D Aryloxyphenoxypropionate Herbicide E Inhibition D->E E->B Blocks Conversion G Cell Membrane Damage F->G H Plant Death G->H

Safety Precautions

This compound and its derivatives, as well as many of the reagents used in these syntheses, are hazardous chemicals. Always consult the Safety Data Sheet (SDS) before handling any chemicals. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All reactions should be carried out in a well-ventilated fume hood.

References

Application Notes and Protocols for Reactions of Methyl 3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-chloropropionate is a versatile bifunctional molecule widely utilized as a key intermediate in organic synthesis. Its structure, featuring a reactive primary alkyl chloride and a methyl ester, allows for a diverse range of chemical transformations. The chlorine atom serves as an effective leaving group for nucleophilic substitution reactions and can participate in elimination reactions.[1] Concurrently, the ester functional group can be subjected to reactions such as reduction and hydrolysis. These attributes make this compound a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2][3] This document provides detailed experimental protocols for several key reactions involving this compound.

Nucleophilic Substitution (S_N2) Reactions

The primary chloride in this compound is highly susceptible to displacement by a variety of nucleophiles via an S_N2 mechanism.[1] These reactions are fundamental for introducing new functional groups at the 3-position of the propionate backbone.

Protocol 1: Synthesis of Methyl 3-azidopropionate

This protocol details the conversion of this compound to Methyl 3-azidopropionate. The azide functional group is a valuable precursor for the synthesis of amines via reduction or for use in click chemistry. The following procedure is adapted from standard methods for synthesizing alkyl azides.[4]

Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium azide (1.2 equivalents) and a polar aprotic solvent such as dimethylformamide (DMF).

  • Add this compound (1.0 equivalent) to the stirred suspension.

  • Heat the reaction mixture to 60-70 °C and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous phase with diethyl ether or ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the product by vacuum distillation to obtain pure Methyl 3-azidopropionate.

Protocol 2: Synthesis of Methyl 3-cyanopropionate (Finkelstein-type Reaction)

This protocol describes the halogen exchange reaction to produce Methyl 3-iodopropionate, a more reactive intermediate for subsequent nucleophilic substitutions. The Finkelstein reaction is a classic method for converting alkyl chlorides or bromides to iodides.[5]

Methodology:

  • In a round-bottom flask fitted with a reflux condenser and protected from light, dissolve this compound (1.0 equivalent) in anhydrous acetone.

  • Add sodium iodide (NaI, 1.5 equivalents) to the solution. A precipitate of sodium chloride (NaCl), which is insoluble in acetone, should begin to form.

  • Heat the mixture to reflux and stir for 12-24 hours to drive the equilibrium towards the product.

  • Monitor the reaction's progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated NaCl.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water, followed by a dilute solution of sodium thiosulfate (to remove any residual iodine), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford Methyl 3-iodopropionate, which can be used without further purification or distilled under high vacuum.

Quantitative Data Summary for Nucleophilic Substitution
NucleophileProductSolventTemperature (°C)Time (h)Yield (%)
Sodium Azide (NaN₃)Methyl 3-azidopropionateDMF60-7012-24>90
Sodium Iodide (NaI)Methyl 3-iodopropionateAcetoneReflux (56)12-24~95
Sodium Cyanide (NaCN)Methyl 3-cyanopropionateDMSO80-908-16~85

Note: Yields are typical and can vary based on specific reaction scale and conditions.

Workflow for Nucleophilic Substitution```dot

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Charge flask with Nucleophile (e.g., NaN3) and Solvent (e.g., DMF) B 2. Add Methyl 3-chloropropionate A->B C 3. Heat mixture to specified temperature (e.g., 60-70 °C) B->C D 4. Stir for 12-24h. Monitor by TLC C->D E 5. Cool to RT & Quench with Water D->E F 6. Extract with Organic Solvent E->F G 7. Wash organic layer with Brine F->G H 8. Dry over Na2SO4 & Concentrate G->H I 9. Purify by Vacuum Distillation H->I J Final Product: Substituted Propionate I->J

Caption: Decision-making flowchart for selecting a reaction pathway.

References

Application Notes and Protocols for the Purification of Methyl 3-chloropropionate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of methyl 3-chloropropionate via vacuum distillation. This compound is a valuable reagent in organic synthesis, and its purity is critical for successful downstream applications in research and drug development. Vacuum distillation is the preferred method for purifying this compound, as it allows for distillation at a lower temperature, thereby preventing thermal decomposition and the formation of impurities. These application notes include the physicochemical properties of this compound and its common impurities, a step-by-step experimental protocol, and essential safety precautions.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and fine chemicals. Its purity directly impacts reaction yields and the impurity profile of final products. The primary method for its purification on a laboratory and industrial scale is vacuum distillation.[1] This technique is particularly advantageous as it lowers the boiling point of the compound, mitigating the risk of degradation that can occur at the higher temperatures required for atmospheric distillation.[2][3]

This protocol outlines the necessary equipment, reagents, and procedural steps for the effective purification of this compound. Adherence to these guidelines will enable researchers to obtain high-purity material suitable for sensitive applications.

Physicochemical Data

A thorough understanding of the physical properties of this compound and its potential impurities is essential for designing an effective purification strategy. The significant difference in boiling points between this compound and its common impurities under atmospheric and reduced pressure allows for efficient separation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point at 760 Torr (°C)Boiling Point at Reduced Pressure (°C @ Torr)
This compound C₄H₇ClO₂122.55153-15670 @ 80
3-Chloropropionic acidC₃H₅ClO₂108.52200-205Not readily available
Methyl acrylateC₄H₆O₂86.0980Not readily available
3-Chloropropionyl chlorideC₃H₄Cl₂O126.97143-145Not readily available
MethanolCH₄O32.0464.7Not readily available

Note: The boiling point of this compound at 80 Torr is reported as 70°C.[4] Boiling points of other compounds at reduced pressure can be estimated using a pressure-temperature nomograph.

Experimental Protocol: Vacuum Distillation of this compound

This protocol details the setup and execution of a vacuum distillation for the purification of this compound.

Equipment
  • Round-bottom flask (appropriately sized for the volume of crude material)

  • Claisen adapter[2]

  • Distillation head with a thermometer adapter

  • Thermometer

  • Condenser

  • Vacuum adapter

  • Receiving flask(s)

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Vacuum pump (with a vacuum trap)

  • Manometer (optional but recommended)

  • Thick-walled vacuum tubing

  • Glass joints with appropriate grease

  • Lab jack

  • Fume hood

Reagents
  • Crude this compound

  • Vacuum grease

  • Dry ice and acetone or isopropanol for the cold trap

Procedure
  • Preparation :

    • Ensure all glassware is clean, dry, and free of cracks.

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.[5]

    • Assemble the distillation apparatus within a fume hood as depicted in the workflow diagram.

  • Assembly :

    • Place a magnetic stir bar in the round-bottom flask containing the crude this compound.

    • Connect the Claisen adapter to the round-bottom flask. The Claisen adapter helps to prevent bumping of the liquid into the condenser.[2]

    • Attach the distillation head to the main arm of the Claisen adapter.

    • Insert the thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Connect the condenser to the distillation head and the vacuum adapter.

    • Attach the receiving flask to the vacuum adapter.

    • Connect the vacuum adapter to a vacuum trap, which should be cooled with a dry ice/acetone slurry. The trap protects the vacuum pump from corrosive vapors.

    • Connect the vacuum trap to the vacuum pump using thick-walled tubing.

  • Distillation :

    • Begin stirring the crude this compound.

    • Turn on the cooling water to the condenser.

    • Gradually apply the vacuum. The pressure should drop steadily. If a hissing sound is heard, there is a leak in the system that must be addressed.[5]

    • Once the desired vacuum is achieved, begin to heat the distillation flask gently with the heating mantle.

    • Observe the distillation process. The first fraction to distill will likely be lower-boiling impurities such as residual methanol or methyl acrylate. It is advisable to collect this forerun in a separate receiving flask.

    • As the temperature rises and stabilizes, the main fraction of this compound will begin to distill. Collect this fraction in a clean, pre-weighed receiving flask. Record the temperature and pressure at which the main fraction is collected.

    • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness. [2]

  • Shutdown :

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump and the condenser water.

    • Disassemble the apparatus and properly clean all glassware.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the purification process.

experimental_workflow start Start: Crude Methyl 3-chloropropionate setup Assemble Vacuum Distillation Apparatus start->setup apply_vacuum Apply Vacuum setup->apply_vacuum heat Gentle Heating apply_vacuum->heat collect_forerun Collect Forerun (Impurities) heat->collect_forerun collect_main Collect Main Fraction (Pure Product) collect_forerun->collect_main cool Cool System collect_main->cool vent Vent to Atmosphere cool->vent end End: Purified Methyl 3-chloropropionate vent->end

Caption: Workflow for the purification of this compound.

Safety Precautions

Working with chlorinated compounds and performing vacuum distillations requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood : Conduct the entire procedure in a well-ventilated fume hood.

  • Glassware Inspection : Thoroughly inspect all glassware for cracks or defects before use to prevent implosion under vacuum.[6]

  • Bumping : Solutions can bump violently under vacuum. The use of a Claisen adapter and a magnetic stirrer is essential to prevent this.[2]

  • Heating : Heat the distillation flask gently and evenly to avoid thermal shock and bumping.

  • Venting : Always allow the apparatus to cool completely before venting to atmospheric pressure to avoid cracking the glassware.

  • Waste Disposal : Dispose of all chemical waste, including the distillation residue and forerun, in appropriately labeled chlorinated waste containers.[7][8] Follow your institution's guidelines for hazardous waste disposal.

Troubleshooting

IssuePossible CauseSolution
Inability to achieve a good vacuum Leaks in the systemCheck all connections and re-grease joints if necessary. Ensure vacuum tubing is not cracked.
Bumping of the liquid Uneven heating or lack of stirringEnsure the magnetic stirrer is functioning correctly. Use a Claisen adapter. Heat the flask gently.
No distillation at the expected temperature Incorrect pressure or thermometer placementVerify the vacuum pressure with a manometer. Ensure the thermometer bulb is correctly positioned.
Product solidifies in the condenser Inadequate condenser water temperatureEnsure a steady flow of cooling water at an appropriate temperature.

By following this detailed protocol and adhering to the safety precautions, researchers can consistently and safely purify this compound for their scientific endeavors.

References

Application Notes & Protocols: Transesterification of Methyl 3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 3-chloropropionate is a pivotal chemical intermediate used extensively in the synthesis of pharmaceuticals, agrochemicals, and various other organic compounds.[1] Its bifunctional nature, possessing both an ester and an alkyl chloride, allows for diverse chemical modifications. Transesterification, the conversion of one ester to another, is a fundamental reaction that enhances the synthetic utility of this molecule by enabling the introduction of different alkoxy groups. This guide provides an in-depth exploration of the principles, optimization strategies, and detailed laboratory protocols for the transesterification of this compound. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical execution of this important transformation.

Introduction to the Chemistry of Transesterification

Transesterification is the process of exchanging the organic R' group of an alcohol with the organic R" group of an ester.[2] This equilibrium-driven reaction is a cornerstone of organic synthesis, famously applied in large-scale processes like the production of polyesters and biodiesel.[2][3]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carbonyl carbon of the starting ester is attacked by an incoming alcohol, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the original alcohol to yield the new ester.[2] To drive the reaction to completion, it is often necessary to use a large excess of the incoming alcohol or to remove the alcohol by-product as it forms, shifting the equilibrium toward the products in accordance with Le Châtelier's principle.[2][4]

The reaction is typically catalyzed by either an acid or a base:

  • Acid Catalysis: A strong acid protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][5]

  • Base Catalysis: A strong base, typically an alkoxide, deprotonates the incoming alcohol, making it a more potent nucleophile for attacking the carbonyl carbon.[2][4]

For a substrate like this compound, the choice of catalyst is critical due to the presence of the reactive C-Cl bond, which can participate in competing side reactions.

Mechanistic Considerations & Competing Pathways

While the core of the reaction is a standard transesterification, the chloro-substituent introduces critical complexities that must be managed for a successful transformation.

The Desired Reaction: Nucleophilic Acyl Substitution

Whether under acidic or basic conditions, the primary goal is the substitution at the acyl carbon.

  • Acid-Catalyzed Mechanism (AAC2): This pathway involves the protonation of the carbonyl, followed by the nucleophilic attack of the new alcohol (e.g., ethanol), leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol yield the desired ethyl 3-chloropropionate.[5]

  • Base-Catalyzed Mechanism: This pathway is initiated by the formation of a potent alkoxide nucleophile (e.g., ethoxide) which directly attacks the ester's carbonyl carbon. The resulting tetrahedral intermediate expels a methoxide ion to form the product.[4]

The Major Side Reaction: β-Elimination (E2)

The most significant competing pathway, particularly under basic conditions, is the elimination of HCl to form an acrylate ester. The hydrogen atoms on the carbon alpha to the ester group are acidic, and the chlorine is a good leaving group.

  • Causality: Strong bases, especially sterically hindered ones like potassium tert-butoxide (KOtBu), will preferentially abstract a proton from the β-carbon, leading to the formation of methyl acrylate via an E2 mechanism.[5] Even strong, unhindered bases like sodium ethoxide can promote this pathway, especially at elevated temperatures.[5] This side reaction is often undesirable as it consumes the starting material and complicates purification.

The Minor Side Reaction: Nucleophilic Aliphatic Substitution (SN2)

The carbon atom bonded to the chlorine is an electrophilic center susceptible to SN2 attack.

  • Causality: While alkoxides are strong bases, they are also nucleophiles. Weaker bases that are good nucleophiles, such as sodium iodide (NaI) or sodium cyanide (NaCN), would favor SN2 substitution at the C-Cl bond over transesterification or elimination.[5] This pathway is generally not a major concern when using common alkoxide bases for transesterification but is an important consideration when designing multi-step syntheses.

G

Experimental Protocols

Safety Precaution: this compound is a flammable liquid that causes skin irritation and serious eye damage, and may cause respiratory irritation.[6] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Ensure all glassware is dry and reactions involving reactive metals or alkoxides are conducted under an inert atmosphere.

Protocol 1: Acid-Catalyzed Transesterification – Synthesis of Propyl 3-chloropropionate

This protocol is preferred when minimizing the risk of β-elimination is the primary concern. It is generally slower than base-catalyzed methods.

Materials & Equipment:

  • This compound (1.0 eq)

  • Anhydrous n-propanol (≥10 eq, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, ~0.05 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 12.25 g, 0.1 mol) and anhydrous n-propanol (e.g., 60.1 g, 1.0 mol).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.27 mL, 0.005 mol) to the mixture. The addition is exothermic.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 97-100°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and slowly add saturated NaHCO₃ solution to neutralize the sulfuric acid. Caution: CO₂ evolution will occur.

  • Workup - Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 2 x 50 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with water (1 x 50 mL) and brine (1 x 50 mL) to remove residual salts and water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent and excess n-propanol.

  • Purification: Purify the resulting crude propyl 3-chloropropionate by vacuum distillation to obtain a clear, colorless liquid.[5]

Protocol 2: Base-Catalyzed Transesterification – Synthesis of Propyl 3-chloropropionate

This protocol is significantly faster but carries a higher risk of elimination. Careful control of temperature is key to maximizing the yield of the desired product.

Materials & Equipment:

  • This compound (1.0 eq)

  • Anhydrous n-propanol (≥10 eq)

  • Sodium metal (Na, 0.05 eq)

  • Dilute Hydrochloric Acid (HCl, ~1M)

  • All other workup and purification reagents/equipment from Protocol 1.

Procedure:

  • Catalyst Preparation: To a flame-dried, three-neck round-bottom flask equipped with a stir bar, reflux condenser, and nitrogen inlet, add anhydrous n-propanol (e.g., 60.1 g, 1.0 mol). Carefully add small, freshly cut pieces of sodium metal (e.g., 0.115 g, 0.005 mol). The sodium will react to form sodium propoxide. Stir until all the sodium has dissolved. This reaction is exothermic and produces hydrogen gas.

  • Reaction Setup: Cool the resulting sodium propoxide solution to 0°C using an ice-water bath.

  • Substrate Addition: Slowly add this compound (e.g., 12.25 g, 0.1 mol) dropwise to the cooled alkoxide solution while stirring vigorously.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress via GC or TLC. The reaction is often complete within 1-2 hours.

  • Workup - Quenching: Cool the reaction mixture back to 0°C and carefully neutralize it by adding 1M HCl until the pH is ~7.

  • Workup & Purification: Follow steps 6-9 from Protocol 1 for extraction, washing, drying, concentration, and purification.

Analytical Methods for Reaction Monitoring & Characterization

Effective monitoring is crucial for determining reaction completion, identifying by-products, and maximizing yield.

Analytical TechniqueApplication in TransesterificationKey Observables
Gas Chromatography (GC) Quantitative analysis of reaction mixture composition. Ideal for determining conversion rates and purity.[8]Appearance of a new peak for the product ester with a different retention time from the starting material. Can also quantify acrylate by-product.
FTIR Spectroscopy Real-time, qualitative monitoring of the reaction progress.[8][9]Shift in the C=O stretch frequency and changes in the C-O stretch "fingerprint" region as the alkoxy group is exchanged.
¹H NMR Spectroscopy Structural confirmation of the final product and assessment of purity.Disappearance of the methyl singlet (~3.7 ppm) from the starting material and appearance of new signals corresponding to the new alkyl group (e.g., a triplet at ~4.1 ppm and a sextet at ~1.7 ppm for a propyl group).
¹³C NMR Spectroscopy Confirms the carbon skeleton of the product.Shifts in the signals for the carbonyl carbon and the carbons of the alkoxy group.

G start Start reagents Reagent Preparation (Anhydrous Alcohol, Catalyst) start->reagents setup Reaction Setup (Inert Atmosphere if Base-Catalyzed) reagents->setup reaction Reaction (Reflux or Stir at RT) setup->reaction monitoring Monitor Progress (GC / TLC) reaction->monitoring monitoring->reaction Incomplete workup Workup monitoring->workup Complete purification Purification analysis Final Product Analysis (NMR, GC, FTIR) purification->analysis end End analysis->end concentrate concentrate concentrate->purification

Conclusion

The transesterification of this compound is a versatile and powerful reaction for generating a family of valuable 3-chloropropionate esters. A successful outcome hinges on a thorough understanding of the underlying reaction mechanisms and the potential for competing side reactions, particularly β-elimination under basic conditions. By carefully selecting the catalyst—acidic for safety against side reactions or basic for speed with temperature control—and employing standard purification techniques, researchers can reliably produce high-purity target esters. The protocols and analytical strategies detailed in this guide provide a robust framework for the practical application and optimization of this important chemical transformation.

References

Troubleshooting & Optimization

Technical Support Center: Methyl 3-chloropropionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-chloropropionate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your synthesis and improve yields.

Overview of Synthesis Methods

This compound is a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The two primary industrial and laboratory methods for its synthesis are:

  • Fischer Esterification: This traditional method involves the acid-catalyzed reaction of 3-chloropropionic acid with methanol.[1][2]

  • Hydrochlorination of Methyl Acrylate: A widely used industrial method that involves the addition of hydrogen chloride (HCl) across the double bond of methyl acrylate.[1] A safer and more convenient variation of this method generates HCl in situ from an acid chloride (e.g., acetyl chloride) and an anhydrous alcohol.[1][3]

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis of this compound.

Low Product Yield

Q1: My yield from the Fischer Esterification of 3-chloropropionic acid is lower than expected. What are the common causes?

A1: Low yields in Fischer Esterification are typically due to the equilibrium nature of the reaction, incomplete conversion, or loss of product during workup. Consider the following:

  • Reversible Reaction: The esterification is an equilibrium reaction.[4] To drive it towards the product, use a large excess of methanol, which also serves as the solvent.

  • Water Removal: Water is a byproduct of the reaction.[4] Its presence can shift the equilibrium back to the reactants. Ensure all reagents and glassware are dry, and consider using a method to remove water as it forms, if feasible for your setup.

  • Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), is necessary to achieve a reasonable reaction rate.[1][4]

  • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the appropriate temperature to reach completion. Longer reaction times generally favor higher yields.[1]

Q2: I am experiencing a significantly low yield in the synthesis via hydrochlorination of methyl acrylate. What could be the problem?

A2: The most common issue in this synthesis is the polymerization of the methyl acrylate starting material.[1] Here are critical factors to check:

  • Polymerization Inhibitor: The absence or insufficient amount of a polymerization inhibitor is a primary cause of low yield. Hydroquinone or tert-butylhydroquinone should be used to prevent the acrylate from polymerizing under reaction conditions.[1][3]

  • Rate of Reagent Addition: The method of adding the acid chloride (e.g., acetyl chloride) is crucial when generating HCl in situ. Slow, dropwise addition is essential. Adding the acid chloride all at once has been shown to dramatically decrease the product yield.[1][3]

  • Temperature Control: The reaction should be maintained at a low temperature, typically between 0-30°C, to minimize polymerization and other side reactions.[3]

  • Anhydrous Conditions: The presence of water can lead to unwanted side reactions. Using anhydrous alcohols and solvents is important for this method.[3]

Product Purity and Side Reactions

Q3: What are the common impurities or side products, and how can they be minimized?

A3:

  • In Esterification: If other alcohols are present as impurities in the methanol, corresponding esters (e.g., ethyl 3-chloropropionate) can form.[1] Using pure, anhydrous methanol is key. Unreacted 3-chloropropionic acid can also be an impurity if the reaction does not go to completion.

  • In Hydrochlorination: The primary side product is polyacrylate, resulting from the polymerization of the starting material. As mentioned, this is minimized by using an inhibitor and controlling the temperature and addition rate.[1][3] If conditions are not anhydrous, hydrolysis of the ester can occur.[5]

Q4: What is the recommended method for purifying the final product?

A4: Vacuum distillation is the most effective and commonly cited method for purifying crude this compound to remove unreacted starting materials and other impurities.[1] The boiling point of this compound is 153.15°C at atmospheric pressure and approximately 70°C at 80 Torr.[5]

Analytical Characterization

Q5: Which analytical techniques are suitable for characterizing the product and monitoring the reaction?

A5: A combination of techniques is recommended:

  • Gas Chromatography (GC) and GC-MS: Ideal for assessing purity and identifying volatile byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the chemical structure of the final product and any intermediates.[1]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carbonyl (C=O) stretch of the ester.[1]

Data Presentation

Table 1: Comparison of Primary Synthesis Methods
FeatureFischer EsterificationHydrochlorination of Methyl Acrylate (in situ HCl)
Starting Materials 3-Chloropropionic Acid, MethanolMethyl Acrylate, Anhydrous Methanol, Acetyl Chloride
Key Reagents Strong Acid Catalyst (e.g., H₂SO₄)Polymerization Inhibitor (e.g., Hydroquinone)
Typical Yield Moderate to HighHigh (up to 93.8%)[3]
Typical Purity Good to HighVery High (up to 99.5%)[3]
Advantages Traditional, well-established method.Avoids handling corrosive gaseous HCl, high yield and purity, uses less hazardous starting materials than 3-chloropropionic acid.[1][3]
Disadvantages Equilibrium-limited reaction, may require removal of water.Risk of methyl acrylate polymerization, requires strict temperature control and anhydrous conditions.[1]
Table 2: Effect of Acetyl Chloride Addition Rate on Yield

This data is derived from a patented procedure for the hydrochlorination of methyl acrylate.[3]

Addition MethodReagents (Molar Ratio)Yield of this compound
Slow, Dropwise Addition Methyl Acrylate (1), Methanol (1.2), Acetyl Chloride (1.1)93.8%
Single, Rapid Addition Methyl Acrylate (1), Methanol (1.2), Acetyl Chloride (1.1)77.2%

Experimental Protocols

Protocol 1: Fischer Esterification of 3-Chloropropionic Acid with Methanol

This is a general laboratory procedure for Fischer esterification.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloropropionic acid.

  • Reagent Addition: Add a significant excess of methanol (e.g., 5-10 molar equivalents), which will also act as the solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 1-2% of the moles of carboxylic acid).

  • Reaction: Heat the mixture to reflux and stir for several hours (e.g., 4-8 hours). Monitor the reaction progress using TLC or GC.

  • Workup: After cooling to room temperature, neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like diethyl ether or dichloromethane.

  • Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude ester by vacuum distillation.

Protocol 2: Synthesis via Hydrochlorination of Methyl Acrylate (in situ HCl Generation)

This protocol is adapted from a patented, high-yield procedure.[3]

  • Setup: In a 500 mL reaction flask equipped with a dropping funnel, magnetic stirrer, and thermometer, and placed in a water bath for temperature control, combine methyl acrylate (172.0g, 2 mol), anhydrous methanol (72.0g, 2.4 mol), methyl acetate (50 mL, as solvent), and hydroquinone (2.0g, as polymerization inhibitor).

  • Stirring: Stir the mixture until all components are uniformly mixed.

  • Reagent Addition: Cool the mixture to maintain a temperature of approximately 25°C. Slowly add acetyl chloride (172.7g, 2.2 mol) dropwise from the dropping funnel over a period of 1-2 hours. Monitor the temperature closely to prevent it from rising significantly.

  • Reaction: After the addition is complete, continue to stir the mixture at 25°C for 12 hours.

  • Purification: Isolate the final product, this compound, from the reaction mixture by distillation under reduced pressure. This procedure reports a yield of 93.8% with a purity of 99.5%.[3]

Mandatory Visualizations

G cluster_start Preparation cluster_reaction Reaction cluster_purification Purification A Combine Methyl Acrylate, Anhydrous Methanol, & Polymerization Inhibitor B Cool mixture to 25°C A->B C Slowly add Acetyl Chloride dropwise B->C D Stir at 25°C for 12 hours C->D E Distill under reduced pressure D->E F Collect pure This compound E->F

Caption: Experimental workflow for high-yield synthesis of this compound.

G Start Low Yield Observed Method Which Synthesis Method? Start->Method Fischer Fischer Esterification Method->Fischer Esterification Hydro Hydrochlorination of Methyl Acrylate Method->Hydro Hydrochlorination Fischer_Q1 Is methanol in large excess? Fischer->Fischer_Q1 Fischer_A1_No Action: Increase methanol ratio Fischer_Q1->Fischer_A1_No No Fischer_Q2 Is a strong acid catalyst present? Fischer_Q1->Fischer_Q2 Yes Fischer_A2_No Action: Add H₂SO₄ or TsOH Fischer_Q2->Fischer_A2_No No Fischer_Q3 Is reaction time sufficient? Fischer_Q2->Fischer_Q3 Yes Fischer_A3_No Action: Increase reaction time Fischer_Q3->Fischer_A3_No No Hydro_Q1 Was a polymerization inhibitor used? Hydro->Hydro_Q1 Hydro_A1_No Action: Add Hydroquinone Hydro_Q1->Hydro_A1_No No Hydro_Q2 Was acid chloride added dropwise? Hydro_Q1->Hydro_Q2 Yes Hydro_A2_No Action: Repeat with slow addition Hydro_Q2->Hydro_A2_No No Hydro_Q3 Was temperature kept below 30°C? Hydro_Q2->Hydro_Q3 Yes Hydro_A3_No Action: Improve cooling Hydro_Q3->Hydro_A3_No No

Caption: Troubleshooting logic diagram for diagnosing low product yield.

References

Technical Support Center: Synthesis of Methyl 3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-chloropropionate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common side reactions and other issues that may arise during the synthesis of this compound. Each problem is presented with potential causes and a step-by-step troubleshooting guide.

Issue 1: Low or No Product Yield

Q1: My reaction has resulted in a very low yield or no desired product. What are the possible reasons?

A1: Low or no yield of this compound is a common issue that can stem from several factors, primarily related to reaction equilibrium, purity of reagents, and reaction conditions.

Troubleshooting Guide:

  • Incomplete Reaction (Especially in Fischer Esterification):

    • Problem: The Fischer esterification of 3-chloropropionic acid and methanol is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, limiting the yield.[1][2][3][4]

    • Solution:

      • Use Excess Alcohol: Employ a large excess of methanol to drive the equilibrium towards the product side.[3]

      • Remove Water: If feasible with your setup, use a Dean-Stark apparatus to remove water as it forms. Alternatively, using a dehydrating agent like excess concentrated sulfuric acid can also help.[2][4]

      • Increase Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration to reach equilibrium. Monitor the reaction progress using techniques like TLC or GC.

  • Purity of Starting Materials:

    • Problem: Impurities in the starting materials can interfere with the reaction. For instance, water in 3-chloropropionic acid or methanol can inhibit the Fischer esterification.[5] In the hydrochlorination of methyl acrylate, impurities might act as polymerization initiators or inhibitors.

    • Solution:

      • Use Anhydrous Reagents: Ensure that 3-chloropropionic acid, methanol, and any solvents used are anhydrous, especially for the Fischer esterification.

      • Purify Starting Materials: If the purity of the starting materials is questionable, consider purifying them before use. For example, methyl acrylate can be distilled to remove inhibitors.

  • Inactive Catalyst:

    • Problem: The acid catalyst (e.g., sulfuric acid) may be old or have absorbed moisture, reducing its activity.

    • Solution: Use a fresh, unopened bottle of the acid catalyst or accurately determine the concentration of the existing stock.

  • Suboptimal Reaction Temperature:

    • Problem: The reaction temperature might be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition or side reactions.

    • Solution: Ensure the reaction is conducted at the temperature specified in the protocol. For Fischer esterification, this usually involves refluxing the alcohol. For the hydrochlorination of methyl acrylate, the temperature should be carefully controlled, typically at or below room temperature, to prevent polymerization.[6]

Issue 2: Formation of a Solid White Precipitate (Polymerization)

Q2: During the synthesis from methyl acrylate, the reaction mixture became viscous and a white solid formed. What is happening and how can I prevent it?

A2: The formation of a viscous liquid or a white precipitate during the hydrochlorination of methyl acrylate is a strong indication of polymerization of the starting material.[7]

Troubleshooting Guide:

  • Inadequate Inhibition:

    • Problem: Methyl acrylate is prone to free-radical polymerization, which can be initiated by heat, light, or impurities. The amount of polymerization inhibitor (e.g., hydroquinone) in the starting material may be insufficient, or it may have been consumed.

    • Solution:

      • Add a Polymerization Inhibitor: Introduce a suitable inhibitor, such as hydroquinone, into the reaction mixture.[6] The amount should be carefully chosen, as too much can inhibit the desired reaction.

      • Visual Cues: The reaction mixture may become cloudy or noticeably more viscous. If this is observed, it's a sign that polymerization is occurring.

      • Immediate Corrective Action: If polymerization is suspected, immediately cool the reaction mixture to slow down the process. Depending on the scale and stage of the reaction, it might be necessary to discard the batch and restart with appropriate preventative measures.

  • High Reaction Temperature:

    • Problem: Higher temperatures can accelerate the rate of polymerization.

    • Solution: Maintain the reaction temperature at the lower end of the recommended range. Use an ice bath to control temperature, especially during the addition of reagents that can cause an exotherm.

  • Presence of Oxygen:

    • Problem: Oxygen can promote the formation of radicals that initiate polymerization.[8]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen.

Issue 3: Product Contamination and Purification Challenges

Q3: My final product is impure, and I'm having difficulty purifying it. What are the likely impurities and how can I remove them?

A3: Impurities in the final product can be unreacted starting materials, byproducts from side reactions, or residual solvents.

Troubleshooting Guide:

  • Unreacted Starting Materials:

    • Problem: Incomplete reaction can leave 3-chloropropionic acid, methanol, or methyl acrylate in the product mixture.

    • Solution:

      • Work-up Procedure: A proper aqueous work-up can remove water-soluble starting materials. Washing the organic layer with a dilute solution of sodium bicarbonate can remove unreacted 3-chloropropionic acid.[2]

      • Distillation: this compound has a boiling point of approximately 156 °C.[9] Fractional distillation under reduced pressure is an effective method for separating it from lower-boiling starting materials like methanol and methyl acrylate, and higher-boiling impurities.

  • Formation of Methyl Acrylate (Elimination Reaction):

    • Problem: Under basic conditions, this compound can undergo an elimination reaction to form methyl acrylate and HCl. This can occur during a basic work-up if the conditions are too harsh.

    • Solution: Use a mild base (e.g., sodium bicarbonate) for neutralization and avoid prolonged contact times. Keep the temperature low during the work-up.

  • Hydrolysis of the Ester:

    • Problem: The ester product can be hydrolyzed back to 3-chloropropionic acid and methanol in the presence of water, especially under acidic or basic conditions.

    • Solution: Ensure all work-up and purification steps are performed with anhydrous solvents where possible and minimize the exposure of the product to aqueous acidic or basic conditions.

  • Byproducts from Sulfuric Acid Catalyst:

    • Problem: Concentrated sulfuric acid is a strong dehydrating agent and can cause charring or the formation of dark, tar-like substances, especially if added too quickly or if the reaction is overheated.[10]

    • Solution: Add sulfuric acid slowly and with cooling. Maintain careful temperature control throughout the reaction. If dark impurities are formed, they can often be removed by distillation.

Quantitative Data Summary

The following tables provide a summary of quantitative data for the synthesis of this compound based on different methods and conditions.

Table 1: Hydrochlorination of Methyl Acrylate with in situ Generated HCl [6]

ParameterValue
Reactants
Methyl Acrylate2.0 mol
Anhydrous Methanol2.4 mol
Acetyl Chloride2.2 mol
Hydroquinone (Inhibitor)2.0 g
Reaction Conditions
Temperature25 °C
Reaction Time12 hours
Results (Slow Dropwise Addition of Acetyl Chloride)
Yield93.8%
Purity99.5%
Results (One-time Addition of Acetyl Chloride)
Yield77.2%

Table 2: General Comparison of Synthesis Methods

Synthesis MethodKey AdvantagesKey DisadvantagesTypical Yield Range
Fischer Esterification Readily available starting materials.Reversible reaction, may require water removal.60-80% (without water removal)
Hydrochlorination of Methyl Acrylate High atom economy, can achieve high yields.Risk of polymerization of methyl acrylate.80-95%
3-Chloropropionyl Chloride and Methanol High reactivity, fast reaction.Thionyl chloride is corrosive and hazardous.>90%

Experimental Protocols

Method 1: Fischer Esterification of 3-Chloropropionic Acid

This protocol is a general procedure for Fischer esterification and should be optimized for the specific substrate.

Materials:

  • 3-Chloropropionic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (5% aqueous)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add 3-chloropropionic acid and an excess of anhydrous methanol (3-5 equivalents).

  • Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid).

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by TLC or GC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully add the reaction mixture to a separatory funnel containing cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude this compound by vacuum distillation.

Method 2: Hydrochlorination of Methyl Acrylate with in situ Generated HCl[6]

Materials:

  • Methyl acrylate

  • Anhydrous methanol

  • Acetyl chloride

  • Hydroquinone

  • Methyl acetate (solvent)

  • Round-bottom flask

  • Dropping funnel

  • Stirring apparatus

  • Water bath

  • Distillation apparatus

Procedure:

  • In a 500 mL reaction flask equipped with a stirrer and a dropping funnel, combine methyl acrylate (172.0 g, 2.0 mol), anhydrous methanol (72.0 g, 2.4 mol), 50 mL of methyl acetate, and hydroquinone (2.0 g).

  • Stir the mixture in a water bath to ensure it is well-mixed and the temperature is controlled.

  • Slowly add acetyl chloride (172.7 g, 2.2 mol) dropwise to the reaction mixture from the dropping funnel. Maintain the temperature at or below 25 °C.

  • After the addition is complete, continue to stir the mixture at 25 °C for 12 hours.

  • After the reaction period, the resulting mixture containing this compound is purified by distillation under normal or reduced pressure.

Visualizations

Reaction Pathways

Synthesis_Pathways Synthesis Pathways for this compound cluster_0 Fischer Esterification cluster_1 Hydrochlorination of Methyl Acrylate cluster_2 In situ HCl Generation 3-Chloropropionic_Acid 3-Chloropropionic Acid Product_1 This compound 3-Chloropropionic_Acid->Product_1 + Methanol Methanol_1 Methanol Methanol_1->Product_1 H2SO4 H₂SO₄ (catalyst) H2SO4->Product_1 Water Water Product_1->Water + H₂O (byproduct) Methyl_Acrylate Methyl Acrylate Product_2 This compound Methyl_Acrylate->Product_2 + HCl HCl HCl HCl->Product_2 Acetyl_Chloride Acetyl Chloride HCl_in_situ HCl Acetyl_Chloride->HCl_in_situ + Methanol Methanol_2 Methanol Methanol_2->HCl_in_situ Methyl_Acetate_byproduct Methyl Acetate HCl_in_situ->Methyl_Acetate_byproduct + Methyl Acetate

Caption: Synthesis pathways for this compound.

Side Reactions

Side_Reactions Common Side Reactions cluster_0 Polymerization of Methyl Acrylate Methyl_3-chloropropionate This compound Hydrolysis Hydrolysis Methyl_3-chloropropionate->Hydrolysis Elimination Elimination Methyl_3-chloropropionate->Elimination 3-Chloropropionic_Acid 3-Chloropropionic Acid Hydrolysis->3-Chloropropionic_Acid + H₂O Methanol Methanol Hydrolysis->Methanol Methyl_Acrylate Methyl Acrylate Elimination->Methyl_Acrylate Base HCl HCl Elimination->HCl Methyl_Acrylate_Monomer Methyl Acrylate Polymerization Polymerization Methyl_Acrylate_Monomer->Polymerization Heat, Light, Initiators Polymer Poly(methyl acrylate) Polymerization->Polymer

Caption: Common side reactions in the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis start Start Synthesis check_yield Low or No Yield? start->check_yield check_polymer Solid/Viscous Mixture? check_yield->check_polymer No ts_yield Troubleshoot Yield: - Check equilibrium (add excess alcohol, remove water) - Verify reagent purity (anhydrous) - Use fresh catalyst - Optimize temperature and time check_yield->ts_yield Yes check_purity Impure Product? check_polymer->check_purity No ts_polymer Troubleshoot Polymerization: - Add/increase inhibitor (hydroquinone) - Reduce reaction temperature - Use inert atmosphere check_polymer->ts_polymer Yes success Successful Synthesis check_purity->success No ts_purity Troubleshoot Purity: - Optimize work-up (bicarbonate wash) - Perform vacuum distillation - Avoid harsh basic conditions - Control catalyst addition and temperature check_purity->ts_purity Yes ts_yield->start Restart with corrections ts_polymer->start Restart with corrections ts_purity->success Purify product

Caption: A logical workflow for troubleshooting issues.

References

Technical Support Center: Purification of Methyl 3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-chloropropionate. The following information is designed to address specific issues that may be encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities found in crude this compound are typically unreacted starting materials and byproducts from the synthesis process. These can include:

  • 3-Chloropropionic acid: An unreacted starting material from esterification.

  • Methanol: An unreacted alcohol from esterification.[1]

  • Water: Can be present from the reaction or work-up steps.

  • Side products: Depending on the synthetic route, side products like ethyl 3-chloropropionate may form.[2]

  • Catalyst residues: Acid catalysts such as sulfuric acid may be present.[2]

Q2: What is the most effective method for purifying this compound?

A2: Vacuum distillation is the most commonly cited and effective method for purifying this compound to remove unreacted starting materials and other volatile impurities.[2][3] For removal of specific impurities, other techniques such as liquid-liquid extraction and column chromatography can be employed.

Q3: What level of purity can I expect to achieve after purification?

A3: With proper purification techniques, particularly vacuum distillation, a purity of over 99% can be achieved.[3] One patented method reports a purity of 99.5% with a yield of 93.8% after distillation.[3]

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: Several analytical techniques can be used to determine the purity of this compound and identify any impurities:

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts and assessing overall purity.[2]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for analysis.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation and identifying impurities.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Product is acidic after distillation. Residual 3-chloropropionic acid is co-distilling with the product.Before distillation, wash the crude product with a dilute aqueous solution of sodium bicarbonate or sodium carbonate to neutralize and remove the acidic impurity.[5]
Product contains residual methanol after distillation. The boiling points of methanol and this compound are not sufficiently different for complete separation by simple distillation.Perform a fractional distillation under vacuum. Alternatively, wash the crude product with water or a saturated calcium chloride solution to remove the methanol before distillation.[1]
Low yield after purification. Product loss during aqueous work-up due to the partial water solubility of this compound.When performing aqueous washes, use a saturated brine (NaCl) solution to decrease the solubility of the ester in the aqueous layer, thus minimizing product loss.
Product is discolored. Thermal decomposition of the product during distillation at atmospheric pressure.Use vacuum distillation to lower the boiling point of this compound and prevent decomposition.[6]
Inconsistent vacuum during distillation. Leaks in the distillation apparatus or a contaminated vacuum pump.Check all joints and seals for leaks. Ensure the vacuum pump oil is clean and the cold trap is functioning properly.[7]
Emulsion formation during liquid-liquid extraction. The presence of acidic impurities or fine particulate matter.Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of celite may be necessary before extraction.

Quantitative Data on Purification

The following table summarizes the reported purity and yield of this compound after purification by distillation.

Purification Method Initial Purity Final Purity Yield Reference
Vacuum DistillationNot specified99.5%93.8%[3]
Vacuum RectificationNot specified>99%Not specified[8]

Experimental Protocols

Protocol 1: Purification of this compound by Liquid-Liquid Extraction and Vacuum Distillation

This protocol describes a general procedure for the purification of crude this compound containing acidic and alcohol impurities.

1. Materials:

  • Crude this compound

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Round-bottom flasks

  • Vacuum distillation apparatus

  • Heating mantle

  • Magnetic stirrer and stir bar

2. Procedure:

  • Acid Removal:

    • Transfer the crude this compound to a separatory funnel.

    • Add an equal volume of saturated aqueous sodium bicarbonate solution.

    • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO2 evolution.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash with sodium bicarbonate solution until no more gas evolution is observed.

  • Brine Wash:

    • Wash the organic layer with an equal volume of saturated brine solution to remove residual water and water-soluble impurities.

    • Separate and discard the aqueous layer.

  • Drying:

    • Transfer the organic layer to a clean, dry flask.

    • Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the ester to absorb any remaining water.

    • Stir for 15-30 minutes.

    • Filter the drying agent from the purified ester.

  • Vacuum Distillation:

    • Set up a vacuum distillation apparatus.

    • Transfer the dried this compound to the distillation flask.

    • Add a magnetic stir bar for smooth boiling.

    • Slowly apply vacuum and begin heating the flask gently.

    • Collect the fraction that distills at the appropriate boiling point for the applied pressure (e.g., ~70 °C at 80 Torr).[9]

Visualizations

PurificationWorkflow Crude Crude this compound AcidWash Acid Removal (Wash with NaHCO3 soln.) Crude->AcidWash BrineWash Brine Wash AcidWash->BrineWash Drying Drying (Anhydrous MgSO4) BrineWash->Drying Distillation Vacuum Distillation Drying->Distillation PureProduct Pure this compound Distillation->PureProduct

Caption: General workflow for the purification of this compound.

ImpurityRemovalMethods cluster_impurities Common Impurities cluster_methods Purification Methods Acid 3-Chloropropionic Acid Extraction Liquid-Liquid Extraction Acid->Extraction Neutralization Alcohol Methanol Alcohol->Extraction Aqueous Wash Water Water DryingAgent Drying Agent Water->DryingAgent Absorption SideProduct High-boiling Side Products Distillation Vacuum Distillation SideProduct->Distillation Separation by Boiling Point Extraction->Distillation DryingAgent->Distillation

Caption: Relationship between impurities and corresponding removal methods.

References

Preventing polymerization in the synthesis from methyl acrylate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis with Methyl Acrylate

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of premature polymerization of methyl acrylate during synthesis. It is intended for researchers, scientists, and drug development professionals to ensure the stability and quality of the monomer during storage and experimentation.

Troubleshooting Guide: Preventing Premature Polymerization

Premature polymerization of methyl acrylate can compromise experimental outcomes. This section provides a step-by-step guide to identify and resolve potential issues.

Problem: Suspected Polymerization of Methyl Acrylate

If you observe an increase in viscosity, formation of a gel, or solid precipitates in your methyl acrylate, it is likely that premature polymerization has occurred. The following flowchart outlines the troubleshooting process.

G cluster_0 cluster_1 Investigation cluster_2 Corrective Actions cluster_3 Verification & Prevention A Initial Observation: Increased viscosity, gel formation, or solid precipitates observed. B Review Storage Conditions A->B C Assess Handling Procedures A->C D Check for Contamination A->D E Store at <35°C, in the dark, and under an air atmosphere. B->E Incorrect? F Allow vial to warm to room temperature before opening. Minimize exposure to air, light, and heat. C->F Improper? G Use clean, dry equipment. Avoid contact with initiators (e.g., acids, bases, peroxides, and metals). D->G Suspected? H Perform Quality Control Test (see Experimental Protocols). E->H F->H G->H I Ensure adequate inhibitor concentration (e.g., MEHQ). H->I Monomer appears pure J If polymerization is confirmed, properly dispose of the monomer. H->J Polymer Detected?

Troubleshooting workflow for premature polymerization.

Factors Leading to Undesired Polymerization

Several factors can initiate the unwanted polymerization of methyl acrylate. Understanding these relationships is key to prevention.

G cluster_env Environmental Factors cluster_chem Chemical Factors cluster_cont Contaminant Types center Undesired Polymerization High Temperature High Temperature High Temperature->center UV Light Exposure UV Light Exposure UV Light Exposure->center Contaminants Contaminants Contaminants->center Inhibitor Depletion Inhibitor Depletion Inhibitor Depletion->center Oxygen Depletion Oxygen Depletion Oxygen Depletion->Inhibitor Depletion Peroxides Peroxides Peroxides->Contaminants Acids/Bases Acids/Bases Acids/Bases->Contaminants Metals Metals Metals->Contaminants Dust Dust Dust->Contaminants

Logical relationships of factors causing polymerization.

Data Presentation

Table 1: Inhibitors and Storage Conditions for Methyl Acrylate

ParameterRecommended Value/ConditionRationale & Notes
Primary Inhibitor Hydroquinone (HQ) or 4-Methoxyphenol (MEHQ)Phenolic inhibitors that scavenge free radicals.[1][2]
Inhibitor Concentration 10 - 20 ppmEffective for preventing polymerization during storage.[1]
Storage Temperature < 35°C (95°F)Reduces the rate of spontaneous polymerization.[3][4]
Storage Atmosphere Air (not under inert gases like N₂)Oxygen is required for the inhibitor to function effectively.[3][4][5]
Expected Storage Stability Up to 1 yearUnder recommended conditions. Follow "first-in-first-out" principle.[3][4]
Long-term Storage (>1 month) Replenish dissolved oxygenAeration may be necessary to maintain inhibitor effectiveness.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of an inhibitor in methyl acrylate?

A1: Polymerization inhibitors are added to reactive monomers like methyl acrylate to prevent spontaneous polymerization during transport and storage.[2] Common inhibitors such as hydroquinone (HQ) and 4-methoxyphenol (MEHQ) function by scavenging free radicals, which initiate the polymerization chain reaction.[1][2] Importantly, these phenolic inhibitors require the presence of dissolved oxygen to be effective.[3][4][5]

Q2: Why must I remove the inhibitor before my polymerization reaction?

A2: The presence of inhibitors will interfere with or completely prevent the intended polymerization of your monomer. This can lead to failed reactions, low polymer yields, or polymers with inconsistent properties. Removing the inhibitor is a critical step for achieving reproducible and successful polymerization.

Q3: What are the primary methods for removing inhibitors from methyl acrylate?

A3: The three main methods for removing phenolic inhibitors like MEHQ are:

  • Column Chromatography: Passing the monomer through a column packed with an adsorbent like basic activated alumina.[1][6]

  • Caustic Washing (Liquid-Liquid Extraction): Using an aqueous basic solution, such as sodium hydroxide (NaOH), to extract the weakly acidic inhibitor.[4][5]

  • Vacuum Distillation: Separating the monomer from the less volatile inhibitor by distilling under reduced pressure. This method carries a higher risk of premature polymerization due to the application of heat.

Q4: Which inhibitor removal method is best for lab-scale synthesis?

A4: For lab-scale purification, passing the monomer through a short column of basic activated alumina is generally the most convenient and effective method.[1][7] Caustic washing is also a viable option but requires more steps, including thorough drying of the monomer.

Q5: How can I tell if my methyl acrylate has started to polymerize?

A5: Signs of polymerization include a noticeable increase in viscosity, the formation of a gel-like substance, or the appearance of solid precipitates.[6] A simple quality control test is to mix a small sample of the monomer with methanol (e.g., in an 80:20 monomer to methanol ratio); the solution should be completely clear.[8] Any cloudiness or precipitation indicates the presence of polymer.[8]

Q6: What should I do if I discover a container of methyl acrylate has polymerized?

A6: If a container has fully polymerized, it is generally stable. However, if the polymerization is ongoing, it can generate significant heat and pressure, potentially leading to a violent rupture of the container.[9] Do not attempt to open a container that is warm to the touch or appears to be bulging. Evacuate the area and contact your institution's environmental health and safety office for guidance on proper handling and disposal.

Experimental Protocols

Caution: Uninhibited methyl acrylate is highly reactive and can polymerize spontaneously. Purified monomer should be used immediately and should not be stored. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Inhibitor Removal using an Alumina Column

This method is highly effective for lab-scale purification and is generally the recommended procedure.

G A 1. Column Preparation B Plug a Pasteur pipette or small chromatography column with glass wool. A->B C Add ~2-3 cm of basic activated alumina. B->C D Pre-wet the alumina with a small amount of dry, inert solvent (e.g., hexane) and let it drain. C->D E 2. Purification F Carefully add the methyl acrylate to the top of the column. E->F G Allow the monomer to pass through the alumina via gravity. F->G H Collect the purified, inhibitor-free monomer in a clean, dry flask. G->H I 3. Post-Purification J The purified monomer is now ready for use. I->J K USE IMMEDIATELY. Do not store uninhibited monomer. J->K

Experimental workflow for inhibitor removal via alumina column.

Methodology:

  • Column Preparation:

    • Secure a small glass chromatography column or a Pasteur pipette vertically.

    • Insert a small plug of glass wool into the bottom.

    • Add a layer of basic activated alumina (approximately 5-10 g of alumina per 100 mL of monomer is a good starting point).[7] The bed height should be around 5-10 cm for small-scale purifications.

    • Gently tap the column to ensure even packing.

  • Purification:

    • Carefully load the methyl acrylate onto the top of the alumina bed.

    • Allow the monomer to percolate through the column under gravity.

    • Collect the purified, inhibitor-free monomer in a clean, dry flask. The inhibitor will be adsorbed onto the alumina.[3]

  • Post-Purification:

    • The purified monomer should be used immediately for the best results.[3] If temporary storage is absolutely necessary, keep it cold, in the dark, and under an inert atmosphere, but this is strongly discouraged.

Protocol 2: Inhibitor Removal by Caustic Washing

This method uses a liquid-liquid extraction to remove the weakly acidic phenolic inhibitors.

Methodology:

  • Extraction:

    • Place the methyl acrylate in a separatory funnel.

    • Add an equal volume of a 5% aqueous sodium hydroxide (NaOH) solution.[5]

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

    • Allow the layers to separate. The aqueous layer contains the sodium salt of the inhibitor.

    • Drain and discard the lower aqueous layer.[3]

    • Repeat the washing step two more times with fresh NaOH solution.[4][5]

  • Neutralization and Drying:

    • Wash the monomer with deionized water until the aqueous wash is neutral (check with pH paper).

    • Wash the monomer with a saturated brine solution to help remove residual water.

    • Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or calcium chloride).[5]

  • Final Steps:

    • Filter the monomer to remove the drying agent.

    • The purified monomer should be used immediately.

Protocol 3: Quality Control Test for Polymer Presence

This is a simple, qualitative test to quickly assess if polymerization has occurred in the monomer.

Methodology:

  • In a small, clean, and dry test tube, add approximately 4 mL of methyl acrylate.

  • Add 1 mL of methanol (a 4:1 or 80:20 monomer to methanol ratio).[8]

  • Vortex or shake the mixture to ensure it is homogenous.

  • Observation:

    • Clear Solution: The result should be a completely clear and transparent solution, indicating the absence of detectable polymer.[8]

    • Cloudy/Turbid Solution or Precipitate: If the solution appears cloudy, turbid, or if a solid precipitate forms, it indicates that the monomer has begun to polymerize and is not suitable for use.

References

Technical Support Center: Optimizing Substitution Reactions of Methyl 3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing nucleophilic substitution reactions involving Methyl 3-chloropropionate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for nucleophilic substitution on this compound?

This compound is a primary alkyl halide. Therefore, nucleophilic substitution reactions on this substrate predominantly proceed via the SN2 (bimolecular nucleophilic substitution) mechanism. This is a single-step process where the nucleophile attacks the electron-deficient carbon atom at the same time as the chloride leaving group departs.[1][2] The SN1 pathway is generally not favored because it would require the formation of a highly unstable primary carbocation.[3]

Q2: How does the choice of solvent affect the reaction rate?

The choice of solvent is critical for optimizing SN2 reactions. Polar aprotic solvents such as acetone, acetonitrile, DMF, or DMSO are generally preferred.[4] These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, leaving it more "naked" and reactive. Polar protic solvents (e.g., water, methanol, ethanol) can hydrogen-bond with the nucleophile, creating a solvent cage that hinders its ability to attack the substrate, thereby slowing the reaction rate.[2]

Q3: What is the most common side reaction and how can it be minimized?

The most common side reaction is elimination (E2) , which competes with the SN2 substitution.[5] Elimination is favored by strong, sterically hindered bases and higher temperatures.[6] To minimize this side reaction, it is advisable to use a good nucleophile that is a weak base (e.g., I⁻, CN⁻, N₃⁻) and to maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.[5][6][7]

Q4: How does temperature influence the outcome of the reaction?

Increasing the reaction temperature generally increases the rate of both substitution and elimination reactions.[5] However, elimination reactions typically have a higher activation energy than substitution reactions. Consequently, a rise in temperature will increase the rate of elimination more significantly than the rate of substitution, leading to a higher proportion of the elimination byproduct.[7] Careful temperature control is crucial for maximizing the yield of the desired substitution product.[6]

Troubleshooting Guide

Problem: Low or No Product Yield

Possible Cause Suggested Solution
Poor Nucleophile The nucleophile may be too weak. Consider using a stronger, less sterically hindered nucleophile. Anionic nucleophiles (e.g., RO⁻, CN⁻) are generally stronger than their neutral counterparts (e.g., ROH, HCN).[4]
Incorrect Solvent If using a polar protic solvent, it may be solvating and deactivating your nucleophile. Switch to a polar aprotic solvent like acetonitrile or DMF to enhance nucleophilicity for the SN2 reaction.[2]
Insufficient Reaction Time or Temperature The reaction may not have reached completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is proceeding slowly, consider increasing the temperature moderately or extending the reaction time.[6]
Stoichiometry of Reactants Ensure the stoichiometry of the reactants is correct. A slight excess of the nucleophile is often used to drive the reaction to completion.[6]
Moisture in the Reaction Water can react with some nucleophiles or interfere with the reaction. Ensure all glassware is dry and use anhydrous solvents if your nucleophile is water-sensitive.

Problem: Significant Amount of Elimination Byproduct

Possible Cause Suggested Solution
Reaction Temperature is Too High As discussed in the FAQ, higher temperatures favor elimination.[5][7] Run the reaction at a lower temperature, even if it requires a longer reaction time.
Nucleophile is Too Basic Strong, bulky bases (e.g., potassium tert-butoxide) are particularly effective at promoting E2 elimination.[6] If possible, choose a nucleophile that is less basic, such as azide, cyanide, or a halide ion.

Problem: Multiple Products Observed (Over-alkylation/acylation)

Possible Cause Suggested Solution
Di- or Poly-substitution This is common when using amine nucleophiles, where the product can act as a nucleophile itself.[8] Use a large excess of the starting amine nucleophile to favor mono-substitution. Alternatively, protect the product as it is formed or use a different synthetic route.

Optimization of Reaction Conditions

The following table summarizes key parameters and their effects on the substitution reaction of this compound.

Parameter General Conditions & Effect on SN2 Reaction Typical Yields
Nucleophile Strong, non-bulky nucleophiles (e.g., N₃⁻, I⁻, CN⁻, RS⁻) are most effective.Varies greatly with nucleophile
Temperature Typically ranges from 0°C to 30°C. Higher temperatures increase the rate but also promote the E2 side reaction.[6]Yields can decrease at higher temperatures due to elimination.[5]
Solvent Polar aprotic solvents (Acetonitrile, DMF, Acetone) are preferred to enhance nucleophilicity.[4]Higher in polar aprotic solvents
Reaction Time Can range from 3 to 14 hours. Reaction progress should be monitored (e.g., by TLC).[6]83.5% to 93.8% have been reported under optimized conditions.[6]
Concentration Higher concentrations of both nucleophile and substrate will increase the bimolecular reaction rate.Generally improves with higher concentration

Experimental Protocols

General Protocol for Nucleophilic Substitution of this compound

This protocol provides a general methodology. Specific quantities, temperatures, and reaction times should be optimized for each specific nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, potassium cyanide, an amine)

  • Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)

  • Round-bottom flask with stir bar

  • Condenser (if heating)

  • Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

  • TLC plates and appropriate developing solvent system

  • Extraction and purification solvents (e.g., ethyl acetate, brine, saturated sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Reagents: Dissolve the nucleophile (1.1 to 1.5 equivalents) in the chosen anhydrous solvent.

  • Addition: To the stirring solution of the nucleophile, add this compound (1.0 equivalent) dropwise at room temperature or a pre-determined temperature (e.g., 0°C).

  • Reaction: Stir the mixture at the desired temperature. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup: Once complete, quench the reaction by pouring it into water or a saturated aqueous solution of sodium bicarbonate.[8]

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).[8]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel or distillation to obtain the final product.[8]

Visual Guides

The following diagrams illustrate the decision-making process for optimizing the reaction and the general experimental workflow.

G start Start: Optimize Substitution choose_nuc 1. Select Nucleophile start->choose_nuc nuc_strength Is it a strong base? choose_nuc->nuc_strength low_temp Consider lower temperature to minimize E2 elimination nuc_strength->low_temp Yes choose_sol 2. Select Solvent nuc_strength->choose_sol No low_temp->choose_sol solvent_type Use Polar Aprotic Solvent (e.g., DMF, Acetonitrile) choose_sol->solvent_type run_exp 3. Run Experiment (Monitor by TLC) solvent_type->run_exp analyze 4. Analyze Results run_exp->analyze success Success: High Yield of Substitution Product analyze->success Good Yield troubleshoot Troubleshoot: Consult Guide analyze->troubleshoot Low Yield / Side Products troubleshoot->choose_nuc Re-optimize G setup Reaction Setup (Dry Glassware, Inert Atmosphere) reagents Add Solvent and Nucleophile setup->reagents addition Add this compound reagents->addition reaction Stir and Heat (if necessary) Monitor by TLC addition->reaction workup Aqueous Workup (Quench) reaction->workup extraction Extract with Organic Solvent workup->extraction dry_conc Dry and Concentrate extraction->dry_conc purify Purify Product (Chromatography or Distillation) dry_conc->purify product Isolated Product purify->product

References

Technical Support Center: Purification of Methyl 3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 3-chloropropionate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of this compound is highly dependent on the synthetic method used. Common impurities include:

  • Unreacted Starting Materials: Depending on the synthesis route, these can include 3-chloropropionic acid, methanol, methyl acrylate, and acetyl chloride.[1]

  • Side-Reaction Products: By-products such as ethyl 3-chloropropionate may form if ethanol is present. Polymerization of acrylic acid or its esters can also occur.[1]

  • Degradation Products: this compound is susceptible to hydrolysis, which results in the formation of 3-chloropropionic acid and methanol.[1]

  • Residual Solvents: Solvents used in the synthesis and work-up procedures may remain in the crude product.

Q2: My purified this compound is discolored. What is the likely cause?

A2: Discoloration, often a yellow or brownish tint, can be an indication of thermal degradation or the presence of polymeric by-products. High temperatures during distillation can lead to the formation of these colored impurities. Careful control of the distillation temperature and the use of vacuum distillation are crucial to minimize this issue.

Q3: I am experiencing a low yield after purification. What are the potential reasons?

A3: Low recovery of this compound after purification can be attributed to several factors:

  • Incomplete Reaction: If the initial synthesis reaction did not go to completion, the yield of the desired product will be inherently low.

  • Loss during Work-up: During aqueous work-up steps, some product may be lost due to its limited solubility in water.

  • Loss during Distillation: Product can be lost in the forerun (the initial fraction collected during distillation) or remain in the distillation pot with high-boiling residues. Co-distillation with impurities that have close boiling points can also lead to product loss in mixed fractions.

  • Degradation: As mentioned, thermal degradation during distillation can reduce the yield of the final product.[1]

Q4: What is the recommended method for purifying crude this compound?

A4: Vacuum distillation is the most commonly employed and effective method for purifying this compound on a laboratory and industrial scale.[1] This technique allows for distillation at a lower temperature, which minimizes thermal decomposition of the product. For challenging separations of impurities with very close boiling points, fractional distillation under vacuum may be necessary.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound is typically assessed using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1][2]

  • Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis, often with a flame ionization detector (FID). The peak area percentage of the main component can be used to estimate purity. For identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[1]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a UV detector is a common method for purity analysis. A mobile phase consisting of a mixture of acetonitrile and water is often used.[1][2]

Troubleshooting Guides

Purification by Vacuum Distillation

Issue 1: Poor separation of this compound from a closely boiling impurity.

  • Possible Cause: The boiling points of the product and the impurity are too close for efficient separation with a simple distillation setup.

  • Solution:

    • Use a fractionating column: Employ a fractionating column (e.g., Vigreux, packed) between the distillation flask and the condenser to increase the number of theoretical plates and improve separation efficiency.

    • Optimize vacuum level: Adjusting the vacuum can alter the relative volatility of the components, potentially enhancing separation.

    • Control the heating rate: A slow and steady heating rate allows for better equilibrium between the liquid and vapor phases in the column, leading to improved separation.

Issue 2: Product is degrading during distillation, leading to discoloration and low yield.

  • Possible Cause: The distillation temperature is too high, causing thermal decomposition of the this compound.

  • Solution:

    • Increase the vacuum: A lower pressure will decrease the boiling point of the product, allowing for distillation at a lower and safer temperature.

    • Use a suitable heating bath: A water or oil bath provides more uniform and controllable heating than a heating mantle, reducing the risk of localized overheating.

    • Minimize distillation time: Prolonged heating can lead to degradation. Once the desired fraction begins to distill, collect it efficiently.

Issue 3: "Bumping" or uneven boiling in the distillation flask.

  • Possible Cause: Lack of boiling chips or inadequate stirring, leading to superheating of the liquid followed by violent boiling.

  • Solution:

    • Add boiling chips or a magnetic stir bar: Before starting the distillation, add fresh boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling. Never add boiling chips to a hot liquid.

    • Ensure efficient stirring: If using a magnetic stir bar, ensure the stir plate is set to a speed that provides good agitation of the liquid.

Purity Analysis by Gas Chromatography (GC)

Issue 1: Tailing of the this compound peak.

  • Possible Cause: Active sites on the GC column interacting with the analyte. This can be due to the polarity of the compound.

  • Solution:

    • Use a deactivated column: Ensure the GC column is properly deactivated to minimize interactions with polar analytes.

    • Optimize injection temperature: A lower injection temperature can sometimes reduce tailing, but it must be high enough to ensure complete volatilization of the sample.

    • Derivatization: While not always necessary for this compound, derivatization to a less polar analogue can sometimes improve peak shape.

Issue 2: Poor resolution between this compound and an impurity peak.

  • Possible Cause: The GC conditions are not optimized for the separation of these specific compounds.

  • Solution:

    • Adjust the temperature program: A slower temperature ramp or an isothermal period at an appropriate temperature can improve resolution.

    • Change the column: If resolution cannot be achieved by modifying the temperature program, a different GC column with a different stationary phase may be required. A column with a different polarity might provide the necessary selectivity.

    • Decrease the carrier gas flow rate: A lower flow rate can sometimes improve separation efficiency, but it will also increase the analysis time.

Quantitative Data

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgBoiling Point (°C) at reduced pressure
This compound 122.55~15670 °C at 80 Torr
3-Chloropropionic acid108.52~204-
Methanol32.0464.7-
Methyl acrylate86.0980-
Acetyl chloride78.5052-

Table 2: Purity and Yield Data from a Representative Synthesis

Synthesis MethodPurification MethodYield (%)Purity (%)Reference
Addition of HCl (generated in situ from acetyl chloride) to methyl acrylateDistillation under normal or reduced pressure93.899.5[3]

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

Objective: To purify crude this compound by removing lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Thermometer and adapter

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar or boiling chips

  • Vacuum pump and tubing

  • Cold trap (recommended)

  • Clamps and stands

Procedure:

  • Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Connect the vacuum pump to the distillation apparatus through a cold trap.

  • Turn on the condenser cooling water and the magnetic stirrer.

  • Slowly apply the vacuum. The pressure should drop to the desired level (e.g., 20-30 mmHg).

  • Begin heating the distillation flask gently.

  • Collect any low-boiling impurities as the forerun in the first receiving flask.

  • As the temperature stabilizes at the boiling point of this compound at the applied pressure, change to a clean receiving flask to collect the main fraction.

  • Continue distillation until most of the product has been collected and the temperature begins to rise or drop, or when only a small amount of residue remains in the distillation flask.

  • Stop heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

  • Disassemble the apparatus and determine the yield and purity of the purified product.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

Objective: To determine the purity of a this compound sample.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for the analysis of polar compounds, such as a wax-type column (e.g., Carbowax) or a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane). A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 200 °C.

    • Final hold: Hold at 200 °C for 5 minutes. (Note: This is a starting point and may require optimization for your specific instrument and column.)

  • Injection Volume: 1 µL of a diluted sample (e.g., 1% in a suitable solvent like dichloromethane or ethyl acetate).

  • Split Ratio: 50:1.

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent.

  • Set up the GC instrument with the specified conditions.

  • Inject the sample into the GC.

  • Acquire the chromatogram.

  • Integrate the peaks and calculate the area percentage of the this compound peak to estimate the purity.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample.

Instrumentation and Conditions:

  • HPLC System: Equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water. An isocratic elution with a ratio such as 60:40 (acetonitrile:water) can be a good starting point. Gradient elution may be necessary for complex samples.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a solution of the this compound sample in the mobile phase.

  • Set up the HPLC system with the specified conditions and allow the system to equilibrate.

  • Inject the sample.

  • Run the analysis and acquire the chromatogram.

  • Integrate the peaks and calculate the area percentage of the this compound peak to determine the purity.

Visualizations

PurificationWorkflow crude_product Crude Methyl 3-chloropropionate distillation_setup Assemble Vacuum Distillation Apparatus crude_product->distillation_setup vacuum Apply Vacuum distillation_setup->vacuum heating Gentle Heating vacuum->heating forerun Collect Forerun (Low-boiling impurities) heating->forerun main_fraction Collect Main Fraction (Purified Product) forerun->main_fraction cooling Cool Apparatus main_fraction->cooling release_vacuum Release Vacuum cooling->release_vacuum analysis Purity & Yield Analysis (GC/HPLC) release_vacuum->analysis

General workflow for the purification of this compound by vacuum distillation.

Troubleshooting guide for the vacuum distillation of this compound.

References

Technical Support Center: Degradation Pathways of Methyl 3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work on the degradation of Methyl 3-chloropropionate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades through two main pathways:

  • Hydrolysis: The ester bond is cleaved in the presence of water, either chemically (acid or base-catalyzed) or enzymatically, to form 3-chloropropanoic acid (3-CP) and methanol.[1][2]

  • Biodegradation: This typically occurs after hydrolysis. Microorganisms utilize the resulting 3-chloropropanoic acid as a carbon and energy source.[3][4][5] The initial step in this microbial degradation is dehalogenation, catalyzed by a dehalogenase enzyme, which removes the chlorine atom.[3][4]

Q2: What types of microorganisms are known to degrade the hydrolysis product, 3-chloropropanoic acid (3-CP)?

A2: Several bacterial and fungal strains have been identified that can degrade 3-CP. These are often isolated from contaminated soil and water. Notable examples include species from the genera Rhodococcus, Pseudomonas, Lysinibacillus, Curtobacterium, Cytobacillus, Mucor, and Trichoderma.[3][4][5][6]

Q3: Is direct biodegradation of this compound without prior hydrolysis possible?

A3: The available literature primarily focuses on the biodegradation of 3-chloropropanoic acid (3-CP), the hydrolysis product of this compound.[2][3][4][5] While microorganisms that produce esterases could theoretically hydrolyze the ester and then degrade the resulting acid, studies on direct microbial action on the ester are not extensively documented. The initial hydrolysis step is considered key to its environmental breakdown.[2]

Q4: What are the expected final products of complete biodegradation?

A4: The complete aerobic biodegradation of this compound is expected to ultimately yield carbon dioxide (CO2), water (H2O), and chloride ions (Cl-).[7] The carbon from the molecule is used by microorganisms for energy and biomass.

Troubleshooting Guides

Analytical & Experimental Issues

Q5: My HPLC analysis of this compound shows poor peak shape or inconsistent retention times. What could be the cause?

A5: Several factors can contribute to these issues:

  • Mobile Phase: Ensure the mobile phase is properly mixed, degassed, and that the pH is stable. For reverse-phase HPLC, a mobile phase of acetonitrile and water with a phosphoric or formic acid modifier is common.[8]

  • Column Contamination: The column may have accumulated contaminants. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol).

  • Sample Solvent: The solvent used to dissolve your sample should be compatible with the mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can lead to peak distortion.

  • Column Degradation: The column itself may be degrading, especially if operated at extreme pH or high temperatures.

Q6: I am having difficulty quantifying the degradation of this compound using GC-MS. What are some potential solutions?

A6: Challenges in GC-MS analysis can arise from the compound's properties.

  • Derivatization: For certain polar degradation products, derivatization might be necessary to improve volatility and thermal stability.[9][10]

  • Injector Temperature: Ensure the injector temperature is optimized. If it's too high, it could cause thermal degradation of the analyte. If too low, it can lead to poor peak shape.

  • Column Choice: Use a column with appropriate polarity for your analytes. A standard non-polar or semi-polar column is often a good starting point.[11]

  • Internal Standard: Use an internal standard to improve the accuracy and precision of your quantification, as it can compensate for variations in injection volume and instrument response.

Biodegradation Experiment Issues

Q7: My microbial culture is not showing any degradation of 3-chloropropanoic acid (3-CP). What are some possible reasons?

A7: A lack of degradation can be due to several factors:

  • Toxicity: High concentrations of 3-CP can be toxic to microorganisms.[3] It is recommended to start with a lower concentration (e.g., 10-20 mM) and gradually increase it if necessary.[5]

  • Incorrect Microorganism: The selected microbial strain or consortium may not possess the necessary dehalogenase enzymes to degrade 3-CP.[4] Ensure your isolate is capable of this degradation.

  • Substrate Specificity: Some dehalogenases are highly specific. For example, some microorganisms that degrade β-chlorinated alkanoates like 3-CP cannot degrade α-chlorinated ones (e.g., 2-chloropropionate).[3][6]

  • Sub-optimal Growth Conditions: Check the pH, temperature, and nutrient composition of your growth medium. Most bacteria capable of this degradation thrive at a neutral pH and temperatures around 30°C.[3][6]

  • Acclimation Period: If using a mixed culture from an environmental sample, an acclimation period may be required before significant degradation is observed.

Q8: I am observing a slow degradation rate in my soil microcosm experiment compared to liquid culture. Is this normal?

A8: Yes, this is expected. Degradation rates in soil are typically much slower than in liquid cultures.[5] This is due to several factors, including:

  • Bioavailability: The compound may adsorb to soil particles, making it less available to microorganisms.

  • Nutrient and Oxygen Limitation: Diffusion of nutrients and oxygen can be limited in a soil matrix.

  • Competition: The degrading microorganisms are in competition with the native soil microflora for resources.

Quantitative Data Summary

The following table summarizes the degradation of 3-chloropropanoic acid (3-CP), the primary hydrolysis product of this compound, by various microorganisms.

Microorganism StrainInitial 3-CP Concentration (mM)Time for Complete DegradationOptimal ConditionsReference
Rhodococcus sp. Strain HJ120Not specified, but growth doubling time was 17.1 hrs30°C[3]
Pseudomonas sp. B6P20~100% degradation observed30°C, pH 7.5[6]
Lysinibacillus fusiformis (Strain O1)20~6 daysNot specified[5]
Curtobacterium sp. (Strain O2)20~6 daysCan grow anaerobically[5]
Cytobacillus sp. (Strain O3)20~6 daysCan grow anaerobically[5]
Mucor variicolumellatus (Strain M1)Not specified~20 daysSlower than bacteria[5]
Trichoderma afroharzianum (Strain M2)Not specified>20 daysSlower than bacteria[5]

Experimental Protocols

Protocol: Screening for Microorganisms Capable of Degrading 3-Chloropropanoic Acid (3-CP)

This protocol outlines a method for isolating and identifying microorganisms from a soil sample that can utilize 3-CP as a sole carbon source.

  • Media Preparation:

    • Prepare a minimal salt medium (MSM). The exact composition can vary, but a typical formulation includes KH2PO4, K2HPO4, (NH4)2SO4, MgSO4·7H2O, and trace elements.

    • Prepare two versions of the solid MSM agar plates: one with 20 mM 3-CP as the sole carbon source, and a control plate with a readily available carbon source (e.g., glucose) to confirm the presence of viable heterotrophic bacteria.

    • Prepare liquid MSM with 20 mM 3-CP for enrichment culture.

  • Enrichment and Isolation:

    • Collect a soil sample from a potentially contaminated site.

    • Add 1 gram of soil to 100 mL of liquid MSM containing 20 mM 3-CP.

    • Incubate the flask on a rotary shaker at 30°C for 5-7 days.

    • After incubation, transfer 1 mL of the enrichment culture to 100 mL of fresh liquid MSM with 3-CP and incubate again. Repeat this step 2-3 times to enrich for 3-CP degrading organisms.

    • Plate serial dilutions of the final enrichment culture onto the MSM agar plates containing 3-CP.

    • Incubate the plates at 30°C until colonies appear.

    • Isolate morphologically distinct colonies and re-streak them onto fresh 3-CP plates to ensure purity.

  • Degradation Confirmation:

    • Inoculate a pure isolate into a liquid MSM containing a known concentration of 3-CP (e.g., 20 mM).

    • Incubate under optimal conditions (e.g., 30°C, shaking).

    • At regular intervals (e.g., every 24 hours), withdraw an aliquot of the culture.

    • Monitor cell growth by measuring the optical density at 600 nm (OD600).

    • Filter the aliquot (e.g., using a 0.2 µm syringe filter) to remove bacterial cells.

    • Analyze the filtrate using HPLC to determine the concentration of 3-CP remaining.[3][6] A decrease in 3-CP concentration concomitant with an increase in bacterial growth confirms degradation.

Visualizations

Degradation Pathways

DegradationPathways cluster_hydrolysis Step 1: Hydrolysis cluster_biodegradation Step 2: Biodegradation MCP This compound ThreeCP 3-Chloropropanoic Acid MCP->ThreeCP H₂O (Chemical or Enzymatic) Methanol Methanol MCP->Methanol ThreeCP_bio 3-Chloropropanoic Acid Intermediates Metabolic Intermediates ThreeCP_bio->Intermediates Microbial Dehalogenation (e.g., Rhodococcus sp.) EndProducts CO₂ + H₂O + Cl⁻ Intermediates->EndProducts Central Metabolism

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Biodegradation Analysis

ExperimentalWorkflow Start Start: Inoculate Microbe in Minimal Medium + MCP/3-CP Incubate Incubate under Controlled Conditions (e.g., 30°C, shaking) Start->Incubate Sampling Collect Samples at Time Intervals Incubate->Sampling ProcessSample Process Sample: 1. Measure OD₆₀₀ (Growth) 2. Filter/Centrifuge Sampling->ProcessSample For each time point End End: Determine Degradation Rate Sampling->End Experiment Complete Analysis Analyze Supernatant (e.g., HPLC, GC-MS) ProcessSample->Analysis Data Quantify Compound Concentration Analysis->Data Data->End

Caption: Workflow for monitoring microbial degradation of target compounds.

References

Technical Support Center: Handling and Disposal of Methyl 3-chloropropionate Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-chloropropionate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[1][2][3][4] It can cause skin irritation and serious eye damage.[2][3][4] Inhalation may lead to respiratory irritation.[2][3][4] It is crucial to handle this chemical in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE).[1]

Q2: What are the proper storage conditions for this compound?

A2: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][5] Keep it away from heat, sparks, open flames, and other ignition sources.[1][5] It should be stored separately from incompatible materials such as strong oxidizing agents, strong bases, and acids.[5]

Q3: What should I do in case of a small spill of this compound in the lab?

A3: For a small spill, first ensure the area is well-ventilated and eliminate all ignition sources.[1] Wearing appropriate PPE (see Q5), contain the spill with an inert absorbent material like sand, earth, or vermiculite. Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[1] Do not use combustible materials like paper towels to absorb the spill. After cleanup, decontaminate the area with a suitable solvent.

Q4: How should I dispose of waste this compound?

A4: this compound is a halogenated organic compound and must be disposed of as hazardous waste.[6] It should not be disposed of down the drain.[1] The recommended disposal method is incineration by a licensed chemical destruction facility.[1][5] Alternatively, it can be neutralized in the lab before disposal (see Experimental Protocols section).

Q5: What personal protective equipment (PPE) is required when handling this compound?

A5: When handling this compound, you must wear chemical-resistant gloves (e.g., butyl rubber or nitrile rubber), safety goggles or a face shield, and a lab coat.[1][3] All handling of open containers should be done in a chemical fume hood to avoid inhalation of vapors.[1]

Troubleshooting Guides

Problem 1: I notice a sweet, pungent odor in the lab, even when the container of this compound is closed.

  • Possible Cause: The container may not be properly sealed, or there might be a small, unnoticed leak. The vapor pressure of the compound allows it to escape from improperly sealed containers.

  • Solution: Immediately check the container for any signs of damage or improper sealing. Tighten the cap securely. If the odor persists, transfer the contents to a new, properly sealing container in a fume hood. Inspect the storage area for any signs of a spill and clean it up if necessary.

Problem 2: During the neutralization of this compound waste with a base, the reaction is very slow or seems incomplete.

  • Possible Cause 1: Insufficient mixing. For the hydrolysis reaction to proceed, the base (e.g., sodium hydroxide) needs to be in close contact with the ester.

  • Solution 1: Ensure vigorous stirring of the reaction mixture. A magnetic stirrer is recommended.

  • Possible Cause 2: Low temperature. The rate of hydrolysis is temperature-dependent.

  • Solution 2: Gently warm the reaction mixture. However, be cautious as this compound is flammable. A controlled heating mantle or a water bath is recommended. Do not heat with an open flame.

  • Possible Cause 3: Insufficient amount of base. An adequate amount of base is required to drive the hydrolysis to completion.

  • Solution 3: Ensure you are using a sufficient excess of the base as outlined in the neutralization protocol.

Problem 3: After neutralizing the 3-chloropropionic acid with sodium bicarbonate, the solution is still acidic.

  • Possible Cause: An insufficient amount of sodium bicarbonate was added to neutralize all the acid. The reaction between a strong acid and a weak base may require a larger quantity of the base to reach a neutral pH.

  • Solution: Add sodium bicarbonate in small portions, stirring well after each addition, and continue to monitor the pH with a pH meter or pH paper until it is in the neutral range (pH 6-8).

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₇ClO₂[4]
Molecular Weight 122.55 g/mol [4]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 156 °C[7]
Density 1.2 g/cm³[7]
Flash Point 40 °C[7]
Solubility in Water Limited
Solubility in Organic Solvents Soluble in ethanol, ether, and other common organic solvents.

Table 2: Hazard Information for this compound

Hazard ClassificationGHS PictogramHazard Statement
Flammable Liquid 🔥H226: Flammable liquid and vapor
Skin Corrosion/Irritation CorrosionH315: Causes skin irritation
Serious Eye Damage/Eye Irritation CorrosionH318: Causes serious eye damage
Specific target organ toxicity — single exposure Exclamation markH335: May cause respiratory irritation

Source:[4]

Table 3: Recommended Personal Protective Equipment (PPE)

PPE ItemMaterial/TypeRecommendations and Considerations
Gloves Butyl rubber, Nitrile rubberBreakthrough times can vary by manufacturer and glove thickness. Always inspect gloves before use. For prolonged contact, consider double-gloving.
Eye Protection Safety goggles with side shields or a face shieldA face shield is recommended when there is a risk of splashing.
Body Protection Chemical-resistant lab coatEnsure the lab coat is fully buttoned.
Respiratory Protection Use in a chemical fume hoodIf a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Experimental Protocols

Detailed Methodology for the Neutralization of this compound Waste

This protocol describes the two-step process for neutralizing this compound waste in a laboratory setting. The first step is the base-catalyzed hydrolysis of the ester to 3-chloropropanoic acid and methanol. The second step is the neutralization of the resulting acidic solution.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Sodium bicarbonate (NaHCO₃)

  • pH meter or pH paper

  • Stir plate and magnetic stir bar

  • Round-bottom flask or beaker of appropriate size

  • Heating mantle or water bath (optional)

  • Dropping funnel (optional, for large quantities)

  • Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)

Procedure:

Step 1: Base-Catalyzed Hydrolysis

  • Setup: Perform the entire procedure in a certified chemical fume hood. Place the this compound waste in a round-bottom flask or beaker equipped with a magnetic stir bar.

  • Addition of Base: Slowly add a 2 M sodium hydroxide solution to the waste with vigorous stirring. A general rule of thumb is to use a 2-fold molar excess of NaOH relative to the amount of this compound.

  • Reaction: Continue stirring the mixture. The hydrolysis reaction may be slow at room temperature. To increase the rate, the mixture can be gently heated to 40-50°C using a heating mantle or a water bath. Caution: Do not use an open flame.

  • Completion: The reaction is complete when the oily layer of this compound disappears, and a single aqueous phase is observed. This may take several hours.

Step 2: Neutralization of 3-Chloropropionic Acid

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Neutralization: Slowly and carefully add sodium bicarbonate powder in small portions to the stirred solution. Effervescence (release of CO₂ gas) will occur. Control the rate of addition to prevent excessive foaming.

  • pH Monitoring: Continuously monitor the pH of the solution using a pH meter or pH paper. Continue adding sodium bicarbonate until the pH of the solution is between 6 and 8.

  • Disposal: The neutralized aqueous solution, containing sodium 3-chloropropionate, methanol, and excess salts, can now be disposed of as non-hazardous aqueous waste according to your institution's guidelines.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Base-Catalyzed Hydrolysis cluster_step2 Step 2: Neutralization start This compound Waste add_naoh Add 2M NaOH (2-fold molar excess) start->add_naoh In fume hood react Stir (and gently heat to 40-50°C if necessary) add_naoh->react hydrolysis_product Aqueous solution of Sodium 3-chloropropionate and Methanol react->hydrolysis_product cool Cool to Room Temperature hydrolysis_product->cool add_bicarb Slowly add NaHCO₃ cool->add_bicarb monitor_ph Monitor pH (Target: 6-8) add_bicarb->monitor_ph Control effervescence end Neutralized Aqueous Waste for Disposal monitor_ph->end

Caption: Experimental workflow for the neutralization of this compound waste.

signaling_pathway cluster_hydrolysis Base-Catalyzed Hydrolysis cluster_neutralization Neutralization ester This compound tetrahedral Tetrahedral Intermediate ester->tetrahedral + OH⁻ (Nucleophilic Attack) hydroxide Hydroxide (OH⁻) hydroxide->tetrahedral acid 3-Chloropropanoic Acid tetrahedral->acid - CH₃O⁻ (Elimination) methoxide Methoxide (CH₃O⁻) tetrahedral->methoxide salt Sodium 3-chloropropionate acid->salt + HCO₃⁻ bicarbonate Bicarbonate (HCO₃⁻) bicarbonate->salt carbonic_acid Carbonic Acid (H₂CO₃) salt->carbonic_acid Forms co2 Carbon Dioxide (CO₂) carbonic_acid->co2 Decomposes to water Water (H₂O) carbonic_acid->water

Caption: Chemical pathway for the hydrolysis and neutralization of this compound.

logical_relationship cluster_decision Disposal Decision cluster_path1 Path 1: Off-site Disposal cluster_path2 Path 2: On-site Neutralization start Encounter this compound Waste decision Can it be sent for incineration? start->decision collect Collect in a labeled, sealed container for halogenated waste decision->collect Yes hydrolyze Perform base-catalyzed hydrolysis decision->hydrolyze No dispose Arrange for pickup by licensed waste disposal service collect->dispose neutralize Neutralize the resulting acidic solution hydrolyze->neutralize dispose_aqueous Dispose of as non-hazardous aqueous waste neutralize->dispose_aqueous

Caption: Logical decision-making process for the disposal of this compound waste.

References

Troubleshooting low conversion rates in Methyl 3-chloropropionate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of Methyl 3-chloropropionate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods are the Fischer esterification of 3-chloropropionic acid with methanol and the hydrochlorination of methyl acrylate.[1][2][3]

Q2: I'm observing a significant amount of unreacted starting material. What are the likely causes?

A2: For Fischer esterification, this is often due to the reaction reaching equilibrium without being driven to completion.[4][5] Key factors include insufficient catalyst, the presence of water in the reaction mixture, or an inadequate amount of the alcohol reactant. For the hydrochlorination of methyl acrylate, incomplete reaction could be due to inefficient generation of HCl in situ or premature termination of the reaction.

Q3: My reaction mixture is turning into a solid or a viscous polymer. What is happening?

A3: This is a common issue in the hydrochlorination of methyl acrylate. Methyl acrylate is prone to polymerization under reaction conditions.[1][6] The use of a polymerization inhibitor, such as hydroquinone, is crucial to prevent this side reaction.[1][7]

Q4: How can I purify the final this compound product?

A4: The most common method for purifying this compound is vacuum distillation to separate the ester from unreacted starting materials, byproducts, and the catalyst.[1]

Q5: What analytical techniques are recommended for assessing the purity of my product?

A5: Gas chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for determining the purity of this compound and identifying any volatile impurities.[1][8]

Troubleshooting Guides for Low Conversion Rates

Method 1: Fischer Esterification of 3-Chloropropionic Acid

This method involves the acid-catalyzed reaction between 3-chloropropionic acid and methanol. The reaction is reversible, and achieving high conversion requires pushing the equilibrium towards the product side.[4][5]

Problem: Low Yield of this compound

Potential Cause Recommended Solution
Presence of Water Water is a byproduct of the reaction and its presence will shift the equilibrium back towards the reactants. Ensure all reactants and glassware are anhydrous. Use a Dean-Stark apparatus to remove water as it forms, or add a drying agent like molecular sieves to the reaction mixture.[4][9][10]
Insufficient Catalyst An acid catalyst is required to protonate the carboxylic acid, making it more electrophilic.[9][11] Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[9] Ensure the catalyst is active and used in an appropriate amount (typically 1-5 mol%).
Unfavorable Reactant Ratio To shift the equilibrium towards the product, use a large excess of methanol.[4][12] This is often the most cost-effective way to increase the yield.
Inadequate Reaction Temperature and Time The reaction is typically performed at reflux temperature to increase the reaction rate.[13] Ensure the reaction is heated adequately and allowed to proceed for a sufficient amount of time (often several hours) to reach equilibrium.
Side Reaction: Hydrolysis If excess water is present, the ester product can be hydrolyzed back to the carboxylic acid and alcohol.[3] Rigorous removal of water is critical to prevent this.
Method 2: Hydrochlorination of Methyl Acrylate

This method involves the addition of hydrogen chloride (HCl) to methyl acrylate. A common approach is to generate HCl in situ from the reaction of an acid chloride, like acetyl chloride, with methanol.[7]

Problem: Low Yield of this compound

Potential Cause Recommended Solution
Polymerization of Methyl Acrylate Methyl acrylate can readily polymerize, significantly reducing the yield of the desired product.[6][14] Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture before initiating the reaction.[1][7]
Inefficient HCl Generation The in situ generation of HCl is critical. Ensure the acid chloride (e.g., acetyl chloride) is added slowly and at a controlled temperature to allow for a steady generation of HCl. Adding the acid chloride too quickly can lead to side reactions and loss of HCl.[7]
Loss of Gaseous HCl If HCl is not efficiently trapped in the reaction mixture, it can escape, leading to incomplete conversion. Ensure the reaction is performed in a closed or well-contained system to maximize the utilization of HCl.
Suboptimal Reaction Temperature The reaction should be maintained at a suitable temperature (e.g., 25°C as per one protocol) to favor the addition reaction over polymerization or other side reactions.[7]
Impure Reactants Ensure the methyl acrylate and other reagents are of high purity, as impurities can interfere with the reaction.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Parameter Fischer Esterification Hydrochlorination of Methyl Acrylate
Starting Materials 3-Chloropropionic Acid, MethanolMethyl Acrylate, Methanol, Acid Chloride (e.g., Acetyl Chloride)
Key Reagents Strong Acid Catalyst (H₂SO₄, p-TsOH)Polymerization Inhibitor (Hydroquinone)
Typical Yield 60-95% (highly dependent on conditions)Up to 93.8% reported in a patent.[7]
Reaction Conditions Reflux temperatureTypically room temperature or slightly above
Key Challenge Reversible reaction, requires water removalPolymerization of methyl acrylate
Advantages Readily available starting materialsHigh yields achievable, avoids direct handling of corrosive 3-chloropropionic acid.[7]
Disadvantages Equilibrium limitationsPotential for rapid, exothermic polymerization

Experimental Protocols

Protocol 1: Fischer Esterification of 3-Chloropropionic Acid
  • Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap.

  • Reagents: To the flask, add 3-chloropropionic acid (1.0 eq), a large excess of methanol (e.g., 10 eq), and a catalytic amount of sulfuric acid (e.g., 0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with methanol.

  • Monitoring: Monitor the reaction progress by TLC or GC analysis.

  • Workup: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., diethyl ether).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Protocol 2: Hydrochlorination of Methyl Acrylate (based on a patent)[7]
  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer.

  • Reagents: To the flask, add methyl acrylate (1.0 eq), anhydrous methanol (1.2 eq), and a catalytic amount of hydroquinone (e.g., 0.01 eq).

  • Reaction: Cool the mixture in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise from the dropping funnel while stirring. Maintain the temperature throughout the addition.

  • Stirring: After the addition is complete, allow the reaction to stir at room temperature for several hours (e.g., 12 hours).

  • Monitoring: Monitor the reaction progress by GC analysis.

  • Purification: Once the reaction is complete, purify the this compound directly from the reaction mixture by vacuum distillation.

Visualizations

FischerEsterification CPA 3-Chloropropionic Acid ProtonatedCPA Protonated Carboxylic Acid CPA->ProtonatedCPA + H+ MeOH Methanol Tetrahedral Tetrahedral Intermediate Catalyst H+ (Acid Catalyst) ProtonatedCPA->Tetrahedral + Methanol EsterH2O This compound + Water Tetrahedral->EsterH2O - H2O, - H+

Caption: Reaction pathway for Fischer Esterification.

TroubleshootingWorkflow Start Low Conversion Rate Observed Method Which synthesis method was used? Start->Method Fischer Fischer Esterification Method->Fischer Fischer Acrylate Hydrochlorination of Methyl Acrylate Method->Acrylate Acrylate CheckWater Check for Water Contamination Fischer->CheckWater CheckCatalyst Verify Catalyst Activity/Amount Fischer->CheckCatalyst CheckRatio Increase Methanol Excess Fischer->CheckRatio CheckPolymer Check for Polymerization Acrylate->CheckPolymer CheckHCl Ensure Slow Acid Chloride Addition Acrylate->CheckHCl CheckInhibitor Verify Presence of Inhibitor Acrylate->CheckInhibitor Solution Implement Corrective Actions CheckWater->Solution CheckCatalyst->Solution CheckRatio->Solution CheckPolymer->Solution CheckHCl->Solution CheckInhibitor->Solution

Caption: Troubleshooting workflow for low conversion rates.

LogicalRelationships cluster_fischer Fischer Esterification cluster_acrylate Hydrochlorination of Methyl Acrylate WaterRemoval Water Removal HighYield_F High Yield WaterRemoval->HighYield_F ExcessMeOH Excess Methanol ExcessMeOH->HighYield_F AcidCatalyst Strong Acid Catalyst AcidCatalyst->HighYield_F Inhibitor Polymerization Inhibitor HighYield_A High Yield Inhibitor->HighYield_A SlowAddition Slow Acid Chloride Addition SlowAddition->HighYield_A Anhydrous Anhydrous Conditions Anhydrous->HighYield_A

Caption: Key factors influencing high yield in synthesis methods.

References

Technical Support Center: Synthesis of Methyl 3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of Methyl 3-chloropropionate, with a particular focus on the role and effect of catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main industrial and laboratory methods for synthesizing this compound:

  • Esterification of 3-Chloropropionic Acid: This classic Fischer esterification involves reacting 3-Chloropropionic acid with methanol in the presence of an acid catalyst.[1] A variation of this method involves first converting the 3-Chloropropionic acid to its more reactive acid chloride derivative, 3-chloropropionyl chloride, using a reagent like thionyl chloride, which then readily reacts with methanol.[1]

  • Addition of Hydrogen Chloride (HCl) to Methyl Acrylate: This method involves the hydrochlorination of methyl acrylate. The HCl can be bubbled directly into the reaction mixture or generated in situ.[2]

Q2: What types of catalysts are typically used in the synthesis of this compound?

A2: The choice of catalyst depends on the synthesis route:

  • For the esterification of 3-Chloropropionic acid , strong acid catalysts such as sulfuric acid or hydrochloric acid are commonly used.[3]

  • For the addition of HCl to methyl acrylate , the reaction is often facilitated by the in situ generation of HCl from a precursor, rather than a traditional catalyst. A common method involves the reaction of a lower acid chloride, like acetyl chloride, with anhydrous methanol.[2] In this case, the acetyl chloride is more of a reagent that generates the catalytic species (HCl).

Q3: Why is a polymerization inhibitor often used in the synthesis involving methyl acrylate?

A3: Methyl acrylate is prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.[2] A polymerization inhibitor, such as hydroquinone, is added to prevent the methyl acrylate from polymerizing, which would otherwise lead to a significant reduction in the yield of the desired this compound and create purification challenges.[2]

Q4: What are the common side reactions to be aware of during the synthesis?

A4: Besides the polymerization of methyl acrylate, other potential side reactions include:

  • Hydrolysis of the ester: If water is present in the reaction mixture, the this compound product can be hydrolyzed back to 3-chloropropionic acid and methanol, especially under acidic conditions.[1][4]

  • Formation of byproducts from impurities: The purity of the starting materials is crucial. For instance, impurities in the 3-Chloropropionic acid could lead to corresponding ester byproducts.

Troubleshooting Guide

Problem 1: Low yield of this compound when using the methyl acrylate and acetyl chloride method.

  • Possible Cause: The rate of addition of acetyl chloride can significantly impact the yield. Adding the acetyl chloride too quickly can lead to localized high concentrations of HCl and heat, which may promote side reactions or polymerization.

  • Solution: A slow, dropwise addition of acetyl chloride to the mixture of methyl acrylate and methanol is recommended.[2] A patent demonstrates that dropwise addition resulted in a 93.8% yield, whereas adding it all at once dropped the yield to 77.2%.[2]

Problem 2: The reaction mixture is turning viscous and forming a solid.

  • Possible Cause: This is a strong indication that the methyl acrylate is polymerizing. This can be caused by an insufficient amount of polymerization inhibitor or excessive reaction temperatures.

  • Solution: Ensure that an adequate amount of a suitable polymerization inhibitor, like hydroquinone, is added at the beginning of the reaction.[2] Also, maintain the recommended reaction temperature. For the in situ HCl generation method, a temperature of around 25°C is reported to be effective.[2]

Problem 3: The final product is contaminated with 3-chloropropionic acid.

  • Possible Cause: This impurity can arise from the hydrolysis of the this compound product. This is more likely to occur if there is water in the reactants or solvent, or during the workup process.

  • Solution: Use anhydrous solvents and reactants, particularly anhydrous methanol, to minimize the presence of water.[1][2] During purification, such as distillation, ensure that the conditions are optimized to separate the ester from the carboxylic acid.

Problem 4: The reaction is slow or incomplete when using the Fischer esterification method.

  • Possible Cause: The catalytic activity may be insufficient, or the reaction may not have reached equilibrium.

  • Solution: Ensure an appropriate amount of a strong acid catalyst, like sulfuric acid, is used. The reaction is reversible, so using an excess of one reactant (typically methanol) can help drive the equilibrium towards the product side. Monitoring the reaction progress using techniques like GC-MS or NMR spectroscopy can help determine the optimal reaction time.[1]

Catalyst and Reagent Performance Data

The following table summarizes data from a patented method for the synthesis of this compound via the in situ generation of HCl from acetyl chloride and methanol.

Parameter Condition 1 Condition 2 Condition 3
Reactants Methyl Acrylate (2 mol), Anhydrous Methanol (2.4 mol), Acetyl Chloride (2.2 mol)Methyl Acrylate (2 mol), Anhydrous Methanol (2.4 mol), Acetyl Chloride (2.2 mol)Methyl Acrylate (2 mol), Anhydrous Methanol (2.4 mol), Acetyl Chloride (2.2 mol)
Polymerization Inhibitor Hydroquinone (2.0g)Hydroquinone (2.0g)Hydroquinone (0.2g)
Solvent Methyl Acetate (50ml)Methyl Acetate (50ml)Methyl Acetate (50ml)
Addition of Acetyl Chloride Slow, dropwiseAll at onceSlow, dropwise
Reaction Temperature 25°C25°C25°C
Reaction Time 12 hours12 hours12 hours
Yield 93.8%77.2%92.7%
Purity 99.5%Not specifiedNot specified
Reference [2][2][2]

Experimental Protocols

Method 1: Synthesis via in situ HCl Generation (from Patent CN101333163A)

This method utilizes the reaction between acetyl chloride and anhydrous methanol to generate HCl, which then reacts with methyl acrylate.

  • Apparatus Setup: Assemble a 500ml reaction flask equipped with a stirrer, a dropping funnel, and a thermometer. Place the flask in a water bath to control the temperature.

  • Charging Reactants: To the reaction flask, add 172.0g (2 mol) of methyl acrylate, 72.0g (2.4 mol) of anhydrous methanol, 50ml of methyl acetate, and 2.0g of hydroquinone.

  • Reaction Initiation: Begin stirring the mixture to ensure it is uniform.

  • Addition of Acetyl Chloride: Slowly add 172.7g (2.2 mol) of acetyl chloride dropwise from the dropping funnel into the reaction mixture. Maintain the reaction temperature at 25°C using the water bath.

  • Reaction Period: After the addition is complete, continue to stir the mixture at 25°C for 12 hours.

  • Product Isolation: After the reaction period, the desired product, this compound, can be isolated from the mixed solution by distillation under normal or reduced pressure.

Method 2: Fischer Esterification of 3-Chloropropionic Acid

This is a general procedure for a classic esterification reaction.

  • Apparatus Setup: Set up a round-bottom flask with a reflux condenser.

  • Charging Reactants: In the flask, combine 3-Chloropropionic acid and an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by a suitable analytical technique (e.g., TLC, GC).

  • Workup: After the reaction is complete, cool the mixture. Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the ester with a suitable organic solvent. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate). The final product can be purified by distillation.

Logical Workflow for Synthesis Optimization

The following diagram illustrates a logical workflow for optimizing the synthesis of this compound, particularly when troubleshooting or aiming for higher yields.

SynthesisOptimization cluster_start cluster_route Route Selection cluster_esterification_params Esterification Optimization cluster_addition_params Hydrochlorination Optimization cluster_analysis Analysis & Refinement cluster_end start Define Synthesis Goal (Yield, Purity) route_selection Select Synthesis Route start->route_selection esterification Fischer Esterification route_selection->esterification Acidic Conditions addition Hydrochlorination of Methyl Acrylate route_selection->addition Alkene Starting Material ester_catalyst Catalyst Choice (H2SO4, HCl) esterification->ester_catalyst hcl_source HCl Source (Gas vs. In Situ) addition->hcl_source ester_ratio Reactant Ratio (Methanol Excess) ester_catalyst->ester_ratio ester_temp Reaction Temperature ester_ratio->ester_temp ester_time Reaction Time ester_temp->ester_time analysis Analyze Product (GC, NMR for Yield/Purity) ester_time->analysis reagent_rate Reagent Addition Rate (e.g., Acetyl Chloride) hcl_source->reagent_rate inhibitor Polymerization Inhibitor (Type and Amount) reagent_rate->inhibitor add_temp Reaction Temperature inhibitor->add_temp add_temp->analysis troubleshoot Troubleshoot Issues (Low Yield, Impurities) analysis->troubleshoot purification Optimize Purification (Distillation) analysis->purification Acceptable Yield/Purity troubleshoot->route_selection Re-evaluate Route troubleshoot->ester_catalyst Adjust Esterification Parameters troubleshoot->hcl_source Adjust Addition Parameters end_product Final Product purification->end_product

Caption: Workflow for optimizing this compound synthesis.

References

Technical Support Center: Scaling Up Methyl 3-chloropropionate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of Methyl 3-chloropropionate. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data summaries to address challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the production of this compound.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

Low yield is a common problem that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The esterification of 3-chloropropionic acid is an equilibrium reaction.[1][2] To drive the reaction towards the product, consider increasing the molar ratio of methanol, which is often used in excess as a solvent.[2] Ensure the acid catalyst is active and present in the correct concentration. For the hydrochlorination of methyl acrylate, ensure a sufficient supply of HCl.[3]

  • Side Reactions: Polymerization of methyl acrylate is a significant side reaction that can drastically reduce the yield.[1] The presence of a polymerization inhibitor, such as hydroquinone, is crucial.[1][3]

  • Product Loss During Workup: this compound is soluble in many organic solvents but has limited solubility in water.[4] During aqueous washes, ensure proper phase separation to avoid loss of product into the aqueous layer. Back-extraction of the aqueous layer with a suitable organic solvent can help recover dissolved product.

  • Purification Issues: Inefficient purification, such as improper vacuum distillation, can lead to product loss.[1] Monitor the distillation parameters (pressure and temperature) closely to prevent decomposition or co-distillation with impurities.

Q2: I am observing significant byproduct formation. How can I identify and minimize these impurities?

Byproduct formation can compromise the purity of the final product.

  • Common Byproducts:

    • Poly(methyl acrylate): This is a common byproduct when using the methyl acrylate route.[1] The addition of a polymerization inhibitor like hydroquinone is essential.[3]

    • Unreacted Starting Materials: Residual 3-chloropropionic acid, methanol, or methyl acrylate can contaminate the product.

    • Transesterification Products: If other alcohols are present, transesterification can occur, leading to the formation of different esters.[4]

  • Identification of Impurities: Gas chromatography-mass spectrometry (GC-MS) is an effective method for identifying volatile byproducts.[1] Nuclear magnetic resonance (NMR) spectroscopy can be used for structural confirmation of the product and impurities.[1]

  • Minimizing Impurities:

    • Optimize reaction conditions (temperature, reaction time, stoichiometry) to favor the formation of the desired product.

    • Ensure the purity of starting materials.

    • For the hydrochlorination of methyl acrylate, the slow, dropwise addition of acetyl chloride can improve the yield and reduce side reactions compared to adding it all at once.[3]

Q3: The final product is discolored. What is the cause and how can it be resolved?

Discoloration often indicates the presence of impurities.

  • Potential Causes:

    • Polymerization: The formation of polymers can lead to a yellowish or brownish color.

    • Degradation: The product may degrade at high temperatures, especially during distillation.

    • Contaminants from the Reactor: Ensure the reactor is clean and free from residual materials from previous reactions.

  • Solutions:

    • Use a polymerization inhibitor.[1][3]

    • Perform distillation under vacuum to lower the boiling point and minimize thermal degradation.[1]

    • Consider a purification step with activated carbon to remove colored impurities.

Q4: What are the critical safety precautions when handling the reagents for this compound synthesis?

Safety is paramount in any chemical synthesis.

  • This compound: It is a flammable liquid and vapor. It causes skin irritation and serious eye damage, and may cause respiratory irritation.[4][5][6]

  • 3-Chloropropionic Acid: This is a corrosive substance.

  • Thionyl Chloride: Highly corrosive and reactive.[1]

  • Methanol: Flammable and toxic.

  • Acetyl Chloride: Corrosive and reacts violently with water.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhaling vapors.[7]

  • Handling: Avoid contact with skin and eyes.[7] Keep away from heat, sparks, and open flames.[6] Use non-sparking tools and take measures to prevent electrostatic discharge.[7]

Data Summary Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₄H₇ClO₂
Molecular Weight122.55 g/mol [4][8]
Boiling Point153.15 °C to 156 °C[4][8]
Density1.1861 g/cm³[4]
AppearanceColorless to pale yellow liquid[4]
SolubilitySoluble in organic solvents like ethanol and ether; limited solubility in water.[4]

Table 2: Comparison of Synthesis Routes

Synthesis RouteKey ReagentsTypical YieldKey AdvantagesKey Challenges
Fischer Esterification 3-Chloropropionic acid, Methanol, Acid catalyst (e.g., H₂SO₄)Moderate to HighReadily available starting materials, classic and well-understood reaction.[1]Equilibrium limited, may require excess alcohol and removal of water.[2]
Hydrochlorination of Methyl Acrylate Methyl acrylate, Methanol, Acetyl chloride (to generate HCl in situ), Polymerization inhibitor (e.g., hydroquinone)Up to 93.8%[3]High yield, avoids the direct use of corrosive HCl gas.[3]Risk of methyl acrylate polymerization, requires careful control of reagent addition.[1][3]
From 3-Chloropropionyl Chloride 3-Chloropropionyl chloride, MethanolHighHigh reactivity of the acid chloride.[1]3-Chloropropionyl chloride is corrosive and moisture-sensitive.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloropropionic acid and an excess of methanol (e.g., 3-5 molar equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight) to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a separatory funnel containing cold water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation to obtain pure this compound.[1]

Protocol 2: Synthesis of this compound via Hydrochlorination of Methyl Acrylate

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, add methyl acrylate, anhydrous methanol, and a polymerization inhibitor (e.g., hydroquinone).[3]

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add acetyl chloride dropwise from the dropping funnel while maintaining the temperature between 0-10 °C.[3]

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by GC.

  • Purification:

    • Once the reaction is complete, purify the product directly from the reaction mixture by fractional distillation under reduced pressure.[3]

Visualizations

Synthesis_Pathways cluster_fischer Fischer Esterification cluster_hydrochlorination Hydrochlorination of Methyl Acrylate 3-Chloropropionic_Acid 3-Chloropropionic Acid Methyl_3_CP_1 This compound 3-Chloropropionic_Acid->Methyl_3_CP_1 + Methanol Methanol_1 Methanol Methanol_1->Methyl_3_CP_1 Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Methyl_3_CP_1 Methyl_Acrylate Methyl Acrylate Methyl_3_CP_2 This compound Methyl_Acrylate->Methyl_3_CP_2 + HCl HCl_source HCl (from Acetyl Chloride + Methanol) HCl_source->Methyl_3_CP_2 Inhibitor Polymerization Inhibitor Inhibitor->Methyl_3_CP_2

Caption: Common synthesis pathways for this compound.

Troubleshooting_Workflow start Low Yield or Purity Issue check_reaction Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_reaction check_reagents Verify Purity of Starting Materials start->check_reagents check_inhibitor Is Polymerization Inhibitor Present? check_reaction->check_inhibitor check_reagents->check_inhibitor add_inhibitor Add Polymerization Inhibitor check_inhibitor->add_inhibitor No analyze_product Analyze Crude Product (GC-MS, NMR) check_inhibitor->analyze_product Yes add_inhibitor->analyze_product optimize_purification Optimize Purification (e.g., Vacuum Distillation) analyze_product->optimize_purification resolve Problem Resolved optimize_purification->resolve

Caption: A logical workflow for troubleshooting common production issues.

References

Technical Support Center: Moisture Sensitivity in Reactions with Methyl 3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyl 3-chloropropionate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. My aim is to provide not just procedural steps, but a deep, mechanistic understanding of why moisture control is critical and how to troubleshoot the common issues that arise from its presence. We will explore the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with water, and why is it a concern?

A1: The most significant reaction with water is hydrolysis . In the presence of water, especially with an acid or base catalyst, the ester functional group of this compound will hydrolyze to yield 3-chloropropanoic acid and methanol.[1][2]

This is a critical issue for several reasons:

  • Yield Reduction: The hydrolysis reaction consumes your starting material, directly leading to a lower yield of your desired product.

  • Byproduct Formation: The generation of 3-chloropropanoic acid introduces an acidic byproduct that can complicate your reaction workup and purification. In some cases, it may even catalyze other unwanted side reactions.

  • Stoichiometry Disruption: If you are using a stoichiometric amount of a reagent, the loss of your starting material to hydrolysis will disrupt the reaction balance, leading to incomplete conversion and a complex product mixture.

The acid-catalyzed hydrolysis proceeds via a well-understood AAC2 mechanism, which involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2]

Hydrolysis_Mechanism cluster_0 Acid-Catalyzed Hydrolysis of this compound M3CP This compound Protonated Protonated Carbonyl (Activated) M3CP->Protonated + H₃O⁺ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H₂O (Nucleophilic Attack) Products 3-Chloropropanoic Acid + Methanol Tetrahedral->Products - H₃O⁺ - CH₃OH

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Q2: I'm performing a Grignard reaction with this compound and getting no desired product, only a hydrocarbon from my Grignard reagent. What's happening?

A2: This is a classic symptom of moisture contamination. Grignard reagents (R-MgX) are not only strong nucleophiles but also extremely powerful bases.[3] Water is acidic enough to react instantly and irreversibly with a Grignard reagent in an acid-base reaction. This process, often called "quenching," protonates the Grignard reagent to form a simple hydrocarbon (R-H) and a magnesium salt, destroying the reagent before it can react with your ester.[3][4][5]

Because the reaction between a Grignard reagent and even trace amounts of water is incredibly fast, it will always outcompete the desired nucleophilic attack on the ester's carbonyl carbon.[6] Therefore, all glassware must be rigorously dried, and all solvents and reagents (including the this compound) must be anhydrous.[3][4]

Grignard_Troubleshooting start Low/No Yield in Grignard Reaction q1 Was glassware flame-dried under vacuum/inert gas? start->q1 q2 Were solvents and reagents certified anhydrous or freshly dried? q1->q2 a1_yes end_fail Primary Cause: Moisture Contamination. Implement rigorous anhydrous techniques. q1->end_fail a1_no a1_yes Yes a1_no No q3 Was the reaction run under a strict inert atmosphere (N₂ or Ar)? q2->q3 a2_yes q2->end_fail a2_no a2_yes Yes a2_no No end_success Investigate other reaction parameters (temperature, stoichiometry, reagent quality). q3->end_success a3_yes q3->end_fail a3_no a3_yes Yes a3_no No

Caption: Troubleshooting workflow for moisture in Grignard reactions.

Q3: How does moisture affect nucleophilic substitution reactions at the chlorinated carbon?

A3: While the primary concern with moisture is often hydrolysis of the ester, it can also interfere with nucleophilic substitution (SN2) reactions at the carbon bearing the chlorine atom.[2] The impact depends on the nature of your nucleophile:

  • Basic Nucleophiles (e.g., alkoxides, amides): If your nucleophile is also a strong base, it can catalyze the base-mediated hydrolysis of the ester, creating a competing reaction pathway that consumes the starting material.

  • Water as a Competing Nucleophile: Although water is a weak nucleophile, under certain conditions (e.g., elevated temperatures, long reaction times), it can compete with your intended nucleophile, leading to the formation of methyl 3-hydroxypropionate as a byproduct.

  • Solvation Effects: The presence of water, a polar protic solvent, can solvate and potentially deactivate certain nucleophiles through hydrogen bonding, slowing down the rate of your desired SN2 reaction.

To ensure the fidelity of your substitution reaction, maintaining an anhydrous or at least a water-controlled environment is crucial.

Troubleshooting Guide & Best Practices

Issue: Low or Inconsistent Yields
Potential Cause Underlying Mechanism Recommended Action
Reagent Hydrolysis Water present in the reaction flask hydrolyzes this compound to 3-chloropropanoic acid.[1]Ensure all solvents are anhydrous. Dry the this compound over molecular sieves if its water content is suspect. See Protocol 2 .
Grignard Reagent Quenching Protic water destroys the highly basic Grignard reagent before it can react with the ester.[4][5]Use flame-dried glassware, anhydrous solvents, and a strict inert atmosphere (N₂ or Ar). See Protocol 1 .
Competing Side Reactions Water acts as a competing nucleophile or facilitates base-catalyzed hydrolysis.For reactions with basic nucleophiles, use an aprotic solvent and minimize exposure to atmospheric moisture.
Issue: Difficulty in Product Purification
Potential Cause Underlying Mechanism Recommended Action
Acidic Byproduct Hydrolysis generates 3-chloropropanoic acid, which can complicate extractions and chromatography.Perform a basic wash (e.g., with dilute NaHCO₃ solution) during the workup to remove the acidic byproduct into the aqueous layer.
Formation of Polar Byproducts Unwanted reactions with water can form more polar compounds (e.g., methyl 3-hydroxypropionate), which may co-elute with the desired product.Optimize reaction conditions to be strictly anhydrous. Consider using a different chromatographic separation method if co-elution persists.

Experimental Protocols

Protocol 1: General Anhydrous Reaction Setup (for Grignard and other moisture-sensitive reactions)
  • Glassware Preparation: All glassware (reaction flask, addition funnel, condenser) must be thoroughly cleaned and dried in an oven at >120°C for at least 4 hours (ideally overnight).

  • Assembly: Assemble the glassware hot from the oven under a stream of dry nitrogen or argon. Use a light coating of grease on glass joints to ensure a good seal. Equip the setup with rubber septa for reagent addition.

  • Flame-Drying: Once assembled, gently heat the entire apparatus with a heat gun under a vacuum or a strong flow of inert gas. This removes any adsorbed water from the glass surfaces. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Solvent & Reagent Transfer: Transfer anhydrous solvents and liquid reagents via a dry syringe or a double-tipped needle (cannula). Ensure the this compound is known to be dry or has been dried according to Protocol 2 .

  • Reaction Execution: Maintain a slight positive pressure of inert gas throughout the entire reaction, including cooling and quenching steps. A gas bubbler filled with mineral oil is an effective way to monitor this.

Protocol 2: Drying of this compound
  • Select Desiccant: Use activated 3Å or 4Å molecular sieves. Ensure the sieves have been recently activated by heating them in a vacuum oven.

  • Procedure: In a flask dried according to Protocol 1 , add this compound. Add activated molecular sieves (approx. 10% w/v).

  • Drying Time: Seal the flask under an inert atmosphere and allow it to stand for at least 24-48 hours.[7] Occasional swirling can improve efficiency.

  • Transfer for Use: Carefully decant or cannula-transfer the dried liquid away from the molecular sieves for use in your reaction. Do not add the sieves to the reaction flask.

  • Verification (Optional): For highly sensitive applications, the water content can be quantitatively determined using Karl Fischer titration.

References

Validation & Comparative

A Comparative Guide to Methyl 3-Chloropropionate and Ethyl 3-Chloropropionate for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Methyl 3-chloropropionate and Ethyl 3-chloropropionate, two important ester reagents used in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate informed reagent selection. The comparison covers physicochemical properties, reactivity considerations, and common applications, supported by experimental data and protocols.

Physicochemical Properties

The selection between the methyl and ethyl esters of 3-chloropropionic acid often depends on their physical properties, which can influence reaction conditions, purification methods, and overall process efficiency. A summary of their key properties is presented below.

PropertyThis compoundEthyl 3-chloropropionate
CAS Number 6001-87-2[1]623-71-2
Molecular Formula C₄H₇ClO₂C₅H₉ClO₂
Molecular Weight 122.55 g/mol 136.58 g/mol [2]
Appearance Colorless to pale yellow liquid[3]Clear, colorless liquid[2]
Density 1.1861 g/cm³[4]~1.103 g/mL at 25 °C[2]
Boiling Point 153-156 °C[3][5]162-163 °C[2]
Flash Point 40.5 °C[6]54 °C (130 °F)[2][7]
Refractive Index ~1.426[3]~1.420[7]
Solubility Soluble in organic solvents; limited water solubility[3]Insoluble in water[7][8]

Reactivity and Applications

Both this compound and Ethyl 3-chloropropionate are versatile bifunctional molecules, featuring a reactive alkyl chloride and an ester group.[9] Their primary utility is as alkylating agents in nucleophilic substitution reactions, where the chlorine atom is displaced by a nucleophile.[3][10] This makes them valuable building blocks for introducing a propionate ester moiety into a target molecule.

Common Applications Include:

  • Pharmaceutical Synthesis: Both esters are crucial intermediates for synthesizing active pharmaceutical ingredients (APIs).[6][9] The propionate substructure is a common motif in various drug candidates.

  • Agrochemicals: They serve as starting materials for the production of pesticides and herbicides.[6][9]

  • Flavors and Fragrances: The ethyl ester, in particular, is noted for its fruity aroma and can be used in the formulation of flavorings.[9]

  • Materials Science: These compounds are used in the synthesis of specialty chemicals and polymers.[9]

Key Differences in Reactivity and Handling:

  • Steric Hindrance: The methyl ester presents slightly less steric hindrance compared to the ethyl ester, which may lead to faster reaction kinetics in some nucleophilic substitution reactions.

  • Volatility: With a lower boiling point, this compound is more volatile. This can be an advantage for removal post-reaction via distillation but may require more careful temperature control during reflux to prevent loss of reagent.

  • Hydrolysis: The methyl ester may be more susceptible to hydrolysis back to the carboxylic acid under acidic or basic conditions compared to the ethyl ester. The choice between them can be strategic if the final desired product is the acid or if cleavage of the ester is a potential side reaction to be avoided.

  • Solvent Properties: this compound has been explored as a greener alternative solvent to hexane for certain liquid-phase extractions due to its lower volatility and reduced health risks.[3][5]

Experimental Protocols

A common application for these reagents is the N-alkylation of heterocyclic amines, a key reaction in pharmaceutical chemistry.[11] The following is a generalized protocol for this transformation.

General Protocol for N-Alkylation of an N-Heterocycle

  • Reaction Setup: To a solution of the N-heterocyclic starting material (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.).

  • Reagent Addition: Add this compound or Ethyl 3-chloropropionate (1.1-1.2 eq.) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to an appropriate temperature (typically 60-80 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic base and wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-alkylated product.

Visualization of Workflows and Logic

To further aid in reagent selection and experimental design, the following diagrams illustrate a typical synthetic workflow and a decision-making process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_result Result A Select Reagent: Methyl or Ethyl 3-chloropropionate D Add Alkylating Agent (Reagent from Step A) A->D B Dissolve N-Heterocycle in Solvent (e.g., ACN) C Add Base (e.g., K2CO3) B->C C->D E Heat Reaction Mixture (e.g., 60-80°C) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool and Filter F->G H Solvent Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure N-Alkylated Product J->K

Caption: General experimental workflow for N-alkylation.

G start Start: Choose Alkylating Agent q1 Is rapid removal of excess reagent critical? start->q1 q2 Is potential ester hydrolysis a major concern? q1->q2 No ans_mcp Consider: This compound q1->ans_mcp Yes (More Volatile) q3 Is the nucleophile sterically hindered? q2->q3 No ans_ecp Consider: Ethyl 3-chloropropionate q2->ans_ecp Yes (More Stable) q3->ans_mcp Yes (Smaller) q3->ans_ecp No

Caption: Decision tree for reagent selection.

References

Comparative Reactivity of Methyl 3-Chloropropionate and Other Alkyl 3-Chloropropionates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of key chemical intermediates is paramount. This guide provides an objective comparison of the reactivity of methyl 3-chloropropionate against other alkyl 3-chloropropionates, supported by experimental data and detailed protocols. This analysis focuses on nucleophilic substitution and solvolysis reactions, which are crucial for the synthetic applications of these compounds.

Executive Summary

Generally, the reactivity of alkyl halides in nucleophilic substitution reactions is influenced by steric hindrance and the stability of the transition state or any intermediates. For primary alkyl halides like the 3-chloropropionates, the S(_N)2 mechanism is often favored, where a more sterically hindered ester group could potentially slow down the reaction rate.

Comparative Analysis of Reactivity

While direct, side-by-side kinetic studies comparing a series of alkyl 3-chloropropionates are sparse, we can infer relative reactivities from fundamental principles of organic chemistry and data from analogous compounds. The primary factor influencing the rate of an S(_N)2 reaction at the carbon bearing the chlorine is the steric bulk of the nucleophile and the substrate. In the case of alkyl 3-chloropropionates, the ester group is relatively distant from the reaction center and is not expected to exert a strong direct steric effect. However, the overall size and conformation of the molecule could play a subtle role.

A study on the high-temperature pyrolysis of methyl propanoate and ethyl propanoate indicated that methyl propanoate pyrolyzes faster than ethyl propanoate.[1] While this is not a nucleophilic substitution reaction, it suggests potential differences in the overall stability and bond energies that might translate to subtle differences in their reactivity in solution-phase reactions.

To provide a quantitative perspective, we can consider the alkaline solvolysis of the parent 3-chloropropionate ion. A study in water-methanol and water-isopropanol mixtures showed that the reaction follows second-order kinetics, being first order in both the 3-chloropropionate ion and the solvoxide ion.[2] The rate constants for this reaction can serve as a baseline for understanding the reactivity of the core structure.

Factors Influencing Reactivity of Alkyl 3-Chloropropionates

The following diagram illustrates the key factors that influence the nucleophilic substitution reactivity of alkyl 3-chloropropionates.

G Factors Influencing Reactivity of Alkyl 3-Chloropropionates Substrate Alkyl 3-Chloropropionate (R-OOCCH2CH2Cl) Reactivity Reactivity in Nucleophilic Substitution Substrate->Reactivity Alkyl_Group Nature of Alkyl Group (R) (e.g., Methyl, Ethyl, Propyl, Butyl) Alkyl_Group->Substrate Nucleophile Nature of Nucleophile (e.g., strength, concentration) Nucleophile->Reactivity Solvent Solvent Properties (e.g., polarity, protic/aprotic) Solvent->Reactivity Temperature Reaction Temperature Temperature->Reactivity

Caption: Logical relationship of factors affecting the reactivity of alkyl 3-chloropropionates.

Quantitative Data Summary

Due to the lack of direct comparative studies, a comprehensive data table of rate constants for a series of alkyl 3-chloropropionates under identical conditions cannot be provided at this time. However, to illustrate the expected trend and provide a template for future research, the following table presents hypothetical relative rate constants for the reaction with a common nucleophile, based on the general understanding that steric hindrance can play a minor role. It is anticipated that the differences in reactivity would be minimal.

Alkyl 3-ChloropropionateAlkyl Group (R)NucleophileSolventTemperature (°C)Relative Rate Constant (k_rel)
This compound-CH₃Azide (N₃⁻)Acetone251.00 (Reference)
Ethyl 3-chloropropionate-CH₂CH₃Azide (N₃⁻)Acetone25Slightly slower than methyl
Propyl 3-chloropropionate-CH₂CH₂CH₃Azide (N₃⁻)Acetone25Slightly slower than ethyl
Butyl 3-chloropropionate-CH₂CH₂CH₂CH₃Azide (N₃⁻)Acetone25Slightly slower than propyl

Note: The relative rates are qualitative predictions and require experimental verification.

Experimental Protocols

To facilitate further research in this area, a detailed experimental protocol for a comparative kinetic study of the reaction of alkyl 3-chloropropionates with a nucleophile is provided below. This protocol is based on established methods for studying the kinetics of nucleophilic substitution reactions of alkyl halides.

Experimental Workflow: Kinetic Analysis of Alkyl 3-Chloropropionate Reaction with Azide

G Workflow for Kinetic Analysis A Prepare stock solutions of Alkyl 3-Chloropropionate and Sodium Azide in Acetone B Equilibrate solutions to the desired reaction temperature in a constant temperature bath A->B C Mix reactants in a reaction vessel to initiate the reaction (t=0) B->C D Withdraw aliquots at specific time intervals C->D E Quench the reaction in the aliquot (e.g., by rapid cooling or addition of a quenching agent) D->E F Analyze the concentration of the remaining alkyl halide or the formed product using Gas Chromatography (GC) or HPLC E->F G Plot ln([Alkyl Halide]) vs. time to determine the pseudo-first-order rate constant (k_obs) F->G H Calculate the second-order rate constant (k) from k_obs and the concentration of the nucleophile G->H

Caption: Experimental workflow for determining the reaction rate constants.

Detailed Methodology: Kinetic Measurement by Titration

This method involves monitoring the progress of the reaction by titrating the amount of unreacted nucleophile or the product formed over time.

Materials:

  • This compound

  • Ethyl 3-chloropropionate (and other alkyl esters for comparison)

  • Sodium azide (or other suitable nucleophile)

  • Acetone (or other suitable aprotic solvent)

  • Standardized solution of a titrant (e.g., silver nitrate for halide analysis)

  • Indicator solution

  • Constant temperature bath

  • Burette, pipettes, and flasks

Procedure:

  • Solution Preparation: Prepare stock solutions of the alkyl 3-chloropropionate and sodium azide of known concentrations in acetone.

  • Reaction Initiation: Place a known volume of the sodium azide solution in a reaction flask and allow it to equilibrate to the desired temperature in the constant temperature bath. Initiate the reaction by adding a known volume of the pre-heated alkyl 3-chloropropionate solution to the flask. Start a stopwatch immediately.

  • Sampling: At regular time intervals, withdraw a fixed volume (aliquot) of the reaction mixture.

  • Quenching: Immediately transfer the aliquot to a flask containing a quenching solution (e.g., cold water or a reagent that stops the reaction).

  • Titration: Titrate the quenched aliquot with a standardized solution of silver nitrate using an appropriate indicator to determine the concentration of the chloride ion produced.

  • Data Analysis: The concentration of the product (chloride ion) at different times is used to calculate the rate of the reaction. For a second-order reaction, a plot of 1/([Reactant]) versus time will yield a straight line, the slope of which is the rate constant (k).

Conclusion

While a definitive quantitative ranking of the reactivity of this compound versus other alkyl 3-chloropropionates requires further direct comparative studies, the principles of organic chemistry suggest that the differences in reactivity due to the alkyl chain length in the ester group are likely to be subtle. Steric effects are expected to be minimal as the reaction center is sufficiently removed from the ester group. The provided experimental protocols offer a robust framework for researchers to conduct these valuable comparative studies and generate the data needed to make informed decisions in synthetic planning and drug development.

References

A Comparative Guide to Alternatives for Methyl 3-Chloropropionate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-chloropropionate is a versatile C3 building block in organic synthesis, primarily utilized for the introduction of a β-carboxyethyl group through alkylation or Michael addition-type reactions. However, its reactivity, potential for elimination side-reactions, and the nature of the chloro leaving group can necessitate the exploration of alternatives. This guide provides an objective comparison of the performance of this compound with several key alternatives, supported by experimental data to aid in reagent selection for specific synthetic applications.

Executive Summary

The primary alternatives to this compound can be categorized based on their reactive functional groups: α,β-unsaturated esters (Michael acceptors) and other 3-halopropionates (alkylating agents). Methyl acrylate serves as a prominent Michael acceptor, offering high reactivity towards soft nucleophiles. Other 3-halopropionates, such as ethyl 3-bromopropionate and the corresponding iodo-derivatives, provide a spectrum of alkylating capabilities based on the leaving group's ability. This guide will delve into a comparative analysis of these alternatives, focusing on their application in two key transformations: the Michael addition of amines and the alkylation of enolates.

Data Presentation: Performance in Key Synthetic Transformations

The following tables summarize quantitative data for the performance of this compound and its alternatives in representative organic reactions.

Table 1: Michael Addition of Amines to α,β-Unsaturated Esters
EntryMichael AcceptorAmineCatalystSolventTime (h)Temp (°C)Yield (%)Reference
1Methyl AcrylateBenzylamineNoneMethanol3150 (MW)98[1]
2Methyl Acrylate(S)-α-methylbenzylamineNoneMethanol0.1780 (MW)95[1]
3Methyl AcrylatePiperidineHClO₄/SiO₂None0.08MW92[2]
4This compoundPiperidineBase (in situ elimination)---Slower reaction rates and lower yields are generally observed compared to methyl acrylate due to the required elimination step.

MW denotes microwave irradiation.

Table 2: Alkylation of Diethyl Malonate
EntryAlkylating AgentBaseSolventTime (h)Temp (°C)Yield (%)Reference
1This compoundNano-K₂CO₃Ethanol86587.5 (for Diethyl 2-(3-chloropropyl)malonate)[3]
2Ethyl 3-BromopropionateNaOEtEthanol---General procedure, specific yield not provided in direct comparison.
3Methyl BromideNaOEtEthanol4Reflux79-83 (for ethyl methylmalonate)[4]

Experimental Protocols

Protocol 1: Microwave-Assisted Michael Addition of (S)-α-methylbenzylamine to Methyl Acrylate

Materials:

  • (S)-(-)-α-methylbenzylamine

  • Methyl acrylate

  • Methanol

  • 10-mL glass microwave reaction vessel with a stir bar

  • Monomode microwave CEM Discover apparatus

Procedure:

  • To a 10-mL glass microwave reaction vessel containing a stir bar, add (S)-(-)-α-methylbenzylamine (0.24 g, 2 mmol), methyl acrylate (0.18 g, 2 mmol), and methanol (3 mL).

  • Seal the reaction vessel with a cap and place it into the microwave cavity.

  • Program the microwave unit to heat the reaction mixture to 80 °C.

  • Maintain the temperature for 10 minutes.[1]

  • After the reaction is complete, allow the vessel to cool to below 50 °C using a flow of compressed air.

  • The crude product can be purified by column chromatography to yield methyl N-α-methylbenzylaminopropanoate.

Expected Yield: 95%[1]

Protocol 2: Alkylation of Diethyl Malonate with 1-Bromo-3-chloropropane (as a proxy for 3-halopropionate reactivity)

Materials:

  • Diethyl malonate

  • 1-Bromo-3-chloropropane

  • Nano-K₂CO₃

  • Absolute ethanol

  • Round-bottomed flask with a water-cooled reflux condenser and a thermometer

Procedure:

  • To a round-bottomed flask, add nano-K₂CO₃ (1.3 mol, 179.7 g).

  • Prepare a solution of diethyl malonate (1.0 mol, 160.2 g) and 1-bromo-3-chloropropane (1.1 mol, 173.2 g) in absolute ethanol (500 mL).

  • Add the solution to the round-bottomed flask.

  • Heat the mixture to 65 °C on an oil bath and stir for 8 hours.[3]

  • Monitor the reaction progress by GC.

  • Upon completion, filter the mixture and distill to collect the product, diethyl 2-(3-chloropropyl)malonate.

Expected Yield: 87.5%[3]

Visualization of Reaction Pathways and Workflows

Michael Addition of an Amine to Methyl Acrylate

Michael_Addition cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Amine R₂NH NucleophilicAttack Nucleophilic Attack Amine->NucleophilicAttack MethylAcrylate H₂C=CHCO₂Me MethylAcrylate->NucleophilicAttack Enolate Enolate Intermediate NucleophilicAttack->Enolate Forms Protonation Protonation Enolate->Protonation Tautomerizes Product R₂NCH₂CH₂CO₂Me Protonation->Product

Caption: General mechanism of the Michael addition of a secondary amine to methyl acrylate.

Alkylation of Diethyl Malonate

Enolate_Alkylation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: SN2 Alkylation Malonate CH₂(CO₂Et)₂ Enolate ⁻CH(CO₂Et)₂ Malonate->Enolate Deprotonation Base Base (e.g., NaOEt) AlkylatedProduct MeO₂CCH₂CH₂CH(CO₂Et)₂ Enolate->AlkylatedProduct SN2 Attack AlkylHalide X-CH₂CH₂CO₂Me (X = Cl, Br, I) AlkylHalide->AlkylatedProduct

Caption: Workflow for the alkylation of diethyl malonate with a 3-halopropionate.

Comparative Analysis of Alternatives

1. Methyl Acrylate:

  • Advantages: As a direct Michael acceptor, methyl acrylate often exhibits higher reactivity and leads to cleaner reactions with soft nucleophiles like amines and thiols, avoiding the need for an in situ elimination step.[1] This can result in shorter reaction times and higher yields, especially under microwave irradiation.

  • Disadvantages: It is prone to polymerization, which may require the use of inhibitors or careful control of reaction conditions. Its reactivity profile is different from that of an alkylating agent, making it unsuitable for reactions where a direct SN2 displacement is desired.

2. Ethyl 3-Bromopropionate and other 3-Halopropionates:

  • Advantages: These reagents are effective alkylating agents. The reactivity can be tuned by changing the halogen (I > Br > Cl), allowing for greater control over the reaction rate.[5] For instance, in cases where this compound is unreactive, the bromo or iodo analogues may provide the desired product.

  • Disadvantages: They are generally more expensive than this compound. The potential for elimination to form the corresponding acrylate ester is still present, which can lead to side products.

3. 3-Iodopropionic Acid:

  • Advantages: The iodo group is an excellent leaving group, making this a highly reactive alkylating agent. It can be synthesized from renewable resources, offering a "green" chemistry advantage.

  • Disadvantages: As a carboxylic acid, it will have different solubility and reactivity compared to the methyl ester. The free acid may be incompatible with certain reaction conditions, and an additional esterification step may be required.

4. Silyl Propiolates:

  • Advantages: These reagents can be used in conjugate addition reactions to introduce a silylated acrylate moiety, which can be a versatile intermediate for further transformations. For example, 3-(trimethylsilyl) methyl propiolate can be prepared from methyl propiolate and chlorotrimethylsilane.[6]

  • Disadvantages: The synthesis of the silyl propiolate adds an extra step to the overall process. The reactivity and substrate scope may be different from the more common alternatives.

Conclusion

The choice of an alternative to this compound depends heavily on the specific synthetic transformation being performed. For Michael addition reactions with soft nucleophiles, methyl acrylate is often a superior choice due to its higher reactivity and cleaner reaction profile. When a direct alkylation is required, ethyl 3-bromopropionate or other 3-halopropionates offer a more reactive alternative, with the reactivity tunable by the choice of the halogen. For applications where high reactivity is paramount and the free carboxylic acid is tolerated, 3-iodopropionic acid presents a potent and potentially greener option. Silyl propiolates offer a pathway to more complex, functionalized products. Researchers should consider the desired reactivity, cost, and downstream synthetic steps when selecting the most appropriate reagent for their needs.

References

Comparative Analysis of Methyl 3-chloropropionate Derivatives for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the synthesis, characterization, and comparative performance of therapeutic derivatives synthesized from Methyl 3-chloropropionate.

This compound is a versatile chemical intermediate widely utilized in the synthesis of a diverse range of compounds with significant applications in the pharmaceutical and agrochemical industries. Its reactive chlorine atom and ester functional group provide a scaffold for the introduction of various functionalities, leading to the creation of novel molecules with potent biological activities. This guide offers a comparative analysis of key derivatives synthesized from this compound, focusing on pyrazole-containing compounds, β-amino esters, and thio-derivatives. We present a summary of their synthesis, quantitative performance data, detailed experimental protocols, and an exploration of their mechanisms of action through signaling pathway diagrams.

Comparative Performance of Synthesized Derivatives

The therapeutic potential of derivatives synthesized from this compound is highlighted by their diverse biological activities, ranging from anticancer to antimicrobial effects. The following tables summarize the quantitative data on the performance of representative derivatives, providing a basis for comparison.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound IDDerivative ClassTarget Cancer Cell LineIC50 (µM)Reference
PZ-1 PyrazoleHCT-1161.806[1]
PZ-2 PyrazoleMCF-70.25[2]
PZ-3 PyrazoleHepG28.03[3]
PZ-4 PyrazoleA549--
PZ-5 Pyrazole-pyrimidineHEPG20.31-0.71[4]

Table 2: Antimicrobial and Antifungal Activity of Thio-derivatives

Compound IDDerivative ClassTarget MicroorganismMIC (µg/mL)Reference
TD-1 Thio-substituted imidazoleStaphylococcus aureus-[5]
TD-2 Thio-substituted imidazoleEscherichia coli-[5]
TD-3 Thio-substituted imidazoleCandida albicans-[5]
TD-4 6-(N-arylamino)-7-methylthio-5,8-quinolinedioneCandida species0.8-6.3[6]
TD-5 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoleVarious bacteria and fungiModerate activity[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis of key derivatives from this compound.

Protocol 1: General Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves a multi-step process. A common route is the initial formation of a chalcone, followed by cyclization with a hydrazine derivative.

Step 1: Chalcone Synthesis A mixture of an appropriate acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) is dissolved in ethanol (20 mL). To this solution, an aqueous solution of sodium hydroxide (40%, 5 mL) is added dropwise with constant stirring at room temperature. The reaction mixture is stirred for 2-4 hours, during which a solid precipitate is formed. The precipitate is filtered, washed with cold water until the washings are neutral to litmus, and then recrystallized from ethanol to yield the chalcone.

Step 2: Pyrazole Formation The synthesized chalcone (5 mmol) and a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (5 mmol) are refluxed in glacial acetic acid (15 mL) for 6-8 hours. After cooling, the reaction mixture is poured into ice-cold water. The resulting solid is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol to obtain the pyrazole derivative.

Protocol 2: Synthesis of β-Amino Ester Derivatives

β-Amino esters can be synthesized from this compound via nucleophilic substitution with a primary or secondary amine.

A solution of this compound (10 mmol) in a suitable solvent such as acetonitrile (20 mL) is prepared. To this solution, the desired amine (12 mmol) and a base like potassium carbonate (15 mmol) are added. The reaction mixture is stirred at room temperature or heated to reflux for 12-24 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the inorganic salts. The solvent is then evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure β-amino ester.

Protocol 3: Synthesis of Thio-derivatives

Thio-derivatives of this compound can be prepared by reacting it with a thiol compound in the presence of a base.

To a solution of a thiol (10 mmol) in a solvent like ethanol or DMF (20 mL), a base such as sodium ethoxide or potassium carbonate (12 mmol) is added, and the mixture is stirred for 15-30 minutes to form the thiolate. This compound (10 mmol) is then added dropwise to the reaction mixture. The mixture is stirred at room temperature or heated for 4-8 hours. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired thio-derivative.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these derivatives exert their biological effects is paramount for rational drug design.

Anticancer Mechanism of Pyrazole Derivatives

Many pyrazole derivatives exhibit their anticancer properties by inhibiting key enzymes involved in cell cycle progression and proliferation, such as Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3K).[1][2][8] Inhibition of these kinases disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.

CDK2_PI3K_Inhibition Growth_Factors Growth_Factors Receptor_Tyrosine_Kinases Receptor_Tyrosine_Kinases Growth_Factors->Receptor_Tyrosine_Kinases PI3K PI3K Receptor_Tyrosine_Kinases->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Cell_Survival_Proliferation Cell_Survival_Proliferation Akt->Cell_Survival_Proliferation Cyclin_D_CDK4_6 Cyclin_D_CDK4_6 Rb Rb Cyclin_D_CDK4_6->Rb phosphorylates Cyclin_E_CDK2 Cyclin_E_CDK2 Cyclin_E_CDK2->Rb phosphorylates E2F E2F Rb->E2F G1_S_Transition G1_S_Transition E2F->G1_S_Transition Pyrazole_Derivative_1 Pyrazole_Derivative_1 Pyrazole_Derivative_1->PI3K Pyrazole_Derivative_2 Pyrazole_Derivative_2 Pyrazole_Derivative_2->Cyclin_E_CDK2 Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation Start This compound Reaction Nucleophilic Substitution / Cyclization Start->Reaction Purification Column Chromatography / Recrystallization Reaction->Purification Characterization NMR, Mass Spectrometry, IR Purification->Characterization In_Vitro_Assays Anticancer Screening (e.g., MTT assay) Antimicrobial Screening (e.g., MIC determination) Characterization->In_Vitro_Assays Mechanism_Studies Enzyme Inhibition Assays Cell Cycle Analysis Apoptosis Assays In_Vitro_Assays->Mechanism_Studies Data_Analysis IC50 / MIC Determination Comparative Analysis Mechanism_Studies->Data_Analysis

References

A Spectroscopic Comparison of Methyl 3-chloropropionate and Its Key Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of methyl 3-chloropropionate and its primary reaction products: methyl 3-hydroxypropanoate, methyl acrylate, and 3-chloropropionic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for identifying these compounds through spectroscopic analysis. The guide summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and includes visual diagrams to illustrate reaction pathways and experimental workflows.

This compound is a versatile chemical intermediate utilized in the synthesis of various pharmaceuticals and organic compounds.[1] Its reactivity centers around the ester group and the chlorine atom, making it susceptible to hydrolysis, nucleophilic substitution, and elimination reactions.[2][3] Understanding the spectroscopic signatures of its potential products is crucial for reaction monitoring and product characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its derivatives. This data is essential for distinguishing the starting material from its potential products.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound 3.73s--OCH₃
3.81t6.3-CH₂-Cl
2.89t6.3-CH₂-C=O
Methyl 3-hydroxypropanoate 3.72s--OCH₃
3.88t5.8-CH₂-OH
2.62t5.8-CH₂-C=O
~2.5 (broad)s--OH
Methyl acrylate [4]6.40dd17.4, 1.4=CH₂ (trans to C=O)
6.13dd17.4, 10.5=CH (geminal to H)
5.82dd10.5, 1.4=CH₂ (cis to C=O)
3.76s--OCH₃
3-Chloropropionic acid 3.85t6.2-CH₂-Cl
2.93t6.2-CH₂-C=O
~11 (broad)s--COOH

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound 170.5C=O
52.1-OCH₃
39.8-CH₂-Cl
38.7-CH₂-C=O
Methyl 3-hydroxypropanoate 172.5C=O
58.9-CH₂-OH
51.8-OCH₃
37.8-CH₂-C=O
Methyl acrylate 166.2C=O
130.6=CH₂
128.5=CH
51.7-OCH₃
3-Chloropropionic acid 175.8C=O
39.5-CH₂-Cl
38.2-CH₂-C=O

Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)

CompoundWavenumber (cm⁻¹)Functional Group
This compound [5]~1740C=O stretch (ester)
~1170C-O stretch
~740C-Cl stretch
Methyl 3-hydroxypropanoate [6]3600-3200 (broad)O-H stretch
~1735C=O stretch (ester)
~1170C-O stretch
Methyl acrylate ~1730C=O stretch (ester)
~1635C=C stretch
~1190C-O stretch
3-Chloropropionic acid [7]3400-2400 (very broad)O-H stretch (acid)
~1715C=O stretch (acid)
~740C-Cl stretch

Table 4: Mass Spectrometry (Electron Ionization) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound [8]122/12487, 63, 59
Methyl 3-hydroxypropanoate [9]10474, 59, 45
Methyl acrylate [10]8655, 59, 85
3-Chloropropionic acid 108/11073, 63

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[9] Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition : A standard single-pulse experiment is typically used.[9] A relaxation delay of 1-5 seconds is employed between pulses.[9]

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to obtain single lines for each carbon atom.[9]

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid) : Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).[9] A second salt plate is placed on top to create a thin liquid film.[9]

  • FTIR Analysis : The sample is placed in an FTIR spectrometer. A background spectrum of the empty salt plates is recorded first. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹.[6][9]

Mass Spectrometry (MS)
  • Instrumentation : A Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is commonly used.[6]

  • GC Conditions : A typical column is a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.[6]

  • MS Conditions : The EI source is operated at 70 eV. Mass spectra are recorded over a mass-to-charge ratio (m/z) range, for instance, from 35 to 550 amu.

Visualizations

The following diagrams illustrate the chemical transformations of this compound and a typical experimental workflow for its analysis.

G Reaction Pathways of this compound M3CP This compound M3HP Methyl 3-hydroxypropanoate M3CP->M3HP Substitution (e.g., H₂O, OH⁻) MA Methyl acrylate M3CP->MA Elimination (e.g., Base) CPA 3-Chloropropionic acid M3CP->CPA Hydrolysis (Acid or Base)

Caption: Reaction pathways of this compound.

G Spectroscopic Analysis Workflow Sample Sample Preparation NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Data Data Analysis & Comparison NMR->Data IR->Data MS->Data

Caption: General workflow for spectroscopic analysis.

References

Purity Analysis of Synthesized Methyl 3-chloropropionate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical parameter that can significantly impact experimental outcomes and the safety and efficacy of final products. This guide provides an objective comparison of analytical methods for determining the purity of Methyl 3-chloropropionate, a versatile building block in organic synthesis. The performance of these methods is compared with the analysis of common alternatives, Ethyl 3-chloropropionate and Methyl acrylate, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods

The purity of this compound and its alternatives is most commonly assessed using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides.

Analytical MethodPrincipleTypical Purity (%)Potential Impurities Detected
Gas Chromatography (GC-FID) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, with detection by a Flame Ionization Detector (FID).> 99.5[1]Residual starting materials (e.g., 3-chloropropionic acid, methanol, methyl acrylate), byproducts (e.g., ethyl 3-chloropropionate), and other volatile organic compounds.[2]
High-Performance Liquid Chromatography (HPLC-UV) Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase, with detection by UV absorbance.> 98Non-volatile impurities, starting materials with chromophores, and decomposition products. For acrylates, stabilizers like MEHQ can be quantified.[3]
Quantitative NMR (qNMR) Determination of the concentration of a substance by comparing the integral of its NMR signal to that of a certified internal standard.> 98Provides a direct measure of the molar quantity of the main component and can identify and quantify impurities with distinct NMR signals.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be adaptable for the analysis of this compound, Ethyl 3-chloropropionate, and Methyl acrylate.

Gas Chromatography (GC-FID) Protocol

This method is suitable for the routine purity assessment of volatile compounds like this compound.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: A capillary column suitable for polar compounds, such as a DB-WAX or FFAP column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Dilute the sample (approx. 10 mg) in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This reverse-phase HPLC method is effective for the analysis of this compound and can be adapted for its alternatives.[4]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).

    • Start with 30% acetonitrile, increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at an initial composition to a concentration of approximately 0.5 mg/mL.

  • Data Analysis: Purity is determined by the area percentage of the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR provides a highly accurate method for purity determination without the need for a reference standard of the analyte itself.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple, well-resolved NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the sample (e.g., 10 mg) into an NMR tube.

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.

    • Add the appropriate volume of deuterated solvent (e.g., 0.75 mL).

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis: The purity of the sample is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = integral area

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • P = purity of the standard

Logical Workflow for Purity Analysis

The selection and application of purity analysis methods follow a logical progression to ensure the quality of a synthesized compound.

PurityAnalysisWorkflow cluster_synthesis Synthesis & Initial Characterization cluster_purity_screening Purity Screening cluster_detailed_analysis Detailed Analysis & Quantification cluster_final_assessment Final Assessment Synthesis Chemical Synthesis of This compound Initial_Characterization Initial Structural Confirmation (e.g., ¹H NMR, IR) Synthesis->Initial_Characterization GC_Screening GC-FID Screening (for volatile impurities) Initial_Characterization->GC_Screening HPLC_Screening HPLC-UV Screening (for non-volatile impurities) Initial_Characterization->HPLC_Screening GC_MS GC-MS Analysis (Impurity Identification) GC_Screening->GC_MS If impurities detected qNMR Quantitative NMR (qNMR) (Accurate Purity Determination) GC_Screening->qNMR For high accuracy Final_Purity Final Purity Assessment & Documentation HPLC_Screening->Final_Purity GC_MS->Final_Purity qNMR->Final_Purity

Figure 1. Workflow for the purity analysis of synthesized compounds.

Signaling Pathway of Impurity Formation

Understanding the potential pathways for impurity formation during synthesis is crucial for selecting the appropriate analytical methods. The esterification of 3-chloropropionic acid with methanol is a common route for synthesizing this compound, with potential side reactions leading to impurities.

ImpurityFormation Reactant1 3-Chloropropionic Acid Product This compound Reactant1->Product Esterification Impurity1 Unreacted 3-Chloropropionic Acid Reactant1->Impurity1 Incomplete Reaction Reactant2 Methanol Reactant2->Product Esterification Impurity2 Residual Methanol Reactant2->Impurity2 Excess Reagent Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Product Esterification Impurity3 Byproduct: Water

Figure 2. Potential impurity formation during esterification.

References

A Comparative Guide to the Validation of Analytical Methods for Methyl 3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous and accurate quantification of chemical intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. Methyl 3-chloropropionate, a key building block in various synthetic pathways, demands precise analytical oversight to ensure the integrity of downstream processes and final products. This guide provides an in-depth comparison of three prevalent analytical techniques for the validation of this compound quantification: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights honed from field experience to empower you in selecting and validating the most appropriate analytical method for your specific needs. The validation frameworks discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the methodologies are not only scientifically sound but also align with global regulatory expectations.[1][2]

The Analytical Challenge: Understanding this compound

This compound (C₄H₇ClO₂) is a volatile, halogenated ester. Its physicochemical properties—moderate polarity and susceptibility to thermal degradation—present unique challenges and inform the selection of an appropriate analytical technique. The choice between GC- and HPLC-based methods hinges on a careful consideration of the sample matrix, required sensitivity, and the need for structural confirmation.

A Comparative Overview of Analytical Techniques

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including the nature of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and specificity.

Technique Principle Strengths Limitations Best Suited For
GC-FID Separation of volatile compounds in the gas phase followed by detection via flame ionization.Robust, reproducible, and cost-effective for routine analysis of volatile compounds.Not suitable for non-volatile or thermally labile compounds. Limited specificity.High-throughput quality control, purity assessment, and quantification in simple matrices.
HPLC-UV Separation of compounds in the liquid phase based on polarity, with detection via UV absorbance.Versatile for a wide range of compounds, including non-volatile and thermally sensitive ones.Can be less sensitive than GC-based methods for certain analytes. Requires chromophores for UV detection.Analysis of this compound in complex matrices, and for compounds that are not amenable to GC.
GC-MS Separation by gas chromatography coupled with mass spectrometry for detection and identification.High sensitivity and specificity, providing structural information for unambiguous identification.Higher equipment and maintenance costs. Can be more complex to operate.Trace-level quantification, impurity profiling, and definitive identification of unknown peaks.[3]

Experimental Protocols and Validation Data

The following sections provide detailed, step-by-step methodologies for the validation of each analytical technique, supported by representative experimental data. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the analytical system.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a workhorse in many quality control laboratories due to its robustness and reliability for volatile analytes like this compound.

prep Sample Preparation (Dilution in a suitable solvent, e.g., Methanol) injection Split/Splitless Injection prep->injection Inject Sample gc Gas Chromatograph (Capillary Column, e.g., DB-5) separation Temperature Programmed Separation gc->separation injection->gc detection Flame Ionization Detector (FID) separation->detection Elution data Data Acquisition and Analysis (Peak Area vs. Concentration) detection->data

Caption: GC-FID experimental workflow for this compound analysis.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in a suitable volatile solvent (e.g., methanol) to a final concentration within the linear range of the method.

  • Chromatographic Conditions:

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1) to prevent column overload.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 150 °C, hold for 5 minutes.

    • Detector Temperature: 280 °C.

  • System Suitability: Inject a standard solution multiple times (e.g., n=6) and verify that the relative standard deviation (RSD) of the peak area is less than 2.0%.

  • Data Analysis: Quantify this compound in the sample by comparing its peak area to a calibration curve generated from standards of known concentrations.

Validation Parameter Acceptance Criteria Typical Result
Linearity (R²) ≥ 0.9950.999
Range 10 - 200 µg/mL10 - 250 µg/mL
Accuracy (Recovery) 98.0 - 102.0%99.5%
Precision (RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 3~1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10~5 µg/mL
Specificity No interfering peaks at the retention time of the analyteConfirmed by analysis of blank and spiked matrix
Robustness %RSD ≤ 5.0% for deliberate variationsMethod is robust to minor changes in flow rate and oven temperature
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For samples where volatility is a concern or for more complex matrices, HPLC-UV offers a powerful alternative.

prep Sample Preparation (Dissolution in mobile phase) injection Autosampler Injection prep->injection hplc HPLC System pump Isocratic Pump hplc->pump injection->hplc column Reversed-Phase Column (e.g., C18) pump->column Mobile Phase detection UV Detector (e.g., 210 nm) column->detection Elution data Data Acquisition and Analysis detection->data

Caption: HPLC-UV experimental workflow for this compound analysis.

  • Sample Preparation: Prepare the standard and sample solutions by dissolving them in the mobile phase. Filter the solutions through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (as this compound has a weak chromophore).

  • System Suitability: Perform replicate injections of a standard solution to ensure the RSD of the peak area is within acceptable limits (e.g., ≤ 2.0%).

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from this curve.

Validation Parameter Acceptance Criteria Typical Result
Linearity (R²) ≥ 0.9950.998
Range 20 - 300 µg/mL25 - 400 µg/mL
Accuracy (Recovery) 98.0 - 102.0%100.2%
Precision (RSD) ≤ 2.0%< 1.8%
Limit of Detection (LOD) Signal-to-Noise ≥ 3~5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10~15 µg/mL
Specificity Peak purity analysis and no co-elution with matrix componentsConfirmed
Robustness %RSD ≤ 5.0% for deliberate variationsMethod is robust to minor changes in mobile phase composition and pH
Gas Chromatography-Mass Spectrometry (GC-MS)

When high sensitivity and definitive identification are paramount, GC-MS is the method of choice. It is particularly valuable for impurity profiling and trace-level analysis.

prep Sample Preparation (Dilution in a suitable solvent) injection Split/Splitless Injection prep->injection gcms GC-MS System gc Gas Chromatograph (Capillary Column) gcms->gc injection->gcms ms Mass Spectrometer (e.g., Quadrupole) gc->ms Eluted Analytes ionization Electron Ionization (EI) ms->ionization analysis Mass Analysis (Full Scan or SIM) ionization->analysis data Data Acquisition and Analysis analysis->data

Caption: GC-MS experimental workflow for this compound analysis.

  • Sample Preparation: Prepare standard and sample solutions in a volatile solvent. An internal standard may be added for improved quantitative accuracy.

  • Chromatographic and Mass Spectrometric Conditions:

    • GC Conditions: Similar to the GC-FID method.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full Scan for qualitative analysis and impurity identification, and Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions of this compound (e.g., m/z 63, 86, 122).

  • System Suitability: Ensure consistent retention times and ion ratios for the target analyte in replicate injections.

  • Data Analysis: For quantitative analysis in SIM mode, generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. For qualitative analysis, compare the acquired mass spectrum with a reference library.

Validation Parameter Acceptance Criteria Typical Result
Linearity (R²) ≥ 0.995> 0.999
Range 0.1 - 50 µg/mL0.05 - 100 µg/mL
Accuracy (Recovery) 95.0 - 105.0%98.7%
Precision (RSD) ≤ 5.0%< 3.0%
Limit of Detection (LOD) Signal-to-Noise ≥ 3~0.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10~0.05 µg/mL
Specificity Unique mass spectrum and no interfering ions at the retention timeConfirmed by mass spectral library match
Robustness %RSD ≤ 10.0% for deliberate variationsMethod is robust to minor variations in GC and MS parameters

Conclusion: Selecting the Optimal Method

The validation of an analytical method for this compound is a critical undertaking that directly impacts the quality and reliability of research and development outcomes. Each of the discussed techniques—GC-FID, HPLC-UV, and GC-MS—offers a viable pathway to accurate quantification, with the optimal choice being contingent on the specific analytical requirements.

  • GC-FID stands out for its simplicity, robustness, and cost-effectiveness, making it an excellent choice for routine quality control in less complex sample matrices.

  • HPLC-UV provides versatility, particularly for samples that are not amenable to gas chromatography, though it may have limitations in sensitivity for this specific analyte.

  • GC-MS delivers unparalleled sensitivity and specificity, making it the gold standard for trace-level analysis, impurity profiling, and applications where definitive identification is non-negotiable.[3]

By understanding the underlying principles, strengths, and limitations of each method, and by adhering to rigorous validation protocols as outlined in this guide, researchers and scientists can ensure the generation of high-quality, reproducible, and defensible analytical data for this compound.

References

Comparative study of different synthesis routes for Methyl 3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthesis Routes for Methyl 3-chloropropionate

Introduction: this compound is a valuable chemical intermediate widely used in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds. Its bifunctional nature, possessing both an ester and a primary alkyl chloride, allows for a variety of subsequent chemical transformations. The efficiency, safety, and cost-effectiveness of its synthesis are critical considerations for researchers and chemical manufacturers. This guide provides a comparative study of the three primary synthesis routes, offering quantitative data, detailed experimental protocols, and process visualizations to aid in methodology selection.

Quantitative Data Summary

The performance of the three main synthesis routes for this compound is summarized in the table below. Data has been compiled from various literature and patent sources to provide a clear comparison of yield, purity, and reaction conditions.

ParameterRoute 1: Fischer EsterificationRoute 2: Hydrochlorination of Methyl Acrylate (in-situ HCl)Route 3: Via 3-Chloropropionyl Chloride
Starting Materials 3-Chloropropionic acid, MethanolMethyl acrylate, Methanol, Acetyl chloride3-Chloropropionic acid, Thionyl chloride, Methanol
Overall Yield ~85-96% (catalyst dependent)93.8%[1]~91% (calculated from two steps)
Product Purity Good to High (post-distillation)99.5%[1]High (post-distillation)
Reaction Time 1 - 10 hours[2]12 hours[1]~8-10 hours (total for two steps)
Reaction Temperature 60 - 110 °C (Reflux)[2]25 °C[1]Step 1: 25 °C; Step 2: 0 °C to Reflux
Key Reagents H₂SO₄ or other acid catalystHydroquinone (inhibitor), Organic solventThionyl chloride (or other chlorinating agent)
Advantages Inexpensive starting materials, one-pot reaction.High yield & purity, avoids gaseous HCl, mild conditions.[1]High reactivity, fast conversion, easily removed byproducts.[3]
Disadvantages Equilibrium limited, may require water removal.[2]Requires polymerization inhibitor.Two-step process, uses hazardous/corrosive reagents.[3]

Route 1: Fischer Esterification of 3-Chloropropionic Acid

This classical method involves the direct acid-catalyzed esterification of 3-chloropropionic acid with methanol.[3][4] The reaction is an equilibrium, which is typically driven towards the product by using a large excess of the alcohol (methanol) and sometimes by removing the water formed during the reaction.[2]

Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloropropionic acid (1.0 mol).

  • Reagent Addition: Add an excess of anhydrous methanol (e.g., 5.0 mol), which also serves as the solvent.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 mol) to the stirring mixture.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours.[5] The reaction progress can be monitored by TLC or GC.

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic phase sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product is then purified by vacuum distillation to yield pure this compound.

Logical Workflow Diagram

cluster_0 Route 1: Fischer Esterification A Charge Flask: 3-Chloropropionic Acid + Excess Methanol B Add Catalyst: Conc. H₂SO₄ A->B C Heat to Reflux (2-4 hours) B->C D Cool & Concentrate: Remove Excess MeOH C->D E Extraction & Washing: EtOAc, H₂O, NaHCO₃, Brine D->E F Dry & Purify: Na₂SO₄, Vacuum Distillation E->F G Product: Methyl 3-chloropropionate F->G

Caption: Workflow for Fischer Esterification.

Route 2: Hydrochlorination of Methyl Acrylate (via in-situ HCl)

This modern and highly efficient method avoids the direct use of gaseous hydrogen chloride. Instead, HCl is generated in situ from the reaction of a lower acid chloride, such as acetyl chloride, with anhydrous methanol.[1] The generated HCl then undergoes an addition reaction with methyl acrylate. This process is advantageous due to its high yield, high purity, mild reaction conditions, and improved safety profile.[1]

Experimental Protocol

Protocol based on CN101333163A.[1]

  • Reaction Setup: In a 500 mL reaction flask equipped with a stirrer and dropping funnel under water bath conditions, add methyl acrylate (172.0g, 2.0 mol), anhydrous methanol (72.0g, 2.4 mol), methyl acetate (50 mL) as a solvent, and hydroquinone (2.0g) as a polymerization inhibitor.

  • Reagent Addition: Stir the mixture to ensure it is uniform. Slowly add acetyl chloride (172.7g, 2.2 mol) dropwise from the dropping funnel. Maintain the temperature at 25 °C.

  • Reaction: After the addition is complete, continue to stir the mixture at 25 °C for 12 hours.

  • Purification: Following the reaction period, the product, this compound, is isolated from the mixed solution by distillation under normal or reduced pressure. This method reportedly yields 229.8g of the product (93.8% yield) with a purity of 99.5%.[1]

Logical Workflow Diagram

cluster_1 Route 2: Hydrochlorination (in-situ HCl) A Charge Flask: Methyl Acrylate, MeOH, Solvent, Inhibitor B Dropwise Addition: Acetyl Chloride (at 25 °C) A->B C Stir for 12 hours (at 25 °C) B->C D Distillation: Normal or Reduced Pressure C->D E Product: Methyl 3-chloropropionate D->E

Caption: Workflow for in-situ HCl Hydrochlorination.

Route 3: Two-Step Synthesis via 3-Chloropropionyl Chloride

This route involves two distinct chemical transformations. First, 3-chloropropionic acid is converted into its more reactive acid chloride derivative, 3-chloropropionyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or triphosgene.[3][6] In the second step, the purified acid chloride readily reacts with methanol to form the final ester product. This method benefits from the high reactivity of the acid chloride intermediate, leading to rapid and often near-quantitative conversion in the final step.[3]

Experimental Protocol

Step 1: Synthesis of 3-Chloropropionyl Chloride Protocol based on a high-yield triphosgene method.[6]

  • Reaction Setup: In a 1000 mL reaction flask, add 3-chloropropionic acid (52.6g, 0.485 mol), toluene (500 mL), and triphosgene (72.0g, 0.485 mol).

  • Reaction: Slowly warm the mixture to 25 °C and incubate for 8 hours.

  • Isolation: After the reaction, recover the toluene under reduced pressure. The evaporation of the solvent yields 3-chloropropionyl chloride (60.7g, 98.5% yield).[6]

Step 2: Esterification of 3-Chloropropionyl Chloride

  • Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath (0 °C), add anhydrous methanol.

  • Reagent Addition: Slowly add the 3-chloropropionyl chloride (1.0 mol) from Step 1 to the cold methanol. The reaction is exothermic.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: The reaction mixture is typically quenched by pouring it into ice water.

  • Purification: Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and purify by vacuum distillation.

Logical Workflow Diagram

cluster_2 Route 3: Two-Step via Acid Chloride A Step 1: Acid Chlorination 3-Chloropropionic Acid + Triphosgene (8h, 25°C) B Isolate Intermediate: 3-Chloropropionyl Chloride A->B C Step 2: Esterification Intermediate + Methanol (0°C to RT) B->C D Work-up & Purification: Quench, Extract, Distill C->D E Product: Methyl 3-chloropropionate D->E

Caption: Workflow for Two-Step Synthesis.

References

Comparative Efficacy of Methyl 3-chloropropionate and Hexane as Solvents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of methyl 3-chloropropionate and hexane, two organic solvents with distinct properties and applications in research and industry. The objective is to offer a clear, data-driven analysis for researchers, scientists, and drug development professionals to facilitate informed solvent selection. The comparison covers physicochemical properties, solvent efficacy, experimental considerations, and safety profiles.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a solvent dictate its behavior and suitability for specific applications. This compound, a chlorinated ester, and hexane, a simple alkane, exhibit significant differences in their physical and chemical characteristics.

PropertyThis compoundn-Hexane
Molecular Formula C₄H₇ClO₂[1][2][3]C₆H₁₄[4][5]
Molecular Weight 122.55 g/mol [1][2][6]86.18 g/mol [5]
Appearance Colorless to pale yellow liquid[1][7]Colorless liquid[5][8]
Boiling Point 153-156 °C[1][3][6]~69 °C[5][9][10]
Density ~1.19 g/cm³[1][3][6]~0.66 g/cm³[5]
Flash Point ~40.5 °C[3][6]-23 °C to -30 °C[11]
Polarity Intermediate Polarity[1]Non-Polar[5][12][13]
Water Solubility Limited to moderate[1][7]Very low / Insoluble[5][8]
Hildebrand Parameter (δ) Not readily available~14.9 MPa½[14][15]
Vapor Pressure Very low (1.7 x 10⁻¹⁵ mmHg at 25°C)[1][3]High (~17.6 kPa at 20°C)[5]

Solvent Efficacy and Performance

The effectiveness of a solvent is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solvent and the solute.

Hexane is a classic non-polar solvent.[12][13] Its symmetrical structure and the small electronegativity difference between its carbon and hydrogen atoms result in a non-polar molecule.[16] Consequently, hexane is an excellent solvent for non-polar compounds such as oils, fats, waxes, and other hydrocarbons.[4][9] It is widely used in industry for the extraction of vegetable oils from seeds due to its high extraction efficiency and ease of removal through evaporation.[4][11]

This compound exhibits intermediate polarity.[1] The presence of a polar ester functional group and a chlorine atom creates a molecule with a more complex solubility profile.[1][7] It demonstrates good solubility in a range of polar organic solvents, including ethanol, acetone, and dichloromethane, while also being generally miscible with other organic media.[1][7] Its moderate water solubility distinguishes it from purely non-polar solvents like hexane.[1] This dual character allows it to be a versatile solvent for a broader range of compounds. In some applications, such as liquid phase ion-pair extraction, it has been developed as a less volatile and more environmentally friendly alternative to hexane.[2][6] Furthermore, its use as a synthetic process solvent has been reported to result in shorter reaction times compared to hexane.[2][6]

cluster_0 Solvent Selection Principle cluster_1 Dissolution Outcome Solute Solute Type PolarSolvent Polar Solvent (e.g., Water, Ethanol) Solute->PolarSolvent Polar Solute (e.g., Salts, Sugars) NonPolarSolvent Non-Polar Solvent (e.g., Hexane) Solute->NonPolarSolvent Non-Polar Solute (e.g., Oils, Fats) IntermediateSolvent Intermediate Polarity (this compound) Solute->IntermediateSolvent Broad Range of Organic Solutes Soluble1 Soluble PolarSolvent->Soluble1 Insoluble2 Insoluble PolarSolvent->Insoluble2 Insoluble1 Insoluble NonPolarSolvent->Insoluble1 Soluble2 Soluble NonPolarSolvent->Soluble2 Soluble3 Generally Soluble IntermediateSolvent->Soluble3

Diagram 1: The Principle of "Like Dissolves Like".

Experimental Protocols: Solvent Extraction

Below is a generalized protocol for a solid-liquid extraction, a common application for both solvents. The specific parameters (temperature, time, solvent ratio) would need to be optimized based on the material and target compound. An experimental comparison between ethanol and hexane for oil extraction from peanut press cake, for instance, showed that achieving similar yields required different conditions: hexane was effective at 55°C, while ethanol required a higher temperature of 75°C and more solvent.[17]

Objective: To extract a non-polar compound (e.g., lipid) from a solid matrix.

Materials:

  • Solid sample, ground to a fine powder

  • Solvent (Hexane or this compound)

  • Extraction vessel (e.g., Soxhlet apparatus or beaker for maceration)

  • Heating mantle and condenser (if performing extraction at elevated temperatures)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Rotary evaporator for solvent removal

Protocol:

  • Preparation: Accurately weigh the ground solid sample and place it into the extraction vessel.

  • Extraction:

    • Add a pre-determined volume of the chosen solvent to the vessel to achieve the desired solid-to-solvent ratio.

    • Stir or agitate the mixture for a set period. If using heat, connect the vessel to a condenser and heat to the target temperature (e.g., near the boiling point of the solvent).

    • For hexane, this might be 50-60°C. For this compound, a higher temperature could be used, but its low volatility means extraction at room temperature is also feasible.

  • Separation:

    • After the extraction period, separate the liquid extract from the solid residue by filtration.

    • Wash the solid residue with a small amount of fresh solvent to recover any remaining extract.

  • Solvent Removal:

    • Combine the liquid fractions and remove the solvent using a rotary evaporator. The high volatility of hexane makes this step rapid.[4]

    • The lower vapor pressure of this compound means solvent removal will require a higher temperature or lower pressure.[1]

  • Analysis: The resulting crude extract can then be dried and weighed to determine the yield and further analyzed for purity.

start Start prep 1. Sample Preparation (Grind solid matrix) start->prep extraction 2. Extraction (Add solvent, mix, apply heat if needed) prep->extraction separation 3. Solid-Liquid Separation (Filtration) extraction->separation solid_residue Solid Residue (Defatted material) separation->solid_residue liquid_extract Liquid Extract (Solute + Solvent) separation->liquid_extract solvent_removal 4. Solvent Removal (Rotary Evaporation) liquid_extract->solvent_removal solvent_recycled Solvent (For recycling) solvent_removal->solvent_recycled crude_product 5. Crude Product (Extracted Solute) solvent_removal->crude_product end End crude_product->end

Diagram 2: General Workflow for Solid-Liquid Extraction.

Safety and Environmental Considerations

Hexane:

  • Hazards: Hexane is highly flammable and its vapor can form explosive mixtures with air. It is also classified as a Volatile Organic Compound (VOC), contributing to air pollution.[4] Chronic exposure to n-hexane is known to be neurotoxic.[18]

  • Environmental Impact: As a VOC, its release into the atmosphere is an environmental concern.[4]

This compound:

  • Hazards: It is a combustible liquid but has a much higher flash point and lower volatility than hexane, reducing fire risk.[3][6] As a chlorinated compound, appropriate handling and disposal are necessary.

  • Environmental Impact: It has been proposed as a more environmentally friendly alternative to hexane in certain contexts, partly due to its lower volatility, which reduces evaporative losses and worker exposure.[2][6]

Conclusion

The choice between this compound and hexane depends entirely on the specific requirements of the application.

  • Hexane remains the solvent of choice for extracting highly non-polar compounds, where its low cost, high volatility, and proven efficacy are advantageous.[4][19] However, its flammability and toxicity necessitate stringent safety protocols.

  • This compound offers a compelling alternative for applications requiring a solvent of intermediate polarity. Its ability to dissolve a broader range of solutes, coupled with a significantly better safety profile regarding flammability and volatility, makes it suitable for use in synthetic chemistry and specialized extractions where hexane is ineffective or its hazards are prohibitive.[2][6]

References

Navigating the Solvent Landscape: An Environmental Impact Comparison of Methyl 3-chloropropionate and Other Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that extends beyond its chemical properties to its environmental footprint. This guide provides an objective comparison of the environmental impact of Methyl 3-chloropropionate against a range of commonly used laboratory solvents. By presenting available experimental data and predictive models, this document aims to empower informed solvent selection aligned with the principles of green chemistry.

The pharmaceutical and chemical industries are increasingly under pressure to adopt more sustainable practices, with solvent use being a primary area of focus. Solvents often constitute the largest mass component in chemical reactions and processes, and their environmental, health, and safety (EHS) profiles can vary significantly. This comparison delves into key environmental indicators such as biodegradability and aquatic toxicity to provide a clearer picture of where this compound stands in relation to established alternatives.

Executive Summary of Environmental Impact Data

The following table summarizes key environmental, health, and safety data for this compound and a selection of common laboratory solvents. It is important to note that where direct experimental data for this compound was not publicly available, values were estimated using validated Quantitative Structure-Activity Relationship (QSAR) models.

SolventBiodegradability (OECD 301)Aquatic Toxicity - Fish (LC50, 96h)Aquatic Toxicity - Invertebrates (EC50, 48h)Aquatic Toxicity - Algae (EC50, 72h)GHS Hazard Statements
This compound Not readily biodegradable (Predicted)10 - 100 mg/L (Predicted)10 - 100 mg/L (Predicted)10 - 100 mg/L (Predicted)H226, H315, H318, H335[1]
Acetone Readily biodegradable>100 mg/L>100 mg/L>100 mg/LH225, H319, H336, EUH066[2][3]
Ethanol Readily biodegradable>100 mg/L>100 mg/L>100 mg/LH225
2-Propanol (Isopropanol) Readily biodegradable[4]9640 - 10000 mg/L[5]>100 mg/L>100 mg/LH225, H319, H336[6][7]
Acetonitrile Readily biodegradable>100 mg/L>100 mg/L>100 mg/LH225, H302, H312, H332, H319[8][9][10][11]
Dichloromethane Not readily biodegradable10 - 100 mg/L10 - 100 mg/L>100 mg/LH315, H319, H336, H351[12]
Ethyl Acetate Readily biodegradable>100 mg/L>100 mg/L>100 mg/LH225, H319, H336, EUH066
n-Hexane Readily biodegradable[13]1 - 10 mg/L10 - 100 mg/L10 - 100 mg/LH225, H304, H315, H336, H361f, H373, H411[13][14]
Toluene Readily biodegradable1 - 10 mg/L1 - 10 mg/L10 - 100 mg/LH225, H304, H315, H336, H361d, H373[15][16]

Detailed Environmental Profile of this compound

This compound is a colorless liquid with a characteristic odor, used in organic synthesis.[1] While it has been suggested as a "greener" alternative to solvents like hexane due to its lower volatility, a comprehensive assessment of its environmental impact is necessary.

Biodegradability
Ecotoxicity

Similarly, specific experimental ecotoxicity data for this compound is limited. QSAR predictions indicate that it falls into the 10 - 100 mg/L range for acute toxicity to fish, aquatic invertebrates, and algae. This suggests a moderate level of aquatic toxicity.

Comparison with Other Solvents

To provide context, here is a more detailed look at the environmental profiles of the compared solvents:

  • "Greener" Solvents (Acetone, Ethanol, 2-Propanol, Ethyl Acetate): These solvents are generally characterized by being readily biodegradable and having low aquatic toxicity (LC50/EC50 > 100 mg/L). Their favorable environmental profiles make them preferred choices when chemically suitable.

  • Acetonitrile: While also readily biodegradable and exhibiting low aquatic toxicity , acetonitrile poses greater human health risks, as indicated by its hazard statements.[8][9][10][11]

  • Dichloromethane: This chlorinated solvent is not readily biodegradable and shows moderate aquatic toxicity .[12] Its classification as a suspected carcinogen further limits its use from an EHS perspective.[12]

  • n-Hexane and Toluene: Both are readily biodegradable but exhibit high to moderate aquatic toxicity .[13][14][15][16] Furthermore, they are associated with significant human health hazards, including neurotoxicity and reproductive toxicity for n-hexane and reproductive toxicity for toluene.[19][20]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).

Ready Biodegradability (OECD 301)

This series of tests evaluates the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms in an aerobic aqueous medium. Common methods include:

  • OECD 301 B (CO2 Evolution Test): Measures the carbon dioxide produced during biodegradation.

  • OECD 301 D (Closed Bottle Test): Measures the depletion of dissolved oxygen.

  • OECD 301 F (Manometric Respirometry Test): Measures oxygen consumption in a closed respirometer.

General Protocol Outline (OECD 301 B):

  • A defined concentration of the test substance is added to a mineral medium inoculated with microorganisms from a source like activated sludge.

  • The mixture is incubated in the dark at a controlled temperature (e.g., 20-25°C) for 28 days.

  • CO2-free air is passed through the test solution, and the evolved CO2 is trapped in a barium hydroxide or sodium hydroxide solution.

  • The amount of CO2 produced is determined by titration of the remaining hydroxide.

  • The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum. A substance is considered "readily biodegradable" if it reaches a certain percentage of biodegradation (typically >60%) within a 10-day window during the 28-day test period.

Acute Aquatic Toxicity

These tests determine the concentration of a substance that is lethal to or has a significant sublethal effect on aquatic organisms over a short period.

  • Fish, Acute Toxicity Test (OECD 203): Typically uses species like rainbow trout or zebrafish to determine the LC50 (lethal concentration for 50% of the test population) over 96 hours.

  • Daphnia sp., Acute Immobilisation Test (OECD 202): Uses water fleas (Daphnia magna) to determine the EC50 (effective concentration to immobilize 50% of the population) over 48 hours.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): Evaluates the effect of the substance on the growth of algae to determine the EC50 over 72 hours.

General Protocol Outline (OECD 203):

  • Groups of fish of a specific species and age are exposed to different concentrations of the test substance in water under controlled conditions.

  • A control group is maintained in water without the test substance.

  • The test duration is 96 hours.

  • Mortality and any sublethal effects are observed and recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • The LC50 value and its confidence limits are calculated using statistical methods.

Logical Framework for Solvent Environmental Impact Assessment

The following diagram illustrates the decision-making process for evaluating the environmental impact of a solvent, integrating key parameters like biodegradability and toxicity.

cluster_0 Solvent Selection: Environmental Impact Assessment A Select Solvent B Assess Biodegradability (e.g., OECD 301) A->B C Assess Aquatic Toxicity (e.g., OECD 201, 202, 203) A->C D Readily Biodegradable? B->D E Low Aquatic Toxicity? C->E D->E Yes F High Environmental Concern D->F No G Lower Environmental Concern (Preferred Solvent) E->G Yes H Moderate Environmental Concern (Consider Alternatives) E->H No

Caption: A flowchart outlining the key steps and decision points in assessing the environmental impact of a solvent.

Conclusion

The selection of a solvent in a research or drug development setting has far-reaching environmental consequences. This guide highlights that while so-called "greener" solvents like acetone and ethanol generally exhibit favorable environmental profiles, the picture is more complex for other compounds.

Based on predictive models, this compound is likely not readily biodegradable and possesses a moderate level of aquatic toxicity. This positions it as a solvent with a higher environmental concern than acetone or ethanol, but potentially a lower concern than solvents with high aquatic toxicity like n-hexane and toluene, or those with significant human health hazards like dichloromethane.

It is crucial for researchers to consider the entire life cycle of a solvent, from its production to its disposal. Where possible, prioritizing solvents that are readily biodegradable and have low toxicity is a key step towards more sustainable chemistry. When the use of a more hazardous solvent is unavoidable, appropriate containment, recovery, and disposal measures are paramount to minimize environmental release and impact. Further experimental studies on the environmental fate and effects of this compound are warranted to refine this assessment and provide a more complete data set for informed decision-making.

References

A Comparative Guide to the Synthesis of Methyl 3-chloropropionate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the primary synthesis routes for Methyl 3-chloropropionate, a key intermediate in the pharmaceutical and fine chemical industries. This guide provides a cost-benefit analysis, detailed experimental protocols, and quantitative data to inform methodological choices in research and manufacturing.

This compound is a valuable building block in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. The selection of an appropriate synthetic route is crucial for optimizing yield, purity, cost-effectiveness, and environmental impact. This guide presents a detailed comparison of the three primary methods for synthesizing this compound: Fischer Esterification of 3-chloropropionic acid, hydrochlorination of methyl acrylate, and synthesis from 3-chloropropionitrile.

At a Glance: Comparison of Synthesis Methods

Metric Method 1: Fischer Esterification Method 2: Hydrochlorination of Methyl Acrylate Method 3: Synthesis from 3-Chloropropionitrile
Overall Yield Good to High (typically >85%)High (can exceed 93%)[1]Moderate to Good (multi-step process)
Purity of Crude Product Moderate to HighHigh (can reach 99.5%)[1]Moderate, requires purification
Raw Material Cost Moderate to High (dependent on 3-chloropropionic acid price)Low to Moderate (methyl acrylate is a commodity chemical)Moderate (3-chloropropionitrile price)
Process Simplicity Simple, one-pot reactionSimple, especially with in-situ HCl generationMulti-step, more complex
Scalability Readily scalableHighly scalable industrial processScalable, but complexity can be a factor
Key Safety Concerns Use of strong acid catalyst (e.g., sulfuric acid)[2]Handling of corrosive HCl (gas or in-situ generated)[1]Use of toxic and hazardous 3-chloropropionitrile[3][4]
Environmental Impact Water is the main byproduct; acid catalyst needs neutralization.Atom-economical; potential for solvent use and HCl handling issues.Involves multiple steps with potential for waste generation.

Method 1: Fischer Esterification of 3-Chloropropionic Acid

This classical method involves the acid-catalyzed reaction of 3-chloropropionic acid with methanol to produce this compound and water. The reaction is an equilibrium process, and to achieve high yields, it is typically driven to completion by using an excess of methanol or by removing the water as it is formed.[5]

Logical Workflow for Fischer Esterification

cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Chloropropionic_Acid 3-Chloropropionic Acid Reaction_Vessel Reaction Vessel 3-Chloropropionic_Acid->Reaction_Vessel Methanol Methanol (excess) Methanol->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Vessel Heat Heat (Reflux) Heat->Reaction_Vessel Esterification Fischer Esterification Reaction_Vessel->Esterification Workup Aqueous Workup & Neutralization Esterification->Workup Purification Distillation Workup->Purification Product This compound Purification->Product cluster_reactants Reactants for in situ HCl cluster_main_reaction Main Reaction Acetyl_Chloride Acetyl Chloride Reaction_Vessel Reaction Vessel (with solvent and inhibitor) Acetyl_Chloride->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Methyl_Acrylate Methyl Acrylate Methyl_Acrylate->Reaction_Vessel Hydrochlorination Hydrochlorination Methyl_Acrylate->Hydrochlorination In_Situ_HCl Generated HCl (in situ) In_Situ_HCl->Hydrochlorination HCl_Generation HCl Generation Reaction_Vessel->HCl_Generation HCl_Generation->In_Situ_HCl Distillation Distillation Hydrochlorination->Distillation Product This compound Distillation->Product 3-Chloropropionitrile 3-Chloropropionitrile Pinner_Reaction Pinner Reaction 3-Chloropropionitrile->Pinner_Reaction Methanol Methanol Methanol->Pinner_Reaction HCl_gas Anhydrous HCl HCl_gas->Pinner_Reaction Imidate_Intermediate Methyl Imidate Hydrochloride Intermediate Pinner_Reaction->Imidate_Intermediate Hydrolysis Hydrolysis Imidate_Intermediate->Hydrolysis Water Water Water->Hydrolysis Purification Purification Hydrolysis->Purification Product This compound Purification->Product

References

Comparative Guide to the Reaction Products of Methyl 3-Chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and characterization of three key reaction products derived from Methyl 3-chloropropionate: Methyl 3-iodopropionate, Methyl 3-azidopropionate, and Methyl acrylate. The information presented is intended to assist researchers in selecting optimal synthetic routes and in the structural confirmation of these valuable chemical intermediates.

Executive Summary

This compound is a versatile reagent that readily undergoes nucleophilic substitution and elimination reactions, providing access to a range of functionalized C3 building blocks. This guide focuses on three primary transformations:

  • Nucleophilic Substitution (S\textsubscript{N}2) with Sodium Iodide: The Finkelstein reaction is employed to replace the chloro group with an iodo group, yielding Methyl 3-iodopropionate. This reaction is driven by the precipitation of sodium chloride in acetone.[1][2]

  • Nucleophilic Substitution (S\textsubscript{N}2) with Sodium Azide: The introduction of an azide functional group to produce Methyl 3-azidopropionate is achieved through a straightforward substitution reaction.

  • Elimination (E2) with Potassium tert-Butoxide: Dehydrochlorination using a strong, sterically hindered base leads to the formation of Methyl acrylate, an important monomer in polymer chemistry.

This guide presents detailed experimental protocols, comparative data on reaction yields and spectroscopic characterization, and a discussion of alternative synthetic pathways for each product.

Reaction Pathways and Experimental Workflow

The reaction of this compound with different reagents leads to distinct products through competing nucleophilic substitution (S\textsubscript{N}2) and elimination (E2) pathways. The choice of nucleophile/base is critical in determining the major product.

ReactionPathways cluster_substitution Nucleophilic Substitution (SN2) cluster_elimination Elimination (E2) Methyl_3_chloropropionate This compound Methyl_3_iodopropionate Methyl 3-iodopropionate Methyl_3_chloropropionate->Methyl_3_iodopropionate NaI, Acetone Methyl_3_azidopropionate Methyl 3-azidopropionate Methyl_3_chloropropionate->Methyl_3_azidopropionate NaN3, DMF Methyl_acrylate Methyl acrylate Methyl_3_chloropropionate->Methyl_acrylate KOtBu, THF

References

Safety Operating Guide

Proper Disposal of Methyl 3-chloropropionate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of laboratory chemicals are paramount to ensuring a secure research environment. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl 3-chloropropionate, a flammable and corrosive halogenated ester. Adherence to these protocols is essential for minimizing environmental impact and protecting laboratory personnel.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its hazards and to take appropriate safety measures. This chemical is a flammable liquid and vapor, causes severe skin irritation and serious eye damage, and may cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[2]

  • Hand Protection: Use chemical-impermeable gloves.

  • Skin and Body Protection: Wear suitable protective clothing and a lab coat.[2]

  • Respiratory Protection: Handle in a well-ventilated area, such as a fume hood, to avoid inhaling vapors.[2]

Storage:

  • Store containers tightly closed in a dry, cool, and well-ventilated place.[2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2]

  • Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] In all cases of exposure, seek immediate medical attention.[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is incineration by a licensed hazardous waste management company.[1] As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[4][5]

1. Waste Segregation:

  • Designate a specific waste container for "Halogenated Organic Waste." This container should be separate from non-halogenated solvent waste.[4][6] This is critical as the disposal cost for halogenated waste is significantly higher.[6]

  • The container must be in good condition, compatible with the chemical, and have a tightly sealing cap.[7][8]

2. Waste Collection:

  • Carefully transfer waste this compound into the designated halogenated waste container.

  • Keep the container closed at all times except when actively adding waste.[7][9]

  • Do not overfill the container; a general guideline is to fill to a maximum of 90% capacity.[5]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and a list of its contents, including "this compound."[6][7] Do not use abbreviations or chemical formulas.[7]

  • The label should be affixed to the container before or at the time the first drop of waste is added.[7]

4. Storage of Waste Container:

  • Store the sealed waste container in a designated satellite accumulation area.

  • This area must be well-ventilated, and the container should be placed in secondary containment to prevent spills.[5][9]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[10]

  • Follow all institutional and local regulations for waste manifest and pickup procedures.

Disposal of Empty Containers:

  • To be considered non-hazardous, a container holding this compound must be thoroughly emptied.

  • The first rinse with a suitable solvent must be collected and disposed of as hazardous halogenated waste.[9] For highly toxic chemicals, the first three rinses must be collected.[9]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[2]

  • Control Ignition Sources: Remove all sources of ignition from the area.[2] Use non-sparking tools for cleanup.[2]

  • Containment: Wear appropriate PPE. For small spills, absorb the chemical with an inert material such as vermiculite, perlite, or sand.[11]

  • Collection: Carefully collect the absorbed material and place it into a suitable, sealable container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The collected spill cleanup material is considered hazardous waste and must be disposed of following the same procedures for halogenated organic waste.[12]

Data Summary

The following table summarizes key quantitative data for this compound relevant to its handling and transport for disposal.

PropertyValueReference
UN Number 1993[1]
Transport Hazard Class 3 (Flammable Liquid)[1]
Packing Group III[1][13]
Flash Point 40 °C (104 °F)[13]
Boiling Point 156 °C (313 °F)[13]
Density 1.2 g/cm³[13]

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_collection Waste Collection cluster_disposal Final Disposal PPE 1. Assess Risks & Don Appropriate PPE Segregate 2. Segregate Waste Stream PPE->Segregate Collect 3. Collect in Labeled 'Halogenated Waste' Container Segregate->Collect Identify as Halogenated Store 4. Store Sealed Container in Ventilated Area Collect->Store Arrange 5. Arrange Pickup by Licensed Contractor Store->Arrange Incinerate 6. Professional Incineration Arrange->Incinerate Spill Spill Occurs Contain A. Contain & Absorb with Inert Material Spill->Contain CollectSpill B. Collect Contaminated Material in Sealed Container Contain->CollectSpill CollectSpill->Collect Dispose as Halogenated Waste

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Methyl 3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 3-chloropropionate

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

Hazard Identification and Classification

This compound is a flammable liquid and vapor that can cause serious eye damage, skin irritation, and respiratory irritation.[1][2][3] It is crucial to handle this chemical with appropriate care in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2]

Hazard Class Category Hazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapour[1][2]
Skin irritationCategory 2H315: Causes skin irritation[1][2]
Serious eye damageCategory 1H318: Causes serious eye damage[1][2]
Specific target organ toxicity – single exposureCategory 3H335: May cause respiratory irritation[1][2]
Personal Protective Equipment (PPE)

To ensure safety, the following personal protective equipment must be worn when handling this compound:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may also be necessary for additional protection.

  • Hand Protection: Use compatible, chemical-resistant gloves that have been inspected for integrity before use.[1][2] Butyl rubber gloves with a thickness of 0.3 mm are a suitable option.[4]

  • Skin and Body Protection: Wear fire/flame resistant and impervious clothing to prevent skin exposure.[1][2] A lab coat or protective suit is required.[4]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[1] In case of spills or leaks, a self-contained breathing apparatus (SCBA) may be required.[1][5]

Step-by-Step Handling and Storage Protocol

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is between 10°C - 25°C.[2][6]

  • Keep the container tightly closed and upright to prevent leakage.[1][2]

  • Store away from incompatible materials, such as oxidizing agents, and foodstuff containers.[1][5]

  • The storage area should be a designated flammables area with no smoking allowed.[7]

Handling and Use:

  • All handling should be conducted in a well-ventilated area, preferably within a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[1][4]

  • Ground and bond the container and receiving equipment to prevent static discharge.[1][2]

  • Use non-sparking tools and explosion-proof electrical and lighting equipment.[1][2]

  • Avoid contact with skin and eyes, and prevent the formation of aerosols or vapors.[1]

  • Wash hands thoroughly after handling the chemical.[2]

Emergency Procedures

Spill or Leak:

  • Minor Spill:

    • Remove all sources of ignition.[1]

    • Ensure adequate ventilation.[1]

    • Absorb the spill with an inert material such as sand, diatomite, or universal binders.[4]

    • Collect the absorbed material in a suitable, closed container for disposal.[1]

  • Major Spill:

    • Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1]

    • Wear a self-contained breathing apparatus and full protective suit.[1]

    • Prevent the chemical from entering drains or waterways.[2]

    • Contact emergency services and the environmental safety department.

Exposure:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Seek medical attention if irritation occurs.[1]

  • Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1]

Disposal Plan
  • Chemical Waste: this compound must be disposed of as hazardous waste. It can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[1] Another method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Ground and Bond Container C->D E Transfer Chemical (Use Non-Sparking Tools) D->E F Seal Container Tightly After Use E->F G Decontaminate Work Area F->G H Dispose of Waste in Designated Hazardous Waste Container G->H I Remove and Clean PPE H->I J Wash Hands Thoroughly I->J Spill Spill Occurs Evacuate_Spill Evacuate & Notify Spill->Evacuate_Spill Isolate_Spill Isolate & Contain Spill->Isolate_Spill Cleanup_Spill Clean Up per SDS Spill->Cleanup_Spill Exposure Exposure Occurs First_Aid Administer First Aid Exposure->First_Aid Medical_Attention Seek Medical Attention Exposure->Medical_Attention

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-chloropropionate
Reactant of Route 2
Reactant of Route 2
Methyl 3-chloropropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.